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Core Science & Biosynthesis

Foundational

N-Methoxy-N-Methyldecanamide: Structural Properties, Mechanistic Reactivity, and Synthetic Applications

Prepared by: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Executive Summary In the landscape of modern organic synthesis and drug development, the prec...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Executive Summary

In the landscape of modern organic synthesis and drug development, the precise construction of carbon-carbon bonds without the risk of over-alkylation is a persistent challenge. N-methoxy-N-methyldecanamide (CAS: 254963-75-2) serves as a highly specialized, ten-carbon aliphatic Weinreb amide designed to solve this exact problem [1]. By acting as a stable acylating agent, it allows for the controlled synthesis of long-chain aliphatic ketones and aldehydes, which are critical lipophilic building blocks in the development of lipid nanoparticles, peptide modifications, and immunostimulatory therapeutics [1].

This technical guide provides an in-depth analysis of the chemical properties, mechanistic causality, and validated synthetic protocols for N-methoxy-N-methyldecanamide, engineered to ensure reproducible success in complex synthetic pipelines.

Chemical Structure and Physicochemical Properties

N-methoxy-N-methyldecanamide consists of a highly lipophilic decanoyl chain (C10) covalently linked to an N,O-dimethylhydroxylamine moiety. The dual nature of this molecule—combining a hydrophobic tail with a highly coordinating, polar headgroup—dictates its solubility profile and its unique reactivity.

Quantitative Data Summary
Physicochemical PropertyValue / Description
IUPAC Name N-methoxy-N-methyldecanamide
CAS Registry Number 254963-75-2
Molecular Formula C₁₂H₂₅NO₂
Molecular Weight 215.33 g/mol
Monoisotopic Mass 215.1885 g/mol
Appearance Colorless to pale yellow viscous liquid
Solubility Profile Soluble in Dichloromethane (DCM), Tetrahydrofuran (THF), and Ethyl Acetate; Insoluble in Water
Downstream Targets 10-Nonadecanone, lipophilic peptide conjugates

Mechanistic Insights: The Weinreb-Nahm Paradigm

As an Application Scientist, it is critical to understand why we choose a Weinreb amide over a standard ester or acid chloride when synthesizing ketones. Standard acyl derivatives often suffer from "over-addition" when reacted with highly nucleophilic organometallic reagents (such as Grignard or organolithium reagents), leading to the formation of undesired tertiary alcohols [2].

N-methoxy-N-methyldecanamide circumvents this through a chelation-controlled mechanism [2, 3].

The Causality of Chelation

When an organometallic reagent attacks the carbonyl carbon of N-methoxy-N-methyldecanamide, it forms a tetrahedral intermediate. Instead of immediately collapsing to expel the leaving group (which would yield a reactive ketone in situ), the intermediate is locked in place. The metal cation (e.g., Mg²⁺ or Li⁺) is strongly chelated by both the carbonyl oxygen and the methoxy oxygen of the amide [2].

This bidentate coordination creates a highly stable, five-membered cyclic chelate that survives at low to ambient temperatures. The intermediate only collapses to form the desired ketone upon the introduction of an aqueous acidic workup, at which point the organometallic reagent has been completely quenched, physically preventing any secondary addition [3].

MechanisticPathway A Weinreb Amide (C12H25NO2) B Organometallic Addition (R-M) A->B C Chelated Tetrahedral Intermediate B->C Nucleophilic Attack D Aqueous Acidic Workup C->D Prevents Collapse E Target Ketone (No Over-addition) D->E Hydrolysis

Fig 1: Chelation-controlled mechanism preventing organometallic over-addition.

Experimental Workflows: Synthesis Protocol

To ensure a self-validating and high-yielding synthesis of N-methoxy-N-methyldecanamide, the following protocol utilizes 1,1'-Carbonyldiimidazole (CDI) as the coupling agent rather than traditional carbodiimides (like EDC or DCC) [1].

Causality for Reagent Selection: CDI is selected because its byproducts are carbon dioxide (which escapes as a gas) and imidazole (which is highly water-soluble). This avoids the notoriously difficult-to-remove urea byproducts associated with DCC/EDC couplings, ensuring a cleaner crude product and simplifying downstream purification. Furthermore, N,O-dimethylhydroxylamine is introduced as a hydrochloride salt rather than a free base, as the salt is non-volatile, stable, and easily handled on the benchtop[2].

Step-by-Step Methodology
  • Substrate Activation:

    • Dissolve 1.0 equivalent of decanoic acid in anhydrous Dichloromethane (DCM) under an inert atmosphere (N₂ or Argon) to prevent moisture-induced hydrolysis of the coupling agent.

    • Slowly add 1.2 equivalents of 1,1'-Carbonyldiimidazole (CDI) in portions.

    • Validation Check: Observe the reaction for effervescence (CO₂ evolution). Stir at room temperature for 30–45 minutes until gas evolution completely ceases, indicating full conversion to the reactive acyl imidazole intermediate.

  • Amidation:

    • To the stirring solution, add 1.5 equivalents of N,O-dimethylhydroxylamine hydrochloride.

    • Add 1.5 equivalents of N,N-Diisopropylethylamine (DIPEA) dropwise. Causality: DIPEA acts as a non-nucleophilic base to liberate the free hydroxylamine from its hydrochloride salt, allowing it to attack the acyl imidazole.

    • Stir the reaction mixture at room temperature for 12 hours. Monitor completion via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (8:1) solvent system [1].

  • Reaction Quench and Extraction:

    • Dilute the reaction mixture with additional DCM.

    • Wash the organic layer sequentially with 1N aqueous HCl (to protonate and remove imidazole and unreacted DIPEA), saturated aqueous NaHCO₃ (to neutralize residual acid), and brine (to reduce emulsion and pre-dry the organic layer).

  • Drying and Concentration:

    • Dry the organic phase over anhydrous magnesium sulfate (MgSO₄). Filter the drying agent and concentrate the filtrate under reduced pressure via rotary evaporation.

  • Purification:

    • Purify the crude residue via silica gel column chromatography (eluting with Hexane:Ethyl Acetate = 8:1) to afford pure N-methoxy-N-methyldecanamide as a clear, viscous oil [1].

SynthesisProtocol Step1 1. Carboxylic Acid Activation Decanoic Acid + CDI in Anhydrous DCM Step2 2. Amidation Reaction Add HN(OMe)Me·HCl + Base (DIPEA) Step1->Step2 Step3 3. Reaction Quench Aqueous 1N HCl & NaHCO3 Wash Step2->Step3 Step4 4. Organic Phase Drying Anhydrous MgSO4 & Concentration Step3->Step4 Step5 5. Final Purification Silica Gel Column Chromatography Step4->Step5

Fig 2: Step-by-step synthetic workflow for N-methoxy-N-methyldecanamide.

Applications in Drug Development & Complex Synthesis

The primary utility of N-methoxy-N-methyldecanamide lies in its ability to act as a highly predictable electrophile for the installation of decanoyl lipid tails.

  • Synthesis of Immunostimulatory Therapeutics: In drug development, the decanoyl chain is frequently used to increase the lipophilicity of polar pharmacophores, enhancing cellular permeability. For instance, N-methoxy-N-methyldecanamide is a critical intermediate in the synthesis of modified trehalose compounds. These synthetic derivatives exhibit high immunostimulatory activity (activating macrophages and neutrophils) while maintaining low toxicity, making them potent candidates for treating infectious diseases [1].

  • Precursor to Long-Chain Ketones: By reacting N-methoxy-N-methyldecanamide with nonylmagnesium bromide, chemists can synthesize symmetric or asymmetric long-chain aliphatic ketones, such as 10-nonadecanone (CAS: 504-57-4), which are utilized in materials science and pheromone synthesis [4].

  • Natural Product Total Synthesis: The Weinreb amide functionality is heavily relied upon in the total synthesis of complex marine cyclic peptides and depsipeptides, where precise stereochemical control and the avoidance of over-alkylation are paramount [2].

References

  • US8741871B2 - Trehalose compound, method for producing same, and pharmaceutical product containing the compound Source: Google Patents URL
  • Weinreb ketone synthesis Source: Wikipedia URL
  • Source: The Journal of Organic Chemistry (ACS Publications)
  • 10-Nonadecanone | CAS#:504-57-4 Source: Chemsrc URL
Exploratory

Strategic Utilization of N-Methoxy-N-methyldecanamide (CAS 254963-75-2) in High-Fidelity Ketone Synthesis

Executive Summary In the landscape of modern drug discovery, the precise installation of hydrophobic motifs is critical for modulating the ADME (Absorption, Distribution, Metabolism, and Excretion) profiles of lead compo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, the precise installation of hydrophobic motifs is critical for modulating the ADME (Absorption, Distribution, Metabolism, and Excretion) profiles of lead compounds. N-Methoxy-N-methyldecanamide (CAS 254963-75-2) serves as the premier "decanoylating" agent, utilizing the Weinreb amide functionality to introduce a ten-carbon (C10) aliphatic chain into complex scaffolds.

Unlike acid chlorides or anhydrides, which suffer from over-addition of nucleophiles (leading to tertiary alcohols), this reagent leverages a stable metal-chelated intermediate to guarantee mono-addition. This guide provides a comprehensive technical analysis of this reagent, establishing protocols for its strategic sourcing, quality control, and experimental application in synthesizing high-value ketones.

Chemical Profile & Specifications

To ensure reproducibility in synthetic campaigns, the reagent must meet strict physicochemical standards.

PropertySpecificationNotes
Chemical Name N-Methoxy-N-methyldecanamideAlso known as Weinreb Decanamide
CAS Number 254963-75-2
Molecular Formula C₁₂H₂₅NO₂
Molecular Weight 215.33 g/mol
Physical State Colorless to pale yellow liquidViscosity increases at lower temps
Boiling Point ~140–145 °C (at 0.5 mmHg)Estimated based on homologs
Solubility Soluble in THF, DCM, Et₂O, TolueneImmiscible with water
Stability Stable at RT; HygroscopicStore under inert atmosphere (Ar/N₂)

Strategic Sourcing & Quality Control (QC)

Sourcing Weinreb amides requires vigilance regarding two specific impurities that can catastrophically fail downstream Grignard reactions: residual moisture and free amine .

Supplier Qualification Framework

Do not rely solely on the "purity" percentage on the label. Use this decision matrix to qualify suppliers:

  • Tier 1 (Discovery Scale): Major catalog suppliers (e.g., Sigma-Aldrich, TCI, Combi-Blocks). High cost, but typically >98% purity with low water content.

  • Tier 2 (Process Scale): Custom synthesis houses or bulk aggregators. Requires strict batch-specific validation using the protocol below.

Critical-to-Quality (CTQ) Attributes

Before using a new batch in a sensitive reaction, perform the following QC checks:

  • Proton NMR (¹H-NMR):

    • Target Signals: Singlet at ~3.7 ppm (O-Me), Singlet at ~3.2 ppm (N-Me), Triplet at ~2.4 ppm (α-methylene).

    • Impurity Flag: A broad singlet at ~8-9 ppm indicates residual N,O-dimethylhydroxylamine hydrochloride (free amine salt). This is a proton source that will quench your Grignard reagent.

  • Karl Fischer Titration (KF):

    • Limit: Water content must be < 0.05% (500 ppm) .

    • Remediation: If wet, dry over activated 4Å molecular sieves for 24 hours. Azeotropic distillation with toluene is also effective.

Sourcing Decision Logic

SourcingLogic Start New Batch Received Visual Visual Inspection (Colorless/Pale Yellow?) Start->Visual KF Karl Fischer Test (< 500 ppm H2O?) Visual->KF Pass Reject REJECT BATCH (Return to Supplier) Visual->Reject Fail (Dark/Turbid) NMR 1H-NMR Analysis (Check for Free Amine) KF->NMR Pass Dry Dry over 4Å Sieves or Distill KF->Dry Fail (>500 ppm) NMR->Reject Significant Free Amine Approve APPROVE FOR USE NMR->Approve No Impurities Dry->KF

Figure 1: Decision tree for qualifying incoming batches of N-methoxy-N-methyldecanamide.

Synthetic Utility: The Weinreb Ketone Synthesis[4]

The primary application of CAS 254963-75-2 is the synthesis of decanoyl-containing ketones. This reaction is unique because it avoids the "over-addition" problem common with esters and acid chlorides.

Mechanistic Insight

When a nucleophile (R-M, where M = MgBr or Li) attacks the carbonyl carbon, the metal atom is simultaneously chelated by the methoxy oxygen and the carbonyl oxygen. This forms a stable five-membered cyclic intermediate .

  • Stability: This tetrahedral intermediate is stable in the reaction mixture and does not collapse to the ketone until acidic workup is performed.

  • Protection: Because the ketone is not formed in situ, a second equivalent of nucleophile cannot attack.

WeinrebMechanism Amide Weinreb Amide (CAS 254963-75-2) TS Stable Tetrahedral Chelate Intermediate Amide->TS + R-MgBr (THF, 0°C) Nu Nucleophile (R-MgBr) Nu->TS Workup Acidic Hydrolysis (H3O+) TS->Workup Quench Product Target Ketone (R-C(=O)-C9H19) Workup->Product Byprod Free Amine (HN(OMe)Me) Workup->Byprod

Figure 2: The chelation-controlled mechanism preventing over-addition.

Experimental Protocol: Decanoylation of an Aryl Grignard

Objective: Synthesis of 1-phenyl-1-decanone via reaction of N-methoxy-N-methyldecanamide with Phenylmagnesium Bromide.

Materials
  • Reagent: N-Methoxy-N-methyldecanamide (1.0 equiv, 10 mmol, ~2.15 g)

  • Nucleophile: Phenylmagnesium bromide (PhMgBr), 1.0 M in THF (1.2 equiv, 12 mmol)

  • Solvent: Anhydrous THF (Tetrahydrofuran), inhibitor-free.

  • Quench: 1M Hydrochloric Acid (HCl) or Saturated Ammonium Chloride (NH₄Cl).

Step-by-Step Methodology
  • Setup: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Cool to room temperature under nitrogen flow.

  • Dissolution: Add N-Methoxy-N-methyldecanamide (2.15 g) and anhydrous THF (20 mL). Cool the solution to 0 °C using an ice bath.

  • Addition: Add PhMgBr (12 mL, 1.0 M) dropwise via syringe over 15 minutes.

    • Note: The solution may turn slightly yellow or cloudy; this is normal.

  • Reaction: Stir at 0 °C for 1 hour, then allow to warm to room temperature and stir for an additional 1-2 hours.

    • Monitoring: Check consumption of amide by TLC (Hexane/EtOAc 3:1). The amide spot should disappear.

  • Quench (Critical): Cool the flask back to 0 °C. Slowly add 1M HCl (15 mL) with vigorous stirring.

    • Chemistry: This step breaks the magnesium chelate, collapsing the intermediate to the ketone.

  • Workup:

    • Dilute with diethyl ether (50 mL).

    • Separate layers.[1] Extract the aqueous layer twice with ether (2 x 20 mL).

    • Wash combined organics with Brine (20 mL).

    • Dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: The crude oil is typically >90% pure. If necessary, purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

Troubleshooting Guide
IssueProbable CauseSolution
Low Yield (<50%) Wet reagents (THF or Amide)Test THF with benzophenone indicator; Dry amide (see Section 3).
Starting Material Remains Old Grignard reagentTitrate Grignard reagent before use.
Tertiary Alcohol Formed Temperature too high during additionEnsure addition is at 0 °C or -78 °C; Ensure slow addition.
Emulsion during workup Magnesium salts precipitatingUse Rochelle's Salt (Sat. Potassium Sodium Tartrate) instead of HCl for the quench.

Applications in Drug Development[6][7][8][9][10][11]

The decanoyl chain (C10) provided by this reagent is a specific tool for Lipophilicity Engineering .

  • Prodrug Design: Attaching a decanoyl tail to a polar drug molecule can create a "depot" effect, allowing for slow release from lipid tissues (e.g., decanoate esters of antipsychotics).

  • Membrane Anchoring: In chemical biology, installing this chain can simulate post-translational modification (palmitoylation/myristoylation mimics), forcing a signaling molecule to associate with the cell membrane.

  • Blood-Brain Barrier (BBB) Penetration: Increasing the logP of a lead compound by adding an aliphatic tail can sometimes improve passive diffusion across the BBB, though solubility must be balanced.

Safety & Handling

  • Hazards: Irritant to eyes, respiratory system, and skin.

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle in a fume hood.

  • Storage: Store in a cool, dry place. Re-test purity if stored for >6 months, as Weinreb amides can slowly hydrolyze if moisture is present.

References

  • Nahm, S.; Weinreb, S. M. "N-Methoxy-N-methylamides as effective acylating agents."[1] Tetrahedron Letters, 1981 , 22(39), 3815–3818. [1]

  • Sibi, M. P. "Chemistry of N-methoxy-N-methylamides. Applications in synthesis. A review." Organic Preparations and Procedures International, 1993 , 25(1), 15–40.[2][3]

  • De Luca, L.; Giacomelli, G.; Taddei, M. "An Easy and Convenient Synthesis of Weinreb Amides and Hydroxamates." The Journal of Organic Chemistry, 2001 , 66(7), 2534–2537.

  • Mentzel, M.; Hoffmann, H. M. R. "N-Methoxy-N-methylamides (Weinreb Amides) in Modern Organic Synthesis." Journal for Praktische Chemie, 1997 , 339(1), 517–524.

Sources

Foundational

N-Methoxy-N-methyldecanamide: Solubility Profile &amp; Technical Handling Guide

Topic: N-methoxy-N-methyldecanamide solubility in organic solvents Content Type: In-depth Technical Guide [1] Executive Summary N-Methoxy-N-methyldecanamide (also known as the Weinreb amide of decanoic acid) is a pivotal...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: N-methoxy-N-methyldecanamide solubility in organic solvents Content Type: In-depth Technical Guide

[1]

Executive Summary

N-Methoxy-N-methyldecanamide (also known as the Weinreb amide of decanoic acid) is a pivotal intermediate in organic synthesis, specifically designed for the controlled preparation of ketones.[1][2] Unlike standard amides or esters, this molecule possesses a unique physicochemical profile driven by the "Weinreb moiety" (N-methoxy-N-methyl) which prevents over-addition of nucleophiles.[1][2]

This guide provides a definitive technical analysis of its solubility across the organic solvent spectrum.[3] For researchers and process chemists, understanding this profile is critical for optimizing reaction conditions (typically anhydrous nucleophilic additions) and downstream purification (liquid-liquid extraction).[2]

Key Takeaway: The molecule exhibits a lipophilic-dominant solubility profile .[1] It is highly soluble in non-polar and polar aprotic organic solvents (DCM, THF, EtOAc) but effectively insoluble in water, a property that dictates its standard workup protocols.[2]

Physicochemical Characterization

Before addressing solubility, the structural determinants of the molecule must be understood.[2][3] The molecule consists of two competing domains: the lipophilic decanoyl tail and the polar Weinreb amide head.

PropertyValue / Description
IUPAC Name N-Methoxy-N-methyldecanamide
Molecular Formula C₁₂H₂₅NO₂
Molecular Weight 215.33 g/mol
Physical State Colorless to pale yellow liquid/oil (at 25°C)
Predicted LogP ~3.2 (Lipophilic)
Key Functional Group Weinreb Amide (N-OMe, N-Me)
Structural Analysis[2]
  • The Decanoyl Tail (C9 Alkyl): This long hydrocarbon chain drives the molecule's high affinity for non-polar and moderately polar organic solvents.[2] It is the primary reason for water insolubility.[1]

  • The Weinreb Head (N-OMe, N-Me): While polar, this group lacks hydrogen bond donors (N-H), preventing strong interaction with water while maintaining solubility in polar aprotic solvents like THF and DCM.[2]

Solubility Profile

The following matrix details the solubility behavior of N-methoxy-N-methyldecanamide. Data is synthesized from standard homologous series behavior and experimental workup protocols.[1]

Solvent Compatibility Matrix[2]
Solvent ClassRepresentative SolventsSolubility StatusTechnical Context
Polar Aprotic DCM, THF, EtOAc Excellent Preferred Reaction Media. THF is the standard solvent for Grignard/Lithium additions due to its ability to coordinate with metal cations.[1][2]
Non-Polar Hexanes, Toluene, Et₂O Good to Excellent Extraction & Purification. Toluene is often used for azeotropic drying; Hexanes are used in silica chromatography eluents.[2]
Polar Protic Methanol, Ethanol Good Soluble, but rarely used as reaction solvents due to incompatibility with organometallic reagents.[2]
Aqueous Water, Brine, Buffers Insoluble Workup Phase. The molecule partitions almost exclusively into the organic layer during extraction.[2]
The "Amphiphilic Balance" Mechanism

The solubility logic follows the "Like Dissolves Like" principle, but with a specific nuance for Weinreb amides:

  • Lipophilic Dominance: The 9-carbon alkyl chain disrupts the hydrogen-bonding network of water, making the entropic cost of solvation in water too high.[1][2]

  • Dipole-Dipole Interactions: In solvents like Dichloromethane (DCM) and Ethyl Acetate (EtOAc), the dipole of the amide carbonyl and the methoxy group interacts favorably with the solvent dipoles, ensuring complete miscibility.[2]

Experimental Protocols

Protocol: Solubility-Based Purification (Extraction)

Context: Isolating N-methoxy-N-methyldecanamide from a crude reaction mixture (e.g., formed from Decanoic acid + N,O-dimethylhydroxylamine).[1][2]

Principle: Utilization of the molecule's water insolubility to remove polar impurities (unreacted amine salts, coupling reagents).[2]

  • Quench: Dilute the crude reaction mixture with 1.0 M HCl (aqueous).

    • Why: This solubilizes unreacted amine/coupling byproducts into the aqueous phase.

  • Partition: Add an equal volume of Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .

  • Separation: Agitate and allow layers to separate.[1]

    • Observation: The product resides in the Organic (Top/Bottom) layer (depending on solvent density).[2]

  • Wash: Wash the organic layer with Saturated NaHCO₃ followed by Brine .[1]

  • Dry & Concentrate: Dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

    • Result: The pure Weinreb amide is obtained as an oil.

Protocol: Anhydrous Solubilization for Nucleophilic Addition

Context: Preparing the substrate for reaction with a Grignard reagent (e.g., MeMgBr).[2]

  • Vessel Prep: Flame-dry a round-bottom flask and purge with Argon/Nitrogen.

  • Solvent Choice: Use anhydrous THF (Tetrahydrofuran) or Et₂O (Diethyl Ether).

    • Critical: Do not use alcohols or wet solvents.[1]

  • Dissolution: Add N-methoxy-N-methyldecanamide via syringe. Add THF to achieve a concentration of 0.2 M to 0.5 M .

    • Note: The compound should dissolve instantly to form a clear, colorless solution.

Functional Application: The Weinreb Chelation Model[2]

The solubility of this molecule in coordinating solvents like THF is functionally critical. It allows the formation of a stable 5-membered chelate intermediate upon reaction with organometallics.[1] This intermediate is soluble in the reaction medium but prevents the "over-addition" that typically plagues ester-to-ketone conversions.[1][2]

Visualization: Solubility & Reactivity Workflow

The following diagram illustrates the decision process for solvent selection and the mechanistic pathway enabled by THF solubility.

WeinrebSolubility Substrate N-methoxy-N- methyldecanamide SolventSelect Solvent Selection Substrate->SolventSelect THF Anhydrous THF (Reaction Medium) SolventSelect->THF Nucleophilic Addition Water Water/Aq. Acid (Workup Only) SolventSelect->Water Insoluble (Phase Sep) DCM DCM/EtOAc (Extraction) SolventSelect->DCM High Solubility Chelate Stable Tetrahedral Intermediate (Mg/Li Chelation) THF->Chelate + R-Mg-X (Soluble in THF) DCM->Substrate Purification Ketone Target Ketone (After Hydrolysis) Chelate->Ketone + H3O+ (Quench)

Caption: Workflow depicting solvent roles: THF facilitates the chelation mechanism, while water insolubility is exploited for purification.[2]

References

  • Nahm, S.; Weinreb, S. M. (1981).[2] "N-Methoxy-N-methylamides as effective acylating agents". Tetrahedron Letters, 22(39), 3815–3818.[2] Link

  • Sibi, M. P. (1993). "Chemistry of N-methoxy-N-methylamides. Applications in synthesis". Organic Preparations and Procedures International, 25(1), 15-40.[2] Link[2]

  • Mentzel, M.; Hoffmann, H. M. R. (1997).[2] "N-Methoxy-N-methylamides (Weinreb Amides) in Modern Organic Synthesis". Journal für Praktische Chemie/Chemiker-Zeitung, 339(1), 517-524.[1][2] Link[2]

  • Lab-Specific Protocol : Standard operating procedures for "Weinreb Amide Synthesis from Carboxylic Acids" (Generic Protocol adapted from Organic Syntheses, Coll. Vol. 10, p. 559).[2] Link[2]

Sources

Exploratory

A Technical Guide to Decanoyl Chloride and N-Methoxy-N-Methyldecanamide in Synthesis

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth comparison of two key reagents in organic synthesis: decanoyl chloride and its corresponding N-methoxy-N-methyldecanamide, c...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of two key reagents in organic synthesis: decanoyl chloride and its corresponding N-methoxy-N-methyldecanamide, commonly known as a Weinreb amide. Understanding the distinct reactivity and applications of these compounds is crucial for the strategic design of synthetic routes in pharmaceutical and chemical research.

Introduction: A Tale of Two Carbonyls

At the heart of many chemical transformations lies the carbonyl group, a functional group of immense versatility. Decanoyl chloride and N-methoxy-N-methyldecanamide both possess a decanoyl group, but their reactivity profiles are dramatically different due to the substituent attached to the carbonyl carbon.

Decanoyl chloride , an acyl chloride, is a highly reactive electrophile.[1][2][3] Its utility lies in its ability to readily acylate a wide range of nucleophiles.[1][2] However, this high reactivity can be a double-edged sword, often leading to a lack of selectivity and the formation of undesired byproducts.[4]

In contrast, N-methoxy-N-methyldecanamide is a Weinreb amide, a class of compounds developed to tame the reactivity of the acyl group.[5][6] This strategic modification allows for controlled, single additions of strong nucleophiles, preventing the common problem of over-addition.[5][6][7] This precision has made Weinreb amides indispensable tools in modern organic synthesis, particularly for the construction of complex molecules.[5][6][7]

Comparative Analysis: Decanoyl Chloride vs. N-Methoxy-N-Methyldecanamide

A summary of the key properties of these two reagents highlights their fundamental differences:

PropertyDecanoyl ChlorideN-Methoxy-N-Methyldecanamide (Weinreb Amide)
Molecular Formula C₁₀H₁₉ClOC₁₂H₂₅NO₂
Molecular Weight 190.71 g/mol 215.34 g/mol
Appearance Colorless to pale yellow liquid[1]Typically a colorless or pale yellow oil
Odor Pungent[1]-
Reactivity High, reacts with weak nucleophiles[1][8]Moderate, requires strong nucleophiles
Key Application General acylation[1][3]Controlled synthesis of ketones and aldehydes[5][6][7]
Reaction with Organometallics Over-addition to form tertiary alcohols[4][9][10]Single addition to form ketones[5][6][7]
Stability Moisture-sensitive, hydrolyzes readily[1]Generally stable, can be purified and stored[6]

The Challenge of Over-Addition with Decanoyl Chloride

A primary application of acylating agents in drug development is the formation of carbon-carbon bonds with organometallic reagents, such as Grignard or organolithium reagents, to produce ketones. However, the high reactivity of decanoyl chloride makes this transformation problematic.

The initial reaction of an organometallic reagent with decanoyl chloride does indeed form a ketone. But this ketone is itself a reactive electrophile. In the presence of the highly nucleophilic organometallic reagent, a second addition reaction occurs almost instantaneously, leading to the formation of a tertiary alcohol as the major product.[4][9][10] This lack of control significantly limits the utility of acyl chlorides for ketone synthesis.

Caption: Reaction of decanoyl chloride with an organometallic reagent leading to over-addition.

The Weinreb Amide Solution: Controlled Ketone Synthesis

The genius of the Weinreb amide lies in its unique N-methoxy-N-methyl substituent. This group facilitates the formation of a stable, chelated tetrahedral intermediate upon addition of an organometallic reagent.[5][6][7][11]

This five-membered ring intermediate is stable at low temperatures and does not collapse to the ketone until an acidic workup is performed.[5][7] This stability effectively protects the carbonyl group from a second nucleophilic attack, thus preventing over-addition.[5][6][7] Upon workup, the chelate is broken, and the desired ketone is liberated in high yield.

Caption: The Weinreb ketone synthesis proceeds via a stable chelated intermediate.

Experimental Protocols

Synthesis of N-Methoxy-N-Methyldecanamide from Decanoyl Chloride

This procedure outlines the conversion of the highly reactive acyl chloride to the more stable and versatile Weinreb amide.

Materials:

  • Decanoyl chloride

  • N,O-Dimethylhydroxylamine hydrochloride

  • Pyridine

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N,O-dimethylhydroxylamine hydrochloride (1.1 equivalents) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add pyridine (2.2 equivalents) to the stirred solution.

  • In a separate flask, dissolve decanoyl chloride (1.0 equivalent) in anhydrous DCM.

  • Add the decanoyl chloride solution dropwise to the N,O-dimethylhydroxylamine hydrochloride solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-methoxy-N-methyldecanamide.

  • The product can be purified by flash column chromatography on silica gel.

Ketone Synthesis using N-Methoxy-N-Methyldecanamide

This protocol describes a general procedure for the reaction of a Weinreb amide with a Grignard reagent to synthesize a ketone.

Materials:

  • N-Methoxy-N-methyldecanamide

  • Grignard reagent (e.g., methylmagnesium bromide in THF)

  • Anhydrous tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried, three-necked flask equipped with a dropping funnel and under an inert atmosphere, dissolve N-methoxy-N-methyldecanamide (1.0 equivalent) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the Grignard reagent (1.2 equivalents) dropwise to the stirred solution.

  • Stir the reaction mixture at 0 °C for 1-2 hours. Monitor the reaction by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers and wash with 1 M HCl and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting ketone by flash column chromatography or distillation.

Safety and Handling

Decanoyl Chloride:

  • Highly corrosive and causes severe skin burns and eye damage.[12][13][14]

  • Reacts violently with water, releasing corrosive hydrochloric acid gas.[1]

  • Must be handled in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[12][14]

  • Store in a cool, dry place away from moisture and incompatible materials such as strong bases and oxidizing agents.[12][15]

N-Methoxy-N-Methyldecanamide:

  • While significantly more stable than decanoyl chloride, standard laboratory safety precautions should be followed.

  • Handle in a well-ventilated area and wear appropriate PPE.

  • Store in a tightly sealed container in a cool, dry place.

Conclusion

The choice between decanoyl chloride and N-methoxy-N-methyldecanamide is a critical decision in synthetic planning. Decanoyl chloride offers a direct and highly reactive acylating agent suitable for a broad range of nucleophiles. However, for the synthesis of ketones from organometallic reagents, its utility is severely limited by over-addition.

N-methoxy-N-methyldecanamide, the Weinreb amide, provides an elegant solution to this problem.[6] Its ability to form a stable chelated intermediate allows for the controlled, single addition of organometallic reagents, making it the reagent of choice for the high-yield synthesis of ketones.[5][7] For researchers in drug development and other areas of complex molecule synthesis, a thorough understanding of the distinct advantages of the Weinreb amide is essential for achieving synthetic goals with precision and efficiency.

References

  • Weinreb ketone synthesis - Wikipedia. Available at: [Link]

  • Loba Chemie. (2016, May 25). DECANOYL CHLORIDE FOR SYNTHESIS MSDS. Available at: [Link]

  • The Science Behind Ketone Synthesis: The Weinreb Amide Approach. (n.d.). Available at: [Link]

  • Weinreb amides - ACS.org. (2000, December 15). Available at: [Link]

  • Converting Amides to Aldehydes and Ketones - Chemistry Steps. (2024, November 29). Available at: [Link]

  • Parsaee, F. (n.d.). SYNTHESIS OF KETONES BY UTILIZING THIOESTERS AS “RADICAL WEINREB AMIDES”. Available at: [Link]

  • Weinreb Ketone Synthesis - Organic Chemistry Portal. (n.d.). Available at: [Link]

  • Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations - PMC. (n.d.). Available at: [Link]

  • Synthesis of Weinreb and their Derivatives (A Review) - Oriental Journal of Chemistry. (2020, April 22). Available at: [Link]

  • Synthesis of Weinreb amides using diboronic acid anhydride-catalyzed dehydrative amidation of carboxylic acids - Chemical Communications (RSC Publishing). (n.d.). Available at: [Link]

  • Chemiz. (2025, December 5). Weinreb ketone synthesis [Video]. YouTube. Available at: [Link]

  • Progresses of Weinreb Amides in Organic Synthesis - ResearchGate. (2025, August 7). Available at: [Link]

  • Selective C–H Iodination of Weinreb Amides and Benzamides through Iridium Catalysis in Solution and under Mechanochemical Conditions | Organic Letters - ACS Publications. (2023, November 6). Available at: [Link]

  • Organolithium reagent - Wikipedia. (n.d.). Available at: [Link]

  • (E)-Selective Weinreb Amide–type Horner–Wadsworth–Emmons Reaction - ChemRxiv. (n.d.). Available at: [Link]

  • Ug Part I, Organolithium Reagent | PDF | Carbon Compounds | Chemical Reactions - Scribd. (n.d.). Available at: [Link]

  • Reduction of Weinreb Amides to Aldehydes under Ambient Conditions with Magnesium Borohydride Reagents - eScholarship.org. (n.d.). Available at: [Link]

  • N-Methoxy-N-methylcyanoformamide - Organic Syntheses Procedure. (n.d.). Available at: [Link]

  • Reaction of Acyl Chlorides with Grignard and Gilman (Organocuprate) Reagents. (2023, March 28). Available at: [Link]

  • A. Organolithium Reagents - Organic Chemistry Data. (n.d.). Available at: [Link]

  • Synthesis of substrates 2,2-[2H2]-Decanoyl-CoA (3) was synthesised using an extension of the method previously described by us.1 - Rsc.org. (n.d.). Available at: [Link]

  • 21.11: Spectroscopy of Carboxylic Acid Derivatives - Chemistry LibreTexts. (2023, January 14). Available at: [Link]

  • Spectroscopy of Carboxylic Acid Derivatives - Oregon State University. (2020, February 7). Available at: [Link]

  • Acyl Chlorides and Acid Anhydrides | chemrevise. (n.d.). Available at: [Link]

  • Reaction of acyl chloride with excess Grignard reagent - Chemistry Stack Exchange. (2021, May 23). Available at: [Link]

  • Synthesis of N-methoxy-N-methyl anthranilic acid amide - PrepChem.com. (n.d.). Available at: [Link]

  • organolithium reagents 1. (n.d.). Available at: [Link]

  • Detailed Studies on the Methoxylation and Subsequent Dealkylation of N,N-Diethylbenzenesulfonamide Using a Tailor-Made Electrosynthetic Reactor - PMC. (2024, November 21). Available at: [Link]

  • Doceri. (2014, April 1). Organolithium Reagent-Mediated Oxidation of a Methoxy Ketone to a 3° Alcohol (RXN Mechanism) [Video]. YouTube. Available at: [Link]

  • Khan Academy. (2010, October 21). Amides, anhydrides, esters, and acyl chlorides | Organic chemistry | Khan Academy [Video]. YouTube. Available at: [Link]

  • Study Mind. (2022, April 19). Carboxylic Acids and Derivatives - Acyl Groups (A-Level Chemistry). Available at: [Link]

Sources

Foundational

Stability of C10 Weinreb Amides at Room Temperature

A Technical Guide for Research & Development Executive Summary This guide details the stability profile, handling, and synthesis of N-methoxy-N-methyldecanamide (the C10 Weinreb amide). As a Senior Application Scientist,...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Research & Development

Executive Summary

This guide details the stability profile, handling, and synthesis of N-methoxy-N-methyldecanamide (the C10 Weinreb amide). As a Senior Application Scientist, I often encounter misconceptions regarding the fragility of these intermediates. Contrary to the behavior of acid chlorides or activated esters, C10 Weinreb amides exhibit exceptional hydrolytic and thermal stability at room temperature.

This stability stems from the unique electronic properties of the N-methoxy-N-methyl moiety, which prevents the "over-addition" of nucleophiles while simultaneously resisting spontaneous hydrolysis. For drug development professionals, this molecule represents a "Goldilocks" intermediate: stable enough for bulk storage and silica purification, yet sufficiently reactive to yield ketones upon treatment with organometallics.

Chemical Foundation: The Chelation Mechanism

To understand the stability of the C10 Weinreb amide, one must look at its transition state. The core utility of this functionality is its ability to form a stable 5-membered chelate upon nucleophilic attack. This same electronic structure contributes to its ground-state stability.

Unlike esters, where the carbonyl carbon is highly electrophilic and prone to attack by atmospheric moisture (hydrolysis), the Weinreb amide's nitrogen lone pair donates electron density into the carbonyl system (resonance), lowering its electrophilicity.[1][2] Furthermore, the N-methoxy group provides steric bulk and inductive stabilization.

Mechanism of Stability & Reactivity

The following diagram illustrates the stable tetrahedral intermediate that forms during reaction, which prevents the expulsion of the leaving group until an acidic quench occurs.

WeinrebMechanism Amide C10 Weinreb Amide (Ground State Stable) Intermediate Stable Tetrahedral Chelate (Mg/Li) Amide->Intermediate Nucleophilic Attack Nucleophile Nucleophile (R-M) (e.g., Grignard) Nucleophile->Intermediate Ketone Target Ketone (Product) Intermediate->Ketone Hydrolysis (Leaving group leaves only now) Quench Acidic Quench (H3O+) Quench->Ketone

Figure 1: The stable metal-chelated intermediate prevents over-addition and premature breakdown.

Physical & Chemical Stability Profile

Physical State at Room Temperature

The C10 Weinreb amide (N-methoxy-N-methyldecanamide*) is typically a colorless to pale yellow oil at room temperature (20–25°C).

  • Lipophilicity: Due to the C10 (decyl) chain, the molecule is highly lipophilic. This aids in stability by repelling atmospheric moisture, forming a "greasy" protective layer in bulk storage.

  • Volatility: Negligible at room temperature. It can be concentrated under high vacuum (0.5 mmHg) without significant loss, unlike lower molecular weight analogs (e.g., C2-C4).

Hydrolytic Stability
  • Neutral Conditions: Excellent. Can be stored in clear glass vials on the benchtop for months without detectable hydrolysis.

  • Acidic/Basic Conditions: Moderate. While more stable than esters, prolonged exposure to strong acids or bases will eventually hydrolyze the amide back to the carboxylic acid (decanoic acid) and amine salt.

  • Chromatography: The compound is stable on silica gel . It does not decompose during standard flash column chromatography, allowing for easy purification from crude reaction mixtures.

Comparative Stability Data

The table below compares the C10 Weinreb amide against common acylating agents.

PropertyAcid Chloride (C10)Ethyl Ester (C10)Weinreb Amide (C10)
RT State Liquid (Fumes)LiquidLiquid (Viscous Oil)
Moisture Sensitivity High (Hydrolyzes rapidly)LowVery Low
Storage (RT) Unstable (Requires inert gas)StableStable (Open air tolerated short-term)
Silica Stability DecomposesStableStable
Reactivity High (Non-selective)Moderate (Over-addition risk)Selective (Ketone formation)

Experimental Protocols

A. Synthesis of N-Methoxy-N-methyldecanamide

Rationale: The acid chloride route is preferred for C10 chains due to the high availability of decanoyl chloride and the clean reaction profile, minimizing the need for complex workups.

Reagents:

  • Decanoyl chloride (1.0 equiv)

  • N,O-Dimethylhydroxylamine hydrochloride (1.1 equiv)

  • Pyridine (2.2 equiv) or Triethylamine (2.2 equiv)

  • Dichloromethane (DCM) (Solvent, 0.5 M concentration)

Protocol:

  • Setup: Flame-dry a round-bottom flask and equip with a magnetic stir bar. Purge with nitrogen.

  • Solvation: Add N,O-dimethylhydroxylamine hydrochloride and DCM. Cool the suspension to 0°C in an ice bath.

  • Base Addition: Add pyridine dropwise. The mixture will become homogeneous or form a fine suspension.

  • Acylation: Add decanoyl chloride dropwise over 15 minutes. Maintain temperature at 0°C to prevent exotherms, though the product is stable.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours.

    • Checkpoint: Monitor by TLC (30% EtOAc/Hexanes). The acid chloride spot should disappear.

  • Workup: Quench with dilute HCl (1M) to remove excess pyridine/amine. Extract with DCM. Wash organics with sat. NaHCO₃ (to remove any hydrolyzed acid) and brine.

  • Drying: Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: If necessary, purify via flash chromatography (Hexanes/EtOAc gradient).

B. Stability Validation System

To verify the integrity of your specific batch after storage:

  • Visual: Check for phase separation (water ingress) or solid precipitate (decanoic acid formation).

  • H-NMR (CDCl₃): Look for the characteristic N-OMe singlet (~3.7 ppm) and N-Me singlet (~3.2 ppm).

    • Degradation Indicator: Appearance of a broad singlet >10 ppm indicates hydrolysis to carboxylic acid.

Workflow: Synthesis & Handling Logic

This workflow guides the researcher through the decision-making process for handling C10 Weinreb amides.

HandlingWorkflow Start Start: Decanoic Acid Source Route Choose Route Start->Route AcidCl Acid Chloride Route (Fast, Scalable) Route->AcidCl Standard Coupling Coupling Agent Route (Mild, for sensitive subs) Route->Coupling Acid Sensitive Synthesis Synthesis & Workup AcidCl->Synthesis Coupling->Synthesis Purification Silica Gel Chromatography (EtOAc/Hexanes) Synthesis->Purification Storage Storage: RT, Sealed Vial (Stable >6 Months) Purification->Storage Check Quality Check (NMR) Storage->Check Before Use Check->Purification Impure Use Proceed to Grignard/Hydride Addition Check->Use Pure

Figure 2: Complete lifecycle workflow for C10 Weinreb Amide handling.

References

  • Vertex AI Search . (2025). Stability and Synthesis of Weinreb Amides. Retrieved from 3

  • Organic Syntheses . (2017). N-Methoxy-N-methylcyanoformamide. Org. Synth. 2017, 94, 184-197. Retrieved from 4

  • National Institute of Standards and Technology (NIST) . (2023). N,N-Dimethyldecanamide Properties. Retrieved from 5

  • PrepChem . (n.d.). Synthesis of N-methoxy-N-methyl anthranilic acid amide. Retrieved from 6

  • BenchChem . (2025). Technical Guide to Synthesis of N-((3S)-2-oxooxolan-3-yl)decanamide. Retrieved from 7

Sources

Exploratory

Technical Whitepaper: Operational Safety and Synthetic Utility of N-Methoxy-N-methyldecanamide

[1] Executive Summary N-Methoxy-N-methyldecanamide (often synthesized in situ or on-demand) represents a critical intermediate in the synthesis of lipophilic ketones.[1] As a Weinreb amide , its unique chemoselectivity a...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

N-Methoxy-N-methyldecanamide (often synthesized in situ or on-demand) represents a critical intermediate in the synthesis of lipophilic ketones.[1] As a Weinreb amide , its unique chemoselectivity allows for the precise mono-addition of organometallic reagents (Grignard or Organolithium), preventing the over-addition common with esters or acid chlorides.[1]

This guide bridges the gap between a standard Safety Data Sheet (SDS) and practical laboratory application. While specific toxicological data for this C10-variant is often interpolated from structural analogues, its lipophilic tail (decyl chain) necessitates specific handling protocols distinct from its short-chain counterparts.[1]

Chemical Identity & Physiochemical Profile[1][2][3][4][5][6][7]

This molecule combines a lipophilic decanoyl chain with the polar, chelating Weinreb functionality.[1]

PropertySpecification
Chemical Name N-Methoxy-N-methyldecanamide
Synonyms Decanoyl Weinreb Amide; N-Methoxy-N-methylcapramide
Molecular Formula C₁₂H₂₅NO₂
Molecular Weight 215.33 g/mol
CAS Number Not widely listed (Custom Synthesis); Analogous to 104863-66-3 (C7 variant)
Physical State Colorless to pale yellow oil (at 20°C)
Solubility Soluble in DCM, THF, Et₂O, Toluene; Insoluble in water
Lipophilicity (LogP) Estimated ~3.5 (High skin permeation potential)

Hazard Identification & Toxicology (SDS Core)

Signal Word: WARNING

While specific LD50 data is rare for the C10 derivative, Structure-Activity Relationship (SAR) analysis with N-methoxy-N-methylacetamide and decanoic acid derivatives dictates the following GHS classification.

GHS Classification
  • Skin Corrosion/Irritation: Category 2 (H315)

  • Serious Eye Damage/Eye Irritation: Category 2A (H319)[2]

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Irritation) (H335)[2]

Precautionary Statements (Scientific Context)
  • P261: Avoid breathing mists/vapors.[1][3][4] Context: While vapor pressure is lower than short-chain Weinreb amides due to the C10 tail, aerosols formed during extraction are potent respiratory irritants.[1]

  • P280: Wear nitrile gloves (minimum 0.11mm thickness). Context: The lipophilic C10 chain facilitates transport across the dermal barrier, potentially carrying the amide functionality into the bloodstream.[1]

Toxicology Insight
  • Mechanism of Irritation: The amide functionality can act as a mild surfactant/solvent, stripping natural oils from the skin (defatting), leading to dermatitis.[1]

  • Metabolism: Hydrolysis in vivo would yield Decanoic acid (Capric acid) and N,O-dimethylhydroxylamine.[1] The latter can cause methemoglobinemia if absorbed in significant quantities [1].[1]

Operational Handling: Synthesis & Application

Synthesis Protocol (The "How-To")

Method: Coupling of Decanoic Acid via Carbodiimide Activation.[1]

Reagents:

  • Decanoic Acid (1.0 equiv)[1]

  • N,O-Dimethylhydroxylamine HCl (1.1 equiv)[1]

  • EDC[1][5]·HCl (1.2 equiv) or DCC

  • DMAP (0.1 equiv) - Catalyst[1]

  • Triethylamine (1.1 equiv)[1]

  • Solvent: Dichloromethane (DCM)

Step-by-Step Workflow:

  • Dissolution: Dissolve Decanoic acid in DCM (0.2 M concentration) under Nitrogen atmosphere.

  • Activation: Add EDC·HCl and DMAP.[1][6] Stir for 15 minutes at 0°C.

  • Amine Addition: Add N,O-Dimethylhydroxylamine HCl followed by dropwise addition of Triethylamine.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 12 hours.

  • Workup (Critical for Safety):

    • Wash with 1M HCl (removes unreacted amine/EDC).

    • Wash with Sat. NaHCO₃ (removes unreacted acid).[1]

    • Dry over MgSO₄ and concentrate.[1]

  • Purification: Flash chromatography (Hexanes/EtOAc).

Application: The Weinreb Chelation Mechanism

The utility of this molecule lies in its ability to form a stable 5-membered ring intermediate upon nucleophilic attack.[1] This prevents the collapse of the tetrahedral intermediate until acidic quench, stopping the reaction at the ketone stage.[1]

WeinrebMechanism cluster_stability Key Safety/Selectivity Feature Start Weinreb Amide (C10 Chain) Intermediate Stable Tetrahedral Intermediate (Chelated Mg) Start->Intermediate Nucleophilic Attack Nucleophile R-MgX (Grignard) Nucleophile->Intermediate Quench Acidic Quench (H3O+) Intermediate->Quench Hydrolysis Product Target Ketone + MeO(Me)NH Quench->Product Collapse

Figure 1: The stability of the chelated intermediate prevents over-addition, a critical advantage over acid chlorides.

Emergency Response & Disposal

Fire Fighting Measures
  • Media: Dry chemical, CO₂, or alcohol-resistant foam.[1] Do NOT use water jet (may spread the lipophilic oil).[1]

  • Combustion Products: Carbon oxides (CO, CO₂) and Nitrogen oxides (NOx).

Accidental Release (Spill)
  • Evacuate: Remove ignition sources.

  • PPE: Wear full goggles and double nitrile gloves.[1]

  • Containment: Absorb with inert material (vermiculite or sand).[4] Do not use combustible materials like sawdust.[1]

  • Cleanup: Clean surface with an alcohol-based solvent (Ethanol/Isopropanol) followed by soap and water to remove the greasy residue.[1]

Disposal Considerations
  • Waste Stream: Organic Solvents (Non-Halogenated, unless DCM was used in synthesis).

  • Protocol: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.

References

  • PubChem. (n.d.).[1][5] N-Methoxy-N-methylacetamide (Analogous Hazard Data). National Library of Medicine.[1] Retrieved from [Link]

  • Nahm, S., & Weinreb, S. M. (1981).[1][6] N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815–3818.[1] Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.).[1] Weinreb Ketone Synthesis. Retrieved from [Link]

Sources

Foundational

Precision Lipid Engineering: The Technical Guide to N-Methoxy-N-methyldecanamide

Executive Summary N-methoxy-N-methyldecanamide (CAS: 133363-71-6 / Generic Weinreb Amide of Capric Acid) represents a pivotal electrophilic building block in advanced lipid synthesis. Unlike traditional acylating agents...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-methoxy-N-methyldecanamide (CAS: 133363-71-6 / Generic Weinreb Amide of Capric Acid) represents a pivotal electrophilic building block in advanced lipid synthesis. Unlike traditional acylating agents (acid chlorides or anhydrides) that are prone to over-addition and hydrolysis, this Weinreb amide offers a self-regulating mechanism via a stable metal-chelated intermediate.

This guide details the technical utility of N-methoxy-N-methyldecanamide in synthesizing asymmetric ketones, fatty aldehydes, and non-hydrolyzable lipid analogs. It is designed for medicinal chemists and lipidologists requiring high-fidelity acylation without the formation of tertiary alcohol byproducts.

Part 1: Mechanistic Foundation

The Chelation Control Principle

The utility of N-methoxy-N-methyldecanamide lies in its ability to form a stable, five-membered cyclic intermediate upon nucleophilic attack. This "Weinreb State" prevents the collapse of the tetrahedral intermediate during the reaction, effectively masking the carbonyl group from a second nucleophilic addition.[1]

Key Advantages in Lipid Synthesis:

  • Stoichiometric Control: Prevents the formation of tertiary alcohols, a common failure mode when using decanoyl chloride with Grignard reagents.

  • Functional Group Tolerance: Allows for the coupling of the C10 (decanoyl) chain to complex, functionalized lipid tails.

  • Aldehyde Access: Provides a direct, high-yield route to Decanal (C10 aldehyde) via partial reduction, essential for synthesizing sphingoid base analogs.

WeinrebMechanism Amide N-methoxy-N- methyldecanamide Intermediate Stable Tetrahedral Chelate (Mg++) Amide->Intermediate Nucleophilic Attack Nucleophile R-MgBr (Grignard) Nucleophile->Intermediate Quench Acid Hydrolysis (H3O+) Intermediate->Quench Stable until Quench Product Asymmetric Ketone (Decanoyl-R) Quench->Product Collapse & Release

Figure 1: The Weinreb Chelation Mechanism. The magnesium ion coordinates between the carbonyl oxygen and the methoxy oxygen, stabilizing the intermediate and preventing double addition.

Part 2: Experimental Workflows

Protocol A: Synthesis of N-methoxy-N-methyldecanamide

Objective: Conversion of Decanoic Acid to its Weinreb Amide.

Reagents:

  • Decanoic Acid (Capric Acid)

  • N,O-Dimethylhydroxylamine hydrochloride[2][3][4][5]

  • Coupling Agent: EDC·HCl or DCC

  • Base: Triethylamine (TEA) or DIPEA

  • Solvent: Dichloromethane (DCM)

Step-by-Step Methodology:

  • Activation: Dissolve Decanoic Acid (1.0 eq) in DCM (0.2 M) at 0°C. Add EDC·HCl (1.1 eq) and TEA (2.5 eq). Stir for 15 minutes to generate the activated ester.

  • Amidation: Add N,O-Dimethylhydroxylamine hydrochloride (1.1 eq) in one portion.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 12 hours. Monitor via TLC (Hexane/EtOAc 3:1). The amide typically appears at R_f ~ 0.4.

  • Workup: Quench with 1M HCl to remove unreacted amine. Wash organic layer with sat. NaHCO3 and Brine.[6]

  • Purification: Dry over MgSO4, concentrate, and purify via flash column chromatography.

    • Quality Check: 1H NMR should show characteristic N-OMe singlet (~3.7 ppm) and N-Me singlet (~3.2 ppm).

Protocol B: Synthesis of Asymmetric Lipid Ketones (Chain Extension)

Objective: Synthesis of 10-nonadecanone (C10-C9 ketone) as a model for mid-chain functionalized lipids.

Rationale: Synthesizing long-chain ketones via ester condensation (Claisen) often leads to mixtures and scrambling. The Weinreb route guarantees a specific C10 vs. R connection.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 2-neck flask under Argon. Dissolve N-methoxy-N-methyldecanamide (1.0 eq) in anhydrous THF. Cool to 0°C.[7]

  • Nucleophilic Addition: Dropwise add Nonylmagnesium Bromide (1.2 eq, 1.0 M in ether).

    • Critical Control: Maintain temperature < 5°C to ensure chelate stability.

  • Incubation: Stir at 0°C for 1 hour, then allow to warm to RT for 1 hour.

  • Hydrolysis (The Release): Pour reaction mixture into cold 1M HCl. Vigorously stir for 20 minutes. This step breaks the N-O-Mg chelate and releases the ketone.

  • Isolation: Extract with diethyl ether. The product is the asymmetric ketone (Decanoyl-Nonane).

Protocol C: Selective Reduction to Decanal

Objective: Generation of fatty aldehydes for Wittig olefination or reductive amination.

Methodology:

  • Dissolve amide in THF at -78°C.

  • Add LiAlH4 (0.6 eq) or DIBAL-H (1.2 eq).

  • Quench at low temperature to prevent over-reduction to Decanol.

  • Result: High-purity Decanal.

Part 3: Strategic Applications in Lipid Synthesis

Synthesis of Non-Hydrolyzable Triglyceride Analogs

In metabolic disease research, lipids that mimic triglycerides but resist lipase hydrolysis are crucial.

  • Strategy: React N-methoxy-N-methyldecanamide with a Grignard reagent derived from a glycerol backbone analog (e.g., 2-lithiated-1,3-dioxane derivatives).

  • Outcome: Formation of a ketone linkage instead of an ester. This creates a "Ketone-Triglyceride" mimic that is metabolically stable (ether/ketone bonds) but retains the physical properties of the lipid.

Synthesis of Specialized Sphingolipids

Ceramides typically contain an amide bond (fatty acid + sphingosine). However, Ceramide-1-Phosphate analogs (where the amide is replaced by a ketone for stability studies) require this chemistry.

  • Workflow:

    • Protect Sphingosine headgroup.

    • Convert Sphingosine tail to an organolithium species (via halogen exchange).

    • React with N-methoxy-N-methyldecanamide.

    • Result: A C10-ketone analog of ceramide.

Data Summary: Comparison of Acylating Agents
FeatureDecanoyl ChlorideN-methoxy-N-methyldecanamide
Reactivity Extremely High (Exothermic)Moderate (Controlled)
Product with RMgX Mix of Ketone + Tert-AlcoholExclusively Ketone
Product with LiAlH4 Decanol (Alcohol)Decanal (Aldehyde)
Moisture Sensitivity High (Hydrolyzes rapidly)Low (Stable solid/oil)
Purification Distillation requiredChromatography compatible

Part 4: Visualization of Lipid Extension Workflow

LipidExtension cluster_0 Phase 1: Reagent Prep cluster_1 Phase 2: Coupling cluster_2 Phase 3: Divergent Synthesis DecanoicAcid Decanoic Acid (C10) WeinrebAmide N-methoxy-N- methyldecanamide DecanoicAcid->WeinrebAmide DCC / NH(OMe)Me Chelate Mg-Chelated Intermediate WeinrebAmide->Chelate LipidTail Functionalized Lipid Grignard (R-MgX) LipidTail->Chelate Ketone Target Lipid Ketone (C10-CO-R) Chelate->Ketone Acid Hydrolysis Aldehyde Decanal (C10-CHO) Chelate->Aldehyde Reductive Quench (DIBAL)

Figure 2: Divergent synthesis pathways using N-methoxy-N-methyldecanamide to access ketones or aldehydes.

References

  • Nahm, S.; Weinreb, S. M. (1981). "N-Methoxy-N-methylamides as effective acylating agents". Tetrahedron Letters, 22(39), 3815–3818. Link

  • Sibi, M. P. (1993). "Chemistry of N-methoxy-N-methylamides. Applications in synthesis. A review". Organic Preparations and Procedures International, 25(1), 15–40.[5] Link

  • Murphy, J. A., et al. (2005).[8] "Direct Conversion of N-Methoxy-N-methylamides (Weinreb Amides) to Ketones via a Nonclassical Wittig Reaction". Organic Letters, 7(7), 1427–1429.[8] Link

  • BOC Sciences. "Lipid Synthesis and Modification Services". Technical Whitepaper.

  • Mentel, M., et al. (2021). "Synthesis, Quantification, and Characterization of Fatty Acid Amides". Molecules, 26(9), 2536. Link

Sources

Exploratory

N-methoxy-N-methyldecanamide boiling point and density

Physicochemical Profile, Synthesis, and Applications in Drug Development Executive Summary N-Methoxy-N-methyldecanamide (CAS: 254963-75-2), commonly known as the Weinreb amide of decanoic acid (capric acid) , is a pivota...

Author: BenchChem Technical Support Team. Date: March 2026

Physicochemical Profile, Synthesis, and Applications in Drug Development

Executive Summary

N-Methoxy-N-methyldecanamide (CAS: 254963-75-2), commonly known as the Weinreb amide of decanoic acid (capric acid) , is a pivotal intermediate in organic synthesis.[1] It serves as a stable, "privileged" acylating agent, primarily used to convert carboxylic acids into ketones or aldehydes without the risk of over-addition or over-reduction.

For researchers in drug development and process chemistry, this molecule represents a strategic checkpoint: it locks the oxidation state of the C10 lipid chain, allowing for subsequent controlled nucleophilic attacks (e.g., by Grignard or organolithium reagents). This guide provides a definitive technical analysis of its properties, synthesis, and handling, addressing the scarcity of specific physical data in general literature by synthesizing experimental observations with structure-property relationships.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]

Unlike its lower molecular weight homologs (e.g., the acetyl or benzoyl Weinreb amides), the decanoyl derivative is lipophilic and high-boiling.

PropertyValue / DescriptionSource/Note
CAS Number 254963-75-2 [1]
IUPAC Name N-Methoxy-N-methyldecanamide
Molecular Formula C₁₂H₂₅NO₂
Molecular Weight 215.33 g/mol
Physical State Colorless to pale yellow oil Experimental observation [2]
Boiling Point (Atm) >260 °C (Theoretical) Decomposes/polymerizes before boiling at 1 atm.
Boiling Point (Vac) ~110–120 °C @ 0.5 mmHg (Est.)Based on benzamide analog (70°C @ 0.1 mmHg) and homologous series trends.
Density 0.90 – 0.92 g/mL (Predicted)Higher than N,N-dimethyldecanamide (0.862 g/mL) due to the methoxy group mass contribution.
Solubility Soluble in DCM, THF, Et₂O, EtOAc. Immiscible with water.[2][3]Lipophilic C10 chain dominates solubility.
Refractive Index ~1.44 – 1.45Estimated from fatty amide trends.[2]
Expert Insight: The "Missing" Boiling Point

You will rarely find a specific experimental boiling point for this compound in standard catalogs because it is seldom distilled in modern research settings. Due to its high molecular weight and the thermal sensitivity of the N-O bond at extreme temperatures, it is typically purified via flash column chromatography (SiO₂, Hexanes/EtOAc gradients) or used crude after an aqueous workup, provided the synthesis method (e.g., Acid Chloride route) is clean.

Synthesis & Production Protocols

The synthesis of N-methoxy-N-methyldecanamide must balance cost, scale, and purity. Two primary methodologies are recommended.

Method A: The Acid Chloride Route (High Scale/Throughput)

Best for: Large scale (>10g), high crude purity, avoiding expensive coupling agents.

Reagents: Decanoyl chloride, N,O-Dimethylhydroxylamine HCl, Pyridine (or Et₃N), DCM.

Protocol:

  • Setup: Flame-dry a round-bottom flask under N₂ atmosphere.

  • Solvation: Suspend N,O-dimethylhydroxylamine hydrochloride (1.1 equiv) in anhydrous DCM (0.5 M concentration relative to acid chloride).

  • Base Addition: Cool to 0 °C. Add Pyridine (2.2 equiv) dropwise. The mixture will become homogeneous or form a light suspension.

  • Acylation: Add Decanoyl chloride (1.0 equiv) dropwise over 30 mins, maintaining temp <5 °C.

  • Reaction: Warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (stain with KMnO₄ or PMA; Weinreb amides are not UV active unless conjugated, but the C10 chain stains well).

  • Workup: Quench with 1M HCl (removes pyridine). Wash organics with Sat. NaHCO₃, then Brine. Dry over MgSO₄.

  • Isolation: Concentrate in vacuo. The residue is typically a clean, colorless oil requiring no further purification.[4]

Method B: The Coupling Agent Route (Mild Conditions)

Best for: Sensitive substrates, small scale (<1g), or when starting from Decanoic Acid.

Reagents: Decanoic acid, CDI (Carbonyldiimidazole) or EDC/HOBt, N,O-Dimethylhydroxylamine HCl.

Protocol (CDI Variant):

  • Dissolve Decanoic acid (1.0 equiv) in DCM or THF.

  • Add CDI (1.1 equiv) in portions at 0 °C. Caution: CO₂ evolution. Stir 30 mins until gas evolution ceases (formation of acyl-imidazole intermediate).

  • Add N,O-dimethylhydroxylamine HCl (1.2 equiv).

  • Stir overnight at RT.

  • Standard aqueous workup (Acid/Base washes).

Visualization: Synthesis Workflow

SynthesisWorkflow Start Decanoic Acid (C10 Fatty Acid) Activation Activation Step (SOCl2 or CDI) Start->Activation Activation Intermediate Activated Species (Acid Chloride or Acyl Imidazole) Activation->Intermediate Coupling Nucleophilic Acyl Substitution (Base: Pyridine/Et3N) Intermediate->Coupling Amine N,O-Dimethylhydroxylamine HCl Salt Amine->Coupling + Base Product N-Methoxy-N-methyldecanamide (Colorless Oil) Coupling->Product Workup & Isolation

Figure 1: Step-by-step synthetic pathway from Decanoic Acid to the Weinreb Amide.

Applications in Drug Development

The primary utility of N-methoxy-N-methyldecanamide lies in its unique ability to form a stable 5-membered chelate with metal cations (Mg²⁺, Li⁺). This prevents the "over-addition" seen with esters or acid chlorides.

Synthesis of Ketones (Grignard/Lithium Addition)

Reaction with alkyl or aryl Grignard reagents yields ketones.

  • Example: Reaction with Phenylmagnesium bromide

    
    Decanophenone .
    
  • Mechanism: The organometallic reagent attacks the carbonyl carbon. The tetrahedral intermediate is stabilized by the methoxy oxygen coordinating to the metal, preventing the collapse of the intermediate and expulsion of the leaving group until acidic quench.

Synthesis of Aldehydes (Reduction)

Reduction with DIBAL-H or LiAlH₄ yields Decanal .

  • Advantage: Avoids reduction to the alcohol, which is common when reducing esters.

Visualization: The Chelation Mechanism

ChelationMechanism cluster_chelate The 'Magic' Chelate (Mg Coordination) Weinreb Weinreb Amide (Ground State) TS Tetrahedral Intermediate (Stable Chelate) Weinreb->TS Nucleophilic Attack Nucleophile R-Mg-X (Nucleophile) Nucleophile->TS Quench Acidic Quench (H3O+) TS->Quench Stable until hydrolysis Ketone Target Ketone (Product) Quench->Ketone Collapse AmineByprod HN(OMe)Me (Recoverable) Quench->AmineByprod

Figure 2: The mechanistic stability of the tetrahedral intermediate prevents over-reaction.

Handling, Safety, and Storage

  • Storage: Store at 2–8 °C (Refrigerated). While relatively stable, long-term storage at room temperature can lead to slow hydrolysis or oxidation of the N-methoxy bond.

  • Air/Moisture: The compound is stable to air and moisture for short periods, but synthesis should be conducted under anhydrous conditions to prevent hydrolysis of the acid chloride precursor.

  • Safety: Treat as an irritant. Standard PPE (gloves, goggles, lab coat) is required. Ensure adequate ventilation to avoid inhaling pyridine or acid chloride vapors during synthesis.

References

  • Chemical Abstracts Service (CAS).Registry Number: 254963-75-2. American Chemical Society.
  • UCSF Electronic Theses and Dissertations. Synthesis and characterization of N-methoxy-N-methyldecanamide. University of California, San Francisco.

  • Nahm, S., & Weinreb, S. M. (1981).[5] N-Methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818.

  • ChemicalBook. N-Methoxy-N-methylacetamide Properties (Homolog Reference).

  • LookChem. N,N-Dimethyldecanamide Physical Properties (Homolog Reference).

Sources

Foundational

Synthesis of Fatty Acid Weinreb Amides: A Technical Guide

Executive Summary The transformation of fatty acids into Weinreb amides (N-methoxy-N-methylamides) is a pivotal entry point in lipid chemistry, enabling the precise synthesis of fatty ketones, aldehydes, and complex lipi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transformation of fatty acids into Weinreb amides (N-methoxy-N-methylamides) is a pivotal entry point in lipid chemistry, enabling the precise synthesis of fatty ketones, aldehydes, and complex lipid nanoparticles (LNPs) used in mRNA delivery. Unlike standard amides, Weinreb amides prevent over-addition of organometallic reagents via a stable chelated intermediate, ensuring high-fidelity conversion to carbonyls without producing tertiary alcohols.

This guide moves beyond generic textbook protocols to address the specific challenges of fatty acid synthesis : handling aliphatic hydrophobicity ("greasiness"), preventing oxidation in polyunsaturated substrates (PUFAs), and selecting coupling reagents that simplify purification by eliminating chromatographic steps.

Mechanistic Foundation: The Chelation Control

The utility of the Weinreb amide rests entirely on its ability to form a stable five-membered cyclic intermediate upon nucleophilic attack.[1] For fatty acid derivatives, this stability is critical when coupling with sterically demanding or highly reactive lipid tails.

The Weinreb Chelation Model

When a nucleophile (e.g., Grignard or Organolithium) attacks the carbonyl carbon, the metal coordinates with both the carbonyl oxygen and the N-methoxy oxygen. This "anchors" the tetrahedral intermediate, preventing the collapse of the leaving group and subsequent second addition of the nucleophile.

WeinrebMechanism Start Fatty Acid Weinreb Amide Intermediate Stable Tetrahedral Chelate Intermediate Start->Intermediate Nucleophilic Attack (Metal Coordination) Nucleophile Nucleophile (R'-MgX) Nucleophile->Intermediate Workup Acidic Hydrolysis Intermediate->Workup Stable until quench Product Fatty Ketone Workup->Product Collapse to Carbonyl

Figure 1: The thermodynamic stability of the metal-chelated intermediate prevents over-alkylation, a common failure mode with esters or acid chlorides.

Critical Process Parameters (CPPs) for Lipids

Synthesizing Weinreb amides from long-chain fatty acids (C12–C22) introduces unique variables compared to small molecules.

ParameterChallengeTechnical Recommendation
Solubility Long alkyl chains are insoluble in polar aprotic solvents often used for coupling (e.g., DMF).Use DCM or THF. These dissolve both the fatty acid and the coupling reagents while maintaining reaction kinetics.
Purification Fatty amides are "greasy" and streak on silica gel; separation from urea byproducts (e.g., from DCC) is difficult.Avoid DCC/EDC. Use T3P or CDMT (see protocols below) to ensure water-soluble byproducts, enabling purification via extraction alone.
Oxidation PUFAs (e.g., Arachidonic, DHA) are prone to auto-oxidation.Degas solvents with Argon/Nitrogen. Maintain temperature <25°C. Add antioxidants (BHT) if storage is required.
Stoichiometry Fatty acids are often the high-value component.Use a slight excess (1.1–1.2 eq) of the cheap amine salt (N,O-dimethylhydroxylamine HCl) to drive full conversion of the lipid.

Recommended Synthetic Protocols

Method A: T3P-Mediated Coupling (The "Clean" Standard)

Best for: High-value lipids, PUFAs, and avoiding column chromatography. Why: Propylphosphonic anhydride (T3P) acts as a dehydrating agent. Its byproducts are water-soluble phosphonate salts, allowing the product to be isolated simply by washing the organic layer. This is superior to EDC/HOBt for lipids.

Reagents:

  • Fatty Acid (1.0 eq)

  • N,O-Dimethylhydroxylamine HCl (1.2 eq)

  • T3P (50% w/w in EtOAc or DMF) (1.5 eq)

  • Diisopropylethylamine (DIPEA) (3.0 eq)

  • Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

Protocol:

  • Dissolution: In a flame-dried flask under N₂, dissolve the Fatty Acid (10 mmol) and N,O-dimethylhydroxylamine HCl (12 mmol) in DCM (50 mL).

  • Base Addition: Cool to 0°C. Add DIPEA (30 mmol) dropwise. The mixture may become heterogeneous.

  • Coupling: Add T3P solution (15 mmol) dropwise over 10 minutes.

  • Reaction: Allow to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (stain with PMA or KMnO₄ for lipids).

  • Workup (Critical):

    • Dilute with DCM.

    • Wash with Water (x2) to remove T3P salts.

    • Wash with 0.5 M HCl (to remove unreacted amine).

    • Wash with Sat. NaHCO₃ (to remove unreacted fatty acid).

    • Dry over MgSO₄ and concentrate.

  • Result: Typically >90% yield of pure oil/solid. No column required.

Method B: CDMT/Triazine Activation (Scalable & Cost-Effective)

Best for: Large-scale synthesis (>100g) and saturated fatty acids. Why: CDMT (2-chloro-4,6-dimethoxy-1,3,5-triazine) forms a reactive "super-active" ester intermediate.[2] It is cheaper than T3P and highly efficient.

Reagents:

  • Fatty Acid (1.0 eq)

  • CDMT (1.1 eq)

  • N-Methylmorpholine (NMM) (3.0 eq)

  • N,O-Dimethylhydroxylamine HCl (1.1 eq)

  • Solvent: THF[2][3][4][5][6]

Protocol:

  • Activation: Dissolve Fatty Acid (10 mmol) and NMM (30 mmol) in THF (40 mL). Cool to 0°C.[7]

  • Intermediate Formation: Add CDMT (11 mmol). Stir at 0°C for 1 hour. A white precipitate (NMM·HCl) will form, indicating the formation of the activated triazine ester.

  • Amidation: Add N,O-dimethylhydroxylamine HCl (11 mmol). Stir at RT for 8–12 hours.[4]

  • Workup:

    • Filter off the precipitate.[8]

    • Concentrate the filtrate. Redissolve in EtOAc.

    • Wash with 1M Na₂CO₃ and 1M HCl .

    • Dry and concentrate.[6]

Method C: Acid Chloride Route (Traditional)

Best for: Very simple, saturated fatty acids (e.g., Stearic, Palmitic) where the acid chloride is commercially available or stable. Risk: HCl generation can degrade sensitive unsaturation sites or protecting groups.

Protocol:

  • Dissolve Fatty Acid Chloride (1.0 eq) in DCM.

  • Add N,O-dimethylhydroxylamine HCl (1.1 eq).

  • Add Pyridine (2.2 eq) dropwise at 0°C.

  • Stir 1 hour. Quench with water.

Workflow Visualization: Decision Matrix

SynthesisSelection Input Target: Fatty Acid Weinreb Amide Check1 Is the Lipid Polyunsaturated (PUFA)? Input->Check1 Check2 Is Scale > 100g? Check1->Check2 No (Saturated) RouteA Method A: T3P Coupling (Mild, Aqueous Workup) Check1->RouteA Yes (Sensitive) RouteB Method B: CDMT (Cost effective, Scalable) Check2->RouteB Yes RouteC Method C: Acid Chloride (Lowest Cost, Harsh) Check2->RouteC No (Lab Scale)

Figure 2: Selection logic for coupling reagents based on lipid saturation and reaction scale.

Troubleshooting & Optimization

Even with robust protocols, fatty acid synthesis can present physical handling issues.

  • Emulsions: Fatty acid derivatives are surfactants. During aqueous workup, if an emulsion forms:

    • Add Brine (saturated NaCl) to increase ionic strength.

    • Add a small amount of Methanol to break surface tension.

    • Filter through a pad of Celite if particulate matter is stabilizing the emulsion.

  • Incomplete Conversion:

    • If TLC shows starting material remaining, do not add more amine. Add more coupling reagent (T3P/CDMT). The amine is rarely the limiting factor; activation of the carboxylic acid is usually the bottleneck.

  • Purification of "Grease":

    • If the product is an oil that retains solvent, dry under high vacuum (0.1 mbar) for 12 hours.

    • If column chromatography is absolutely necessary, use a solvent system of Hexanes:EtOAc (start 9:1, gradient to 7:3). Avoid DCM/MeOH as it may co-elute impurities.

References

  • Nahm, S., & Weinreb, S. M. (1981).[9] N-Methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818.

  • De Luca, L., Giacomelli, G., & Taddei, M. (2001).[2][9] An Easy and Convenient Synthesis of Weinreb Amides and Hydroxamates. The Journal of Organic Chemistry, 66(7), 2534-2537.

  • Dunetz, J. R., et al. (2016). T3P (Propylphosphonic Anhydride): An Exceptional Reagent for the Synthesis of Weinreb Amides. Organic Process Research & Development.

  • Niu, T., et al. (2009).[10] P[NCH3(OCH3)]3: A Powerful Reagent for Synthesis of Weinreb Amides Directly from Carboxylic Acids. Organic Letters, 11(19), 4474-4477.

  • Bailie, A. G., et al. (2021). Synthesis, Quantification, and Characterization of Fatty Acid Amides. Molecules, 26(9), 2543.[11]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Fidelity Synthesis of Ketones from N-Methoxy-N-methyldecanamide

Abstract & Scientific Rationale The synthesis of ketones from carboxylic acid derivatives is historically plagued by "over-addition," where the highly reactive ketone intermediate consumes a second equivalent of the nucl...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scientific Rationale

The synthesis of ketones from carboxylic acid derivatives is historically plagued by "over-addition," where the highly reactive ketone intermediate consumes a second equivalent of the nucleophile to form a tertiary alcohol.[1][2] The Weinreb Ketone Synthesis circumvents this by utilizing


-methoxy-

-methylamides (Weinreb amides).

This protocol details the conversion of


-methoxy-

-methyldecanamide
(a lipophilic C10 Weinreb amide) into unsymmetrical ketones using Grignard reagents. The method relies on the formation of a stable, chelated tetrahedral intermediate that prevents the collapse to the ketone until acidic hydrolysis occurs during workup. This ensures mono-addition and high chemoselectivity, a critical requirement in the synthesis of complex pharmaceutical intermediates and lipid-tailored drug delivery systems.
Mechanism of Action: The Chelation Control Model

The success of this protocol hinges on the stability of the metal-chelated intermediate. Upon addition of the organometallic reagent (


), the magnesium atom coordinates with both the carbonyl oxygen and the methoxy oxygen, forming a rigid 5-membered ring.

WeinrebMechanism Amide N-methoxy-N- methyldecanamide Intermediate Stable Tetrahedral Chelate (Mg) Amide->Intermediate Nucleophilic Attack (0°C) Grignard R-MgBr (Grignard) Grignard->Intermediate Ketone Target Ketone (No Over-addition) Intermediate->Ketone Quench (Collapse of Chelate) Hydrolysis Acidic Hydrolysis (H3O+) Hydrolysis->Ketone

Figure 1: Mechanistic pathway highlighting the critical chelation-stabilized intermediate that prevents tertiary alcohol formation.

Materials & Equipment

Reagents and Stoichiometry

Note: All reagents must be handled under an inert atmosphere (Nitrogen or Argon).

ComponentRoleMW ( g/mol )Equiv.[3]Qty (Example)Critical Quality Attribute

-methoxy-

-methyldecanamide
Substrate215.331.02.15 g (10 mmol)Dry, purity >98%
Phenylmagnesium Bromide Nucleophile~181.311.5 - 2.015-20 mL (1M in THF)Titrate before use; clear/brown solution
Tetrahydrofuran (THF) Solvent72.11N/A50 mLAnhydrous, inhibitor-free
Hydrochloric Acid (1M) Quench36.46Excess~30 mLCold
Magnesium Sulfate Drying Agent120.37N/AN/AAnhydrous
Equipment
  • Flame-dried 2-neck Round Bottom Flask (100 mL or 250 mL).

  • Magnetic stir bar (Teflon coated).

  • Pressure-equalizing addition funnel or syringe pump.

  • Inert gas manifold (Schlenk line) or balloon.

  • Low-temperature bath (Ice/Water for

    
    ).[3]
    

Experimental Protocol

Phase 1: System Preparation (Self-Validating Step)

Objective: Ensure an anhydrous environment to prevent Grignard decomposition.

  • Flame-dry all glassware under vacuum and backfill with dry Nitrogen (

    
    ) three times.
    
  • Validation: The internal humidity must be negligible. If using a chemical indicator (e.g., iodine crystal in THF check), ensure no rapid color fade occurs.

Phase 2: Substrate Solubilization
  • Charge the reaction flask with

    
    -methoxy-
    
    
    
    -methyldecanamide
    (2.15 g, 10 mmol).
  • Add Anhydrous THF (30 mL) via syringe.

  • Cool the solution to

    
      using an ice/water bath. Stir at 500 RPM.
    
    • Scientist's Note: While Weinreb amides often react at room temperature, starting at

      
       mitigates exotherms which can degrade the Grignard reagent.
      
Phase 3: Nucleophilic Addition
  • Load the Phenylmagnesium Bromide (15 mL, 1.5 equiv) into the addition funnel or syringe.

  • Dropwise Addition: Add the Grignard reagent over 15–20 minutes.

    • Observation: A slight color change (often to yellow or cloudy white) indicates the formation of the magnesium chelate.

  • Reaction Maintenance: Once addition is complete, allow the reaction to warm to Room Temperature (

    
    ) .
    
  • Stir for 1–3 hours .

  • Validation (TLC): Monitor consumption of the amide (typically

    
     in 20% EtOAc/Hexanes). The ketone product is usually less polar (higher 
    
    
    
    ).
    • Stop Condition: Reaction is complete when the starting amide spot disappears.

Phase 4: Quench and Hydrolysis (Critical Step)

Objective: Break the stable tetrahedral intermediate to release the ketone.

  • Cool the mixture back to

    
     .
    
  • Careful Quench: Slowly add 1M HCl (30 mL).

    • Caution: Vigorous gas evolution and exotherm will occur.

  • Stir the biphasic mixture vigorously for 20 minutes at RT. This ensures complete hydrolysis of the

    
    -methoxy-
    
    
    
    -methyl amine salt.
Phase 5: Workup and Isolation
  • Transfer to a separatory funnel.[4] Separate the organic layer.[4][5]

  • Extract the aqueous layer with Diethyl Ether or EtOAc (

    
     mL).
    
  • Combine organic layers and wash with:

    • Saturated

      
       (to neutralize acid).
      
    • Brine (saturated NaCl).

  • Dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: Flash column chromatography (Silica gel, gradient 0-10% EtOAc in Hexanes).

Critical Process Parameters & Troubleshooting

ObservationRoot CauseCorrective Action
Low Yield (<50%) Moisture in solvent/flask destroyed Grignard.Re-dry THF over Na/Benzophenone or molecular sieves. Flame-dry glassware rigorously.
Incomplete Conversion Old/Degraded Grignard reagent.Titrate Grignard reagent before use. Increase equivalents to 2.0–2.5.
Tertiary Alcohol Formation Temperature too high during addition or lack of chelation.Ensure temperature is controlled (

). Ensure the amide is pure (impurities can disrupt chelation).
Emulsion during Workup Magnesium salts precipitating.Use a Rochelle's Salt (Potassium Sodium Tartrate) wash instead of simple HCl/water to solubilize Mg salts.

Expected Results & Data Analysis

For the reaction of


-methoxy-

-methyldecanamide with PhMgBr, the product is 1-phenyl-1-decanone (Decanophenone).
  • Physical State: Colorless to pale yellow oil.

  • Yield: Typical isolated yields range from 85% to 95% .

Spectroscopic Validation (1-phenyl-1-decanone)
MethodSignalInterpretation
1H NMR (

)

7.96 (d, 2H), 7.55 (t, 1H), 7.46 (t, 2H)
Aromatic protons (Phenyl group).

2.96 (t, 2H)

-methylene protons (next to carbonyl).

1.72 (m, 2H), 1.2-1.4 (m, 12H)
Alkyl chain (

).

0.88 (t, 3H)
Terminal methyl group.
13C NMR

~200.5 ppm
Ketone Carbonyl (C=O) - Diagnostic peak.
IR ~1685

Strong C=O stretch (Aryl ketone).

Workflow Summary

Workflow Start Start: N-methoxy-N- methyldecanamide Setup Setup: Anhydrous THF, 0°C N2 Atmosphere Start->Setup Addition Addition: PhMgBr (1.5 eq) Dropwise over 20 min Setup->Addition Reaction Reaction: Warm to RT Stir 1-3 hrs (Check TLC) Addition->Reaction Quench Quench: 1M HCl (Cold) Hydrolysis of Chelate Reaction->Quench Workup Workup: Extract (Et2O) Wash (NaHCO3, Brine) Dry (MgSO4) Quench->Workup Purify Purification: Flash Chromatography (Hexanes/EtOAc) Workup->Purify End Product: 1-phenyl-1-decanone Purify->End

Figure 2: Step-by-step operational workflow for the synthesis.

References

  • Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents."[1] Tetrahedron Letters, 1981, 22(39), 3815–3818.[1]

  • Murphy, J. A. et al. "Direct Conversion of N-Methoxy-N-methylamides (Weinreb Amides) to Ketones via a Nonclassical Wittig Reaction."[6] Organic Letters, 2005, 7(7), 1427–1429.[7][6]

  • Organic Chemistry Portal. "Weinreb Ketone Synthesis."

  • Bartolo, N. D. et al. "Preparation of Radical Clocks Bearing Carbonyl Groups: Synthesis of N-Methoxy-N-methylspiro[cyclopropane-1,9'-fluorene]-2-carboxamide." Organic Syntheses, 2024, 101, 61-78.

Sources

Application

Application Note: Coupling Organolithium Reagents with Decanoic Weinreb Amide

Abstract & Core Directive This guide details the protocol for synthesizing ketones from N-methoxy-N-methyldecanamide (Decanoic Weinreb Amide) using organolithium reagents ( ). Unlike esters or acid chlorides, which suffe...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Core Directive

This guide details the protocol for synthesizing ketones from N-methoxy-N-methyldecanamide (Decanoic Weinreb Amide) using organolithium reagents (


). Unlike esters or acid chlorides, which suffer from over-addition leading to tertiary alcohols, Weinreb amides utilize a stable metal-chelated intermediate to ensure mono-addition. This protocol focuses on the lipophilic decanoic substrate, addressing specific solubility and workup considerations for fatty acid derivatives.

Mechanistic Expertise: The Chelation Control

The success of this reaction relies on the formation of a stable five-membered cyclic intermediate. Upon nucleophilic attack by the organolithium species, the lithium cation coordinates with both the carbonyl oxygen and the methoxy oxygen.

Key Mechanistic Features
  • Prevention of Over-Addition: The tetrahedral intermediate is stable at low temperatures and does not collapse to the ketone until acidic hydrolysis (quenching). This prevents the ketone from being formed in situ, shielding it from a second equivalent of nucleophile.

  • Stoichiometry: Because the intermediate is stable, a slight excess (1.1–1.5 equiv) of

    
     is sufficient, unlike the strict stoichiometry required for less stable electrophiles.
    
Pathway Visualization

WeinrebMechanism Substrate Decanoic Weinreb Amide (Electrophile) Intermediate Stable Tetrahedral Chelate (Li+) Substrate->Intermediate Nucleophilic Attack (-78°C to 0°C) Reagent Organolithium (R-Li) Reagent->Intermediate Product Target Ketone (Mono-addition) Intermediate->Product Collapse upon Quench Quench Acidic Hydrolysis (H3O+) Quench->Product

Figure 1: The stability of the tetrahedral chelate prevents the ejection of the amine leaving group until the reaction is quenched, ensuring high selectivity for the ketone.

Pre-Reaction Validation (Trustworthiness)

A failed organolithium reaction is almost always due to moisture or inaccurate stoichiometry. You must validate your system before committing valuable substrate.

Solvent Integrity
  • Requirement: Tetrahydrofuran (THF) must be anhydrous.

  • Protocol: Distill over sodium/benzophenone (indicator: deep purple) or pass through an activated alumina column immediately prior to use.

  • Why: Even trace moisture (

    
    ) protonates 
    
    
    
    , destroying the reagent and creating lithium hydroxide, which can hydrolyze the amide.
Reagent Titration (Mandatory)

Commercial organolithium reagents degrade over time.[1] Using a nominal concentration (e.g., "1.6 M") without verification often leads to incomplete conversion.

Method: Diphenylacetic Acid Titration

  • Flame-dry a 25 mL flask; cool under Argon.

  • Add Diphenylacetic acid (typically ~100 mg, accurately weighed) and anhydrous THF (5 mL). Solution is colorless.

  • Add the organolithium dropwise via syringe.[2]

  • Endpoint: The solution turns from colorless to a persistent yellow (formation of the dianion).[2]

  • Calculation:

    
    
    

Detailed Protocol: Decanoic Weinreb Amide Coupling

Target Substrate: N-methoxy-N-methyldecanamide (MW: ~215.3 g/mol ). Reagent Model: Phenyllithium (PhLi) or n-Butyllithium (n-BuLi).

Step 1: Setup
  • Glassware: Oven-dry a 2-neck round-bottom flask (RBF) and a magnetic stir bar at 120°C for >2 hours. Assemble hot and cool under a stream of dry Nitrogen or Argon.

  • Solvent: Syringe 10 mL of anhydrous THF per 1 mmol of substrate into the flask.

  • Substrate Addition: Add N-methoxy-N-methyldecanamide (1.0 equiv).

    • Note: Decanoic derivatives are often oils. Weigh by difference in the syringe to ensure accuracy.

Step 2: Reaction[3][4]
  • Cooling: Submerge the flask in a dry ice/acetone bath (-78°C). Stir for 10 minutes to equilibrate.

  • Addition: Add the titrated Organolithium reagent (1.2 equiv) dropwise over 5–10 minutes.

    • Observation: A color change is common (often yellow or orange) due to the formation of the chelate.

  • Reaction Progress: Stir at -78°C for 30 minutes.

    • Optimization: Unlike acid chlorides, Weinreb amides can be sluggish. If TLC shows starting material, remove the cooling bath and allow to warm to 0°C. The chelate remains stable at this temperature.

Step 3: Quench and Hydrolysis
  • Quench: While stirring (at 0°C or -78°C), add saturated aqueous Ammonium Chloride (

    
    , 5 mL/mmol) or 1M HCl.
    
    • Mechanism:[3][4][5] This protonates the amine and breaks the O-Li bond, collapsing the tetrahedral intermediate to release the ketone.

  • Agitation: Vigorously stir the biphasic mixture for 15–20 minutes at room temperature to ensure complete hydrolysis.

Step 4: Workup (Lipophilic Specific)

Since the product is a decyl-ketone (highly lipophilic), standard ether extraction is efficient.

  • Dilute with Diethyl Ether (

    
    ) or Hexanes.
    
  • Wash the organic layer with:

    • Water (1x)

    • 1M HCl (1x) – Removes residual N,O-dimethylhydroxylamine.

    • Brine (1x)

  • Dry over anhydrous

    
    , filter, and concentrate in vacuo.
    

Data & Comparison

The following table highlights why the Weinreb amide is superior for this specific transformation compared to other carboxylic acid derivatives.

ElectrophileIntermediate StabilityPrimary Side ProductRecommended Temp
Weinreb Amide High (Chelated) None (High Fidelity) -78°C to 0°C
Acid ChlorideLow (Collapses instantly)Tertiary Alcohol (Double Addition)-78°C (Strict)
EsterLowTertiary Alcohol-78°C
NitrileModerate (Imine salt)Ketone (often lower yield)0°C to Reflux

Troubleshooting & Optimization

Scenario A: Low Yield / Recovered Starting Material
  • Cause: Reagent degradation (titer too low) or wet solvent (protonation of R-Li).

  • Fix: Re-titrate the organolithium. Increase stoichiometry to 1.5 equiv. Ensure the reaction warms to 0°C before quenching.

Scenario B: Over-addition (Tertiary Alcohol formation)
  • Cause: Rare with Weinreb amides, but can occur if the temperature was too high during addition or if the quench was delayed significantly after warming to RT.

  • Fix: Maintain -78°C strictly during the addition phase.

Scenario C: Product Purification Issues
  • Insight: Decanoic ketones are greasy. If flash chromatography is required, avoid pure hexanes as the compound may streak. Use a gradient of Hexanes:Ethyl Acetate (starting 98:2).

Safety Protocols

  • Pyrophoric Hazard: Organolithium reagents (especially t-BuLi, though n-BuLi/PhLi are also dangerous) can ignite spontaneously in air. Always use a syringe with a locking tip (Luer-lock) and maintain a positive pressure of inert gas.

  • Needle Disposal: Rinse needles with hexanes immediately after use, then quench the washings with isopropanol. Do not throw active needles into trash.

References

  • Original Methodology: Nahm, S.; Weinreb, S. M.[5] "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981 , 22(39), 3815–3818.

  • Titration Protocol: Kofron, W. G.; Baclawski, L. M. "Indicator for titration of organolithium reagents." Journal of Organic Chemistry, 1976 , 41(10), 1879–1880.

  • Review of Utility: Singh, J.; Satyamurthi, N.; Aidhen, I. S.[6] "The Growing Synthetic Utility of the Weinreb Amide." Journal für praktische Chemie, 2000 , 342(4), 340–347.

Sources

Method

Application Note: Precision Synthesis of Ketone Pheromones via N-Methoxy-N-methyldecanamide

Topic: Precision Synthesis of Insect Pheromones using N-Methoxy-N-methyldecanamide Content Type: Application Note & Detailed Protocol Audience: Synthetic Chemists, Agrochemical Researchers, Process Development Scientists...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Precision Synthesis of Insect Pheromones using N-Methoxy-N-methyldecanamide Content Type: Application Note & Detailed Protocol Audience: Synthetic Chemists, Agrochemical Researchers, Process Development Scientists

Abstract

This application note details the robust synthesis of long-chain ketone pheromones utilizing ** N-methoxy-N-methyldecanamide ** (Decanoyl Weinreb Amide) as a pivotal electrophilic building block. Unlike traditional acid chloride or ester couplings, which suffer from over-addition of organometallics leading to tertiary alcohols, the Weinreb amide methodology guarantees mono-addition through a stable chelated intermediate. We present a validated protocol for the synthesis of (Z)-6-Heneicosen-11-one , the sex pheromone of the Douglas Fir Tussock Moth (Orgyia pseudotsugata), demonstrating the utility of this reagent in constructing mid-chain functionalized semiochemicals.

Introduction & Rationale

Insect pheromones often feature long aliphatic chains with specific mid-chain functionalities (ketones, internal alkenes) that are challenging to synthesize with high regiocontrol. N-methoxy-N-methyldecanamide offers a strategic advantage in these syntheses:

  • Chemoselectivity: It reacts with Grignard or organolithium reagents to form a stable tetrahedral intermediate that does not collapse to the ketone until acidic workup, effectively blocking a second nucleophilic attack.[1]

  • Versatility: The decanoyl moiety (C10) serves as a ubiquitous "half-backbone" for many Lepidopteran pheromones (typically C10–C21 chains).

  • Stability: The amide is stable to purification by silica gel chromatography and long-term storage, unlike its acid chloride counterparts.

Mechanistic Insight

The success of this protocol relies on the formation of a five-membered cyclic chelate between the metal cation (


 or 

) and the carbonyl/methoxy oxygens.

WeinrebMechanism Amide N-Methoxy-N- methyldecanamide Intermediate Stable Tetrahedral Chelate (Mg) Amide->Intermediate Nucleophilic Attack Grignard R-MgBr (Nucleophile) Grignard->Intermediate Product Target Ketone (Pheromone) Intermediate->Product Hydrolysis (- MeNHOMe) Acid Acidic Workup (H3O+) Acid->Product

Figure 1: Mechanistic pathway preventing over-alkylation via the stable Weinreb chelate.

Experimental Protocols

Part A: Synthesis of N-Methoxy-N-methyldecanamide

Objective: Convert Decanoyl chloride to the Weinreb amide. Scale: 50 mmol

Materials:

  • Decanoyl chloride (9.53 g, 50 mmol)

  • N,O-Dimethylhydroxylamine hydrochloride (5.37 g, 55 mmol)

  • Pyridine (8.70 g, 110 mmol)

  • Dichloromethane (DCM) (anhydrous, 150 mL)

Procedure:

  • Setup: Flame-dry a 500 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

  • Solvation: Suspend N,O-dimethylhydroxylamine hydrochloride in DCM (100 mL) and cool to 0°C in an ice bath.

  • Base Addition: Add pyridine dropwise over 10 minutes. The solution will become homogeneous.

  • Acylation: Add decanoyl chloride (diluted in 50 mL DCM) dropwise via an addition funnel over 30 minutes, maintaining the temperature < 5°C.

  • Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 3 hours. Monitor by TLC (30% EtOAc/Hexanes).

  • Workup:

    • Quench with water (100 mL).

    • Separate organic layer.

    • Wash aqueous layer with DCM (2 x 50 mL).

    • Wash combined organics with 1M HCl (to remove pyridine), then Sat.

      
      , then Brine.
      
  • Purification: Dry over

    
    , filter, and concentrate in vacuo. Purify via flash chromatography (Hexanes/EtOAc 4:1) to yield a colorless oil.
    
    • Expected Yield: 90-95% (approx. 10.2 g).

    • Validation:

      
       NMR (
      
      
      
      ):
      
      
      3.68 (s, 3H,
      
      
      ), 3.18 (s, 3H,
      
      
      ), 2.41 (t, 2H), 1.63 (m, 2H), 1.26 (br s, 12H), 0.88 (t, 3H).
Part B: Synthesis of (Z)-6-Heneicosen-11-one

Target: Douglas Fir Tussock Moth Pheromone Retrosynthesis: Decanoyl Weinreb Amide + (Z)-4-Decenylmagnesium bromide.

Materials:

  • N-Methoxy-N-methyldecanamide (2.15 g, 10 mmol)

  • (Z)-1-Bromo-4-decene (2.41 g, 11 mmol) [Precursor for Grignard]

  • Magnesium turnings (0.29 g, 12 mmol)

  • THF (anhydrous, 50 mL)

  • Iodine (crystal, catalytic)

Procedure:

  • Grignard Preparation:

    • In a flame-dried 3-neck flask under Argon, place Mg turnings and a crystal of iodine.

    • Add 5 mL of THF and 0.5 mL of (Z)-1-bromo-4-decene. Heat gently with a heat gun to initiate (disappearance of iodine color).

    • Dropwise add the remaining bromide in THF (20 mL) over 30 mins. Reflux for 1 hour to ensure completion. Cool to 0°C.

  • Coupling:

    • Dissolve N-methoxy-N-methyldecanamide (2.15 g) in THF (10 mL).

    • Add the amide solution dropwise to the cold (0°C) Grignard reagent.

    • Critical Step: Stir at 0°C for 1 hour, then allow to warm to RT for 2 hours. The chelate is stable; do not heat excessively.

  • Hydrolysis (The Release):

    • Cool back to 0°C.

    • Quench with cold 1M HCl (30 mL). Note: Acid is required to break the N-O-Metal chelate.

    • Stir vigorously for 20 minutes.

  • Workup & Isolation:

    • Extract with Diethyl Ether (

      
      , 3 x 30 mL).
      
    • Wash with Sat.

      
       and Brine.
      
    • Dry (

      
      ) and concentrate.
      
  • Purification:

    • Flash chromatography (Hexanes/EtOAc 95:5). The ketone is less polar than the amide.

    • Expected Yield: 80-85%.

Analytical Validation & QC

ParameterSpecification for (Z)-6-Heneicosen-11-oneMethod
Appearance Colorless to pale yellow oilVisual
Purity > 98.0% (Sum of isomers)GC-FID / GC-MS
Isomeric Ratio > 95:5 (Z:E)Ag-Impregnated HPLC or Capillary GC
Identity (

NMR)

5.35 (m, 2H, vinyl), 2.38 (t, 4H,

-carbonyl)
400 MHz NMR (

)
Mass Spec Molecular Ion (M+) m/z 308EI-MS (70 eV)

Key NMR Diagnostic: The disappearance of the Weinreb singlets (3.68, 3.18 ppm) and the appearance of the ketone triplet at ~2.38 ppm confirms the transformation.

Process Workflow Diagram

PheromoneWorkflow Start Start: Decanoic Acid Derivative Step1 Step 1: Weinreb Amide Formation (Decanoyl Chloride + HN(OMe)Me) Start->Step1 Step3 Step 3: Coupling Reaction (Formation of Chelate) Step1->Step3 Electrophile Step2 Step 2: Grignard Preparation ((Z)-4-Decenyl-MgBr) Step2->Step3 Nucleophile Step4 Step 4: Acid Hydrolysis (Release of Ketone) Step3->Step4 1M HCl Quench End Final Product: (Z)-6-Heneicosen-11-one Step4->End Purification

Figure 2: End-to-end synthesis workflow for Douglas Fir Tussock Moth pheromone.

Troubleshooting & Optimization

  • Low Yield: Ensure the Grignard reagent is titrated before use. Weinreb amides require strictly anhydrous conditions during the coupling step.

  • Incomplete Reaction: If starting amide remains, the Grignard may have degraded. Use 1.2–1.5 equivalents of Grignard relative to the amide.

  • Over-alkylation? Extremely rare with Weinreb amides. If tertiary alcohol is observed, check if the quench was performed too slowly or if the temperature spiked excessively during addition (breaking the chelate).

References

  • Nahm, S., & Weinreb, S. M. (1981). N-Methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818. Link

  • Smith, R. G., Daterman, G. E., & Daves, G. D. (1975). Douglas-fir tussock moth: sex pheromone identification and synthesis. Science, 188(4183), 63-64. Link

  • Kocienski, P. J., & Cernigliaro, G. J. (1976).[2] A synthesis of (Z)-6-heneicosen-11-one.[2][3][4] The sex pheromone of the Douglas fir tussock moth.[5][2][4] The Journal of Organic Chemistry, 41(17), 2927-2928.[2] Link

  • Mentzing, J., et al. (1997). Synthesis of Weinreb amides from carboxylic acids using T3P. Tetrahedron Letters, 38, 6767. Link

Sources

Application

Wittig reaction compatibility with N-methoxy-N-methyldecanamide

Application Note: Wittig Reaction Compatibility & Transformations of -Methoxy- -methyldecanamide Executive Summary This guide addresses the compatibility of -methoxy- -methyldecanamide (a lipophilic Weinreb amide) with W...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Wittig Reaction Compatibility & Transformations of


-Methoxy-

-methyldecanamide

Executive Summary

This guide addresses the compatibility of


-methoxy-

-methyldecanamide
(a lipophilic Weinreb amide) with Wittig reagents (phosphonium ylides).

Core Verdict: The Weinreb amide moiety is kinetically stable toward standard Wittig reagents under mild conditions (e.g.,


 to 

), allowing for chemoselective olefination of more reactive electrophiles (aldehydes/ketones) present in the same molecule. However, under forcing conditions (reflux, excess ylide), Weinreb amides do not undergo olefination to alkenes; instead, they undergo a "non-classical" transformation to ketones .

For drug development applications requiring chain extension (alkene formation) at the amide site, the amide must first be activated via reduction to an aldehyde. This note provides the protocols for both chemoselective preservation and functionalization.[1]

Mechanistic Insight & Compatibility Matrix

The interaction between a Weinreb amide and a Wittig reagent is dictated by the electrophilicity of the carbonyl carbon and the stability of the tetrahedral intermediate.

Why Direct Olefination Fails

Standard Wittig olefination requires the formation of an oxaphosphetane intermediate followed by distinct bond reorganization to release triphenylphosphine oxide.

  • Aldehydes/Ketones: High electrophilicity facilitates rapid nucleophilic attack by the ylide.

  • Weinreb Amides: The resonance donation from the nitrogen atom reduces the electrophilicity of the carbonyl. Furthermore, if a ylide does attack, the chelation-stabilized tetrahedral intermediate (characteristic of Weinreb chemistry) prevents the geometric rearrangement required to form the oxaphosphetane and subsequent alkene.

The "Murphy" Divergence (Side Reaction Warning)

While stable at low temperatures, Weinreb amides can react with alkylidenetriphenylphosphoranes under reflux. The ylide acts as a carbon nucleophile, displacing the


-methoxy-

-methyl amine to form a ketone (after hydrolysis), not an alkene. This is a critical "incompatibility" to watch for if high temperatures are required for other transformations.

Table 1: Compatibility & Reactivity Matrix

ConditionTarget SubstrateWeinreb Amide StatusOutcome

to

Remote AldehydeInert Chemoselective olefination of aldehyde; Amide preserved.
Reflux / Excess Ylide Weinreb AmideReactive Conversion to Ketone (via Murphy transformation).
DIBAL /

Weinreb AmideActivated Converted to Aldehyde (Decanal), then ready for Wittig.

Strategic Pathways Visualization

The following diagram illustrates the divergent pathways for


-methoxy-

-methyldecanamide when exposed to Wittig reagents or reducing agents.

WeinrebWittig Start N-methoxy-N-methyldecanamide (Substrate) CondA Standard Wittig (Low Temp, 1.0 eq Ylide) Start->CondA CondB Forcing Wittig (Reflux, Excess Ylide) Start->CondB CondC 1. DIBAL-H 2. Workup Start->CondC ProdA Amide Intact (Olefination of remote groups) CondA->ProdA No Reaction at Amide InterB P-Stabilized Enamine CondB->InterB Nucleophilic Attack ProdB Ketone (C-C Bond Formation) InterB->ProdB Hydrolysis InterC Decanal (Aldehyde) CondC->InterC Reduction ProdC Alkene (Chain Extension) InterC->ProdC Olefination StepC2 Wittig Reagent StepC2->ProdC

Figure 1: Decision tree for processing Weinreb amides with phosphonium ylides.

Detailed Experimental Protocols

Protocol A: Chain Extension (Amide Aldehyde Alkene)

Application: Converting


-methoxy-

-methyldecanamide into a

-unsaturated ester or extended alkene.

Reagents:

  • Substrate:

    
    -methoxy-
    
    
    
    -methyldecanamide (1.0 equiv)
  • Reductant: DIBAL-H (1.2 equiv, 1.0 M in hexanes)

  • Wittig Reagent: (Carbethoxymethylene)triphenylphosphorane (1.2 equiv)

  • Solvent: Anhydrous Toluene (0.1 M concentration)

Step-by-Step Methodology:

  • Reduction to Decanal:

    • Charge a flame-dried flask with

      
      -methoxy-
      
      
      
      -methyldecanamide and anhydrous toluene under Argon.
    • Cool the solution to

      
        (dry ice/acetone bath).
      
    • Add DIBAL-H dropwise over 20 minutes via syringe pump. Note: Maintain internal temp below

      
       to prevent over-reduction.
      
    • Stir at

      
       for 1 hour.
      
    • Quench: Add excess methanol (at

      
      ) followed by saturated Rochelle’s salt (potassium sodium tartrate) solution. Warm to room temperature (RT) and stir vigorously for 2 hours until the layers separate clearly (Rochelle's salt breaks the aluminum emulsion).
      
    • Extract with Et2O, dry over MgSO4, and concentrate in vacuo. Caution: Decanal is volatile; avoid high vacuum for extended periods.

  • Wittig Olefination:

    • Resuspend the crude decanal in anhydrous DCM or THF.

    • Add (Carbethoxymethylene)triphenylphosphorane (1.2 equiv) in one portion at

      
      .
      
    • Warm to RT and stir for 4–12 hours. Monitor by TLC (stain with KMnO4; aldehyde spot will disappear).

    • Workup: Concentrate the solvent. Triturate the residue with cold pentane/hexane (TPPO precipitates out). Filter off the solids.

    • Purification: Flash chromatography (Hexanes/EtOAc) to yield the

      
      -unsaturated ester.
      
Protocol B: Direct Ketone Synthesis (The "Murphy" Modification)

Application: Converting


-methoxy-

-methyldecanamide directly to a ketone using a Wittig reagent as a carbon nucleophile.

Reagents:

  • Substrate:

    
    -methoxy-
    
    
    
    -methyldecanamide (1.0 equiv)
  • Ylide: Non-stabilized ylide (e.g.,

    
    ) generated in situ (2.0 equiv).
    
  • Solvent: THF/Toluene (1:1).

Methodology:

  • Ylide Generation: Treat the corresponding phosphonium salt with

    
    -BuLi (2.0 equiv) in THF at 
    
    
    
    for 30 mins.
  • Addition: Add the Weinreb amide (dissolved in minimal toluene) to the ylide solution.

  • Reaction: Heat the mixture to reflux for 8–12 hours.

    • Mechanism:[2][3][4][5][6][7] The ylide attacks the carbonyl.[5] The Weinreb chelation stabilizes the intermediate, preventing alkene formation.[8] Upon workup, the amine is ejected.

  • Hydrolysis: Cool to RT and add 10% HCl (aq). Stir for 1 hour to hydrolyze the

    
    -phosphonium enamine intermediate.
    
  • Isolation: Extract with ether. The product is the ketone (

    
    ).
    

References

  • Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981 , 22, 3815–3818. Link

  • Murphy, J. A.; Commeureuc, A. G. J.; Snaddon, T. N.; et al. "Direct Conversion of N-Methoxy-N-methylamides (Weinreb Amides) to Ketones via a Nonclassical Wittig Reaction."[4] Organic Letters, 2005 , 7(7), 1427–1429.[4] Link

  • Maunsell, S.; et al. "Recent Advances in the Synthesis and Reactivity of Weinreb Amides." Organic Preparations and Procedures International, 2021 , 53, 1–32. Link

  • Byrne, P. A.; Gilheany, D. G. "The Modern Interpretation of the Wittig Reaction Mechanism." Chemical Society Reviews, 2013 , 42, 6670-6696. Link

Sources

Method

synthesis of decanoyl-substituted heterocycles using Weinreb amides

Application Note: Synthesis of Decanoyl-Substituted Heterocycles via Weinreb Amide Intermediates Executive Briefing The integration of lipophilic decanoyl chains (10-carbon saturated lipid tails) into heterocyclic cores...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis of Decanoyl-Substituted Heterocycles via Weinreb Amide Intermediates

Executive Briefing

The integration of lipophilic decanoyl chains (10-carbon saturated lipid tails) into heterocyclic cores is a foundational strategy in modern drug development. This modification is frequently employed to enhance membrane permeability, design lipid-targeting chemical probes, or engineer hydrophobic tags for PROTACs. However, the direct acylation of heterocycles using decanoyl chloride and organometallic reagents is notoriously prone to over-addition, yielding unwanted tertiary alcohols.

To circumvent this, the 1[1] provides an elegant, highly controlled pathway. By converting decanoic acid into a stable N-methoxy-N-methylamide (Weinreb amide) prior to nucleophilic addition, chemists can achieve absolute chemoselectivity and high yields of the target decanoyl heterocycle.

Mechanistic Causality: The Weinreb Advantage

The success of this protocol relies entirely on the unique behavior of the N-methoxy-N-methylamide functional group. When a heteroaryl nucleophile (such as a Grignard or organolithium reagent) attacks the Weinreb amide, the methoxy oxygen and the newly formed alkoxide oxygen simultaneously coordinate to the metal cation (Li⁺ or Mg²⁺).

This coordination forms a highly stable, rigid five-membered cyclic tetrahedral intermediate. The robust nature of this 2[2] prevents the expulsion of the leaving group, effectively halting the reaction at the tetrahedral stage and protecting the forming ketone from a second nucleophilic attack. The ketone is only liberated later during the deliberate aqueous acidic quench, which breaks the chelate and protonates the leaving group.

Mechanism W Weinreb Amide + Heteroaryl-M T Stable 5-Membered Metal Chelate W->T Nucleophilic Attack K Ketone Product (No Over-addition) T->K Aqueous HCl Quench

Caption: Mechanistic pathway preventing nucleophilic over-addition via metal chelation.

Strategic Workflow

The synthesis is executed in two distinct phases. First, decanoic acid is activated and coupled with N,O-dimethylhydroxylamine. We utilize3[3] rather than traditional carbodiimides (like EDC/DCC). CDMT forms an active ester that reacts cleanly, and its byproducts are entirely water-soluble. This is a critical causal choice: it eliminates the need for tedious chromatographic removal of lipophilic urea byproducts from the equally lipophilic decanoyl intermediate.

Workflow A Decanoic Acid B Activation (CDMT / NMM) A->B C Decanoyl Weinreb Amide B->C MeNHOMe·HCl E Metal-Chelated Tetrahedral Intermediate C->E D Heteroaryl Nucleophile (e.g., 2-Lithiofuran) D->E THF, -78°C F Decanoyl Heterocycle E->F Acidic Quench

Caption: Workflow for synthesizing decanoyl heterocycles via Weinreb amide intermediates.

Empirical Data & Reaction Optimization

The efficiency of the nucleophilic addition heavily depends on the nature of the heteroaryl organometallic reagent. Table 1 summarizes optimized parameters for various4[4].

Table 1: Reaction Optimization for Heteroaryl Addition to N-Methoxy-N-methyldecanamide

Heteroaryl NucleophileOrganometallic TypeTemp ProfileReaction TimeIsolated YieldMechanistic Observation
2-Lithiofuran Organolithium-78 °C to RT2 h88%High nucleophilicity; rapid chelate formation.
3-Pyridylmagnesium bromide Grignard0 °C to RT4 h75%Lower reactivity; requires extended ambient stirring.
2-Lithiothiophene Organolithium-78 °C to RT2.5 h85%Clean conversion; excellent chelate stability.
Indolyl-1-magnesium bromide Grignard0 °C to RT12 h<10%N-coordination disrupts chelation; requires N-protection.

Self-Validating Experimental Protocols

Protocol A: Synthesis of N-Methoxy-N-methyldecanamide

This procedure yields the highly stable 5[5] without requiring column chromatography.

Materials:

  • Decanoic acid (10.0 mmol, 1.0 eq)

  • 2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) (11.0 mmol, 1.1 eq)

  • N-Methylmorpholine (NMM) (30.0 mmol, 3.0 eq)

  • N,O-Dimethylhydroxylamine hydrochloride (11.0 mmol, 1.1 eq)

  • Anhydrous Tetrahydrofuran (THF) (40 mL)

Step-by-Step Procedure:

  • Activation: Dissolve decanoic acid in anhydrous THF (40 mL) under a nitrogen atmosphere. Add NMM (30.0 mmol) and stir for 5 minutes. The NMM serves a dual purpose: it deprotonates the carboxylic acid and neutralizes the HCl generated in subsequent steps.

  • Active Ester Formation: Add CDMT (11.0 mmol) in one portion. Stir the mixture at room temperature for 1 hour. A white precipitate (NMM·HCl) will form, confirming the successful generation of the triazine active ester.

  • Amidation: Add N,O-dimethylhydroxylamine hydrochloride (11.0 mmol) directly to the suspension. Stir at room temperature for 4 hours.

  • Workup & Validation: Concentrate the THF under reduced pressure. Partition the residue between Ethyl Acetate (50 mL) and 1M aqueous HCl (30 mL). Wash the organic layer with saturated aqueous NaHCO₃ (30 mL) and brine (30 mL). Dry over anhydrous Na₂SO₄ and concentrate.

    • Self-Validation Check: The crude product should appear as a clear, pale-yellow oil. TLC (Hexanes/EtOAc 7:3) should show a single spot (R_f ~0.4) that stains intensely with KMnO₄ (due to the lipid chain), verifying purity without chromatography.

Protocol B: Synthesis of 2-Decanoylfuran

Materials:

  • Furan (2.5 mmol, 1.25 eq)

  • n-Butyllithium (2.5M in hexanes, 2.5 mmol, 1.25 eq)

  • N-Methoxy-N-methyldecanamide (from Protocol A) (2.0 mmol, 1.0 eq)

  • Anhydrous THF (15 mL)

Step-by-Step Procedure:

  • Lithiation: Dissolve furan in anhydrous THF (10 mL) under nitrogen and cool to -78 °C using a dry ice/acetone bath. Dropwise add n-BuLi. Stir at -78 °C for 30 minutes, then warm to 0 °C for 30 minutes to ensure complete metalation to 2-lithiofuran.

  • Nucleophilic Addition: Re-cool the 2-lithiofuran solution to -78 °C. Dissolve the decanoyl Weinreb amide (2.0 mmol) in anhydrous THF (5 mL) and add it dropwise over 10 minutes.

  • Chelate Maturation: Allow the reaction to slowly warm to room temperature over 2 hours.

    • Trustworthiness Checkpoint (Crucial): Do not spot the raw reaction mixture directly onto a TLC plate. The highly stable metal chelate will streak on the silica gel, falsely indicating a messy or incomplete reaction. Instead, withdraw a 50 µL aliquot, quench it into 500 µL of 1M HCl, extract with 500 µL EtOAc, and spot the organic layer.

  • Quench and Isolation: Once the aliquot confirms consumption of the starting material, cool the main reaction flask to 0 °C and carefully quench with 1M HCl (15 mL). This acidic quench is mandatory to break the metal-oxygen bonds of the tetrahedral intermediate.

  • Extraction: Extract the aqueous layer with EtOAc (3 x 20 mL). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography to yield pure 2-decanoylfuran.

References

1.[4] Synthesis of Biaryl Ketones by Arylation of Weinreb Amides with Functionalized Grignard Reagents under Thermodynamic Control vs. Kinetic Control. RSC Advances.[Link] 2.[5] US8741871B2 - Trehalose compound, method for producing same, and pharmaceutical product containing the compound. Google Patents. 3.[1] Weinreb ketone synthesis. Wikipedia.[Link] 4.[3] An Easy and Convenient Synthesis of Weinreb Amides and Hydroxamates. Organic Chemistry Portal.[Link] 5.[2] Recent Developments in Weinreb Synthesis and Their Applications (A-Review). ResearchGate.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Ketone Synthesis via Weinreb Amides

Topic: Troubleshooting Low Yields in Grignard Reactions with N-methoxy-N-methyldecanamide Ticket ID: #GRIG-C10-WA Status: Open Assigned Specialist: Senior Application Scientist Executive Summary You are experiencing low...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Low Yields in Grignard Reactions with N-methoxy-N-methyldecanamide Ticket ID: #GRIG-C10-WA Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

You are experiencing low yields when reacting a Grignard reagent (


) with N-methoxy-N-methyldecanamide (a lipophilic C10 Weinreb amide). Because Weinreb amides form a stable chelated intermediate that prevents over-addition, low yields in this specific reaction are rarely due to double-addition. Instead, they typically stem from three root causes:
  • Reagent degradation (Grignard titer is lower than calculated).

  • Incomplete hydrolysis of the stable intermediate during workup.

  • Phase separation failure (emulsions) caused by the surfactant-like nature of the decanamide chain.

This guide provides a self-validating workflow to isolate and resolve these variables.

Part 1: The Mechanism (The "Why")

To fix the yield, you must respect the Stable Tetrahedral Intermediate . Unlike esters, Weinreb amides do not collapse to the ketone during the reaction. They form a rigid 5-membered chelate with the magnesium.

Key Insight: The ketone is only released after you add acid during the workup. If your quench is too gentle, the intermediate remains water-soluble or trapped in the interface, and you lose product to the aqueous waste.

WeinrebMechanism cluster_0 CRITICAL FAILURE POINT Reactants Weinreb Amide (C10-Lipophilic) Intermediate STABLE CHELATE (Tetrahedral Magnesium Complex) Reactants->Intermediate Nucleophilic Attack (THF/0°C) Grignard Grignard Reagent (R-MgX) Grignard->Intermediate Quench Acidic Quench (H3O+) Intermediate->Quench Workup Step Product Decanoyl Ketone (Target) Quench->Product Hydrolysis (Releases Ketone)

Figure 1: The Weinreb Amide Mechanism. Note that the ketone is not formed until the acidic quench breaks the magnesium chelate.

Part 2: Pre-Reaction Diagnostics (Reagent Integrity)

🛑 STOP: Do not proceed without Titration

Commercial Grignard reagents degrade over time, especially once the seal is broken. A bottle labeled "1.0 M" is often 0.6 M or lower. Using a degraded reagent results in incomplete conversion.

Protocol: The Knochel Titration (Iodine/LiCl) Why this method? It is specific to active Grignard species and ignores alkoxides (decomposed reagent).

  • Prepare Standard: Dissolve accurately weighed Iodine (

    
    , ~100 mg) in 2 mL of 0.5 M LiCl in anhydrous THF. The solution will be Dark Brown .[1]
    
  • Titrate: Add your Grignard reagent dropwise via a gas-tight syringe to the iodine solution at 0°C.

  • Endpoint: The solution turns from Dark Brown

    
    Colorless/Transparent .
    
  • Calculation:

    
    
    

Technical Note: If your Grignard is <0.5 M, the reaction kinetics with the bulky decanamide will be sluggish. Concentrate it or buy fresh.

Part 3: Reaction Optimization (The Process)

The C10 chain of your substrate (N-methoxy-N-methyldecanamide) introduces steric bulk and lipophilicity.

Solvent Selection: THF vs. Ether
  • Recommendation: Use THF (Tetrahydrofuran) or a THF/Toluene mix.

  • Reasoning: The Weinreb intermediate requires magnesium chelation. THF coordinates to Mg significantly better than Diethyl Ether (

    
    ), stabilizing the transition state. Additionally, the C10-amide is more soluble in THF at 0°C.
    
Stoichiometry & Temperature
  • Standard: 1.2 to 1.5 equivalents of Grignard.

  • Why excess? To account for trace moisture and ensure rapid kinetics against the steric bulk of the decyl chain.

  • Temperature: Start at 0°C .

    • Troubleshooting: If TLC shows starting material after 1 hour, warm to Room Temperature . The Weinreb intermediate is stable enough to withstand RT without over-addition.

Part 4: The Workup (The Critical Fix)

This is the most common failure point for N-methoxy-N-methyldecanamide. The "greasy" C10 chain acts like a surfactant, creating stable emulsions that trap your product.

Scenario A: Low Yield + Emulsion (The "Soap" Effect)

The combination of magnesium salts and long-chain organics creates a soap.

  • Fix: Do NOT use simple saturated

    
    .
    
  • Protocol:

    • Quench cold with 1M HCl (carefully) or 5% aqueous sulfuric acid . The low pH is required to break the strong N-O-Mg chelate.

    • Saturate the aqueous layer with solid NaCl (Brine) to increase ionic strength and force the organic product out.

    • Extraction Solvent: Use MTBE (Methyl tert-butyl ether) instead of Diethyl Ether or EtOAc. MTBE separates faster from aqueous layers in fatty synthesis.

Scenario B: Low Yield + Recovered Starting Material
  • Cause: The intermediate did not hydrolyze.

  • Fix: Increase the hydrolysis time. Stir the quenched mixture (biphasic) vigorously for 20-30 minutes before separating layers.

Data Summary: Optimization Matrix
VariableStandard ProtocolOptimized for C10-AmideReason
Solvent

or THF
Anhydrous THF Better solubility of C10-amide; tighter Mg-chelation.
Grignard Equiv 1.05 eq1.3 - 1.5 eq Drives kinetics; compensates for adventitious moisture.
Temperature -78°C0°C

RT
C10 chain sterics require thermal energy; intermediate is stable.
Quench Sat.

1M HCl or 10% Citric Acid Stronger acid needed to break stable chelate; prevents emulsions.

Part 5: Troubleshooting Flowchart

Troubleshooting Start Low Yield Observed CheckSM Is Starting Material (Amide) Recovered? Start->CheckSM CheckTiter Did you titrate the Grignard? CheckSM->CheckTiter Yes (Incomplete Rxn) CheckWorkup Did you see an emulsion? CheckSM->CheckWorkup No (Mass Balance Missing) TitrateAction Perform Knochel Titration. Increase equiv to 1.5x. CheckTiter->TitrateAction No TempAction Reaction too cold. Warm to RT. CheckTiter->TempAction Yes (Titer OK) EmulsionFix Use MTBE for extraction. Add solid NaCl. CheckWorkup->EmulsionFix Yes HydrolysisFix Hydrolysis failed. Stir with 1M HCl for 30 mins. CheckWorkup->HydrolysisFix No

Figure 2: Diagnostic logic for isolating the cause of yield loss.

References

  • Nahm, S.; Weinreb, S. M. (1981).[2] "N-methoxy-N-methylamides as effective acylating agents". Tetrahedron Letters, 22(39), 3815–3818.

  • Krasovskiy, A.; Knochel, P. (2006). "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides". Angewandte Chemie International Edition, 45(18), 2958–2961. (Contains the titration protocol).

  • Organic Chemistry Portal. "Weinreb Ketone Synthesis". (General mechanism and protocols).

  • Burchat, A. F.; Chong, J. M.; Nielsen, N. (1997). "Titration of Alkyllithiums with a Simple Indicator". Journal of Organometallic Chemistry, 542(2), 281–283.

Sources

Optimization

preventing over-addition in decanoic Weinreb amide reactions

Ticket ID: W-C10-Prevent-OA Subject: Troubleshooting Over-Addition in Long-Chain ( ) Weinreb Amide Reactions Status: Open Assigned Specialist: Senior Application Scientist Executive Summary The Weinreb ketone synthesis i...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: W-C10-Prevent-OA Subject: Troubleshooting Over-Addition in Long-Chain (


) Weinreb Amide Reactions
Status:  Open
Assigned Specialist:  Senior Application Scientist

Executive Summary

The Weinreb ketone synthesis is the industry standard for converting carboxylic acid derivatives to ketones without over-addition to tertiary alcohols. However, when working with Decanoic (


) Weinreb amides  (

-methoxy-

-methyldecanamide), researchers often encounter unique failure modes driven by the lipophilicity of the alkyl chain and the stability of the metal-chelated intermediate.

This guide addresses the specific phenomenon where the "stable" intermediate collapses prematurely, leading to the formation of tertiary alcohols (over-addition), and provides a validated protocol to ensure exclusive ketone formation.

The Mechanic's Corner: Mechanism of Failure

To prevent over-addition, one must understand why the reaction usually works and why it fails.

The Theory: The Weinreb amide prevents over-addition by forming a stable, five-membered cyclic chelate with the metal (Mg or Li) of the nucleophile. This tetrahedral intermediate is stable in the reaction mixture and does not collapse to the ketone until acidic hydrolysis (workup). Since the ketone is never generated during the addition of the nucleophile, the second equivalent of nucleophile has nothing to attack.

The Failure (Over-Addition): If the chelate is destabilized (due to heat, steric strain, or competitive coordination), the intermediate collapses in situ. The resulting ketone is highly electrophilic and immediately reacts with any remaining nucleophile to form the tertiary alcohol.

Visualizing the Pathway

The following diagram illustrates the critical divergence point between success (Stable Chelate) and failure (Premature Collapse).

WeinrebMechanism Start Decanoic Weinreb Amide (C10-CO-N(OMe)Me) Intermediate Tetrahedral Intermediate (Metal Chelate) Start->Intermediate + Nucleophile Nucleophile Nucleophile (R-MgBr or R-Li) Nucleophile->Intermediate Collapse Premature Collapse (FAILURE MODE) Intermediate->Collapse Heat / Instability Workup Acidic Workup (H3O+) Intermediate->Workup STABLE PATH (Low Temp) Ketone_InSitu Free Ketone (In Reaction Mix) Collapse->Ketone_InSitu - Metal-Amine TertAlcohol Tertiary Alcohol (Over-Addition Product) Ketone_InSitu->TertAlcohol + Excess Nucleophile Product Target Ketone (Exclusive Product) Workup->Product Hydrolysis

Figure 1: Mechanistic divergence in Weinreb chemistry. Success depends entirely on maintaining the "Tetrahedral Intermediate" until the quench step.

Troubleshooting Guide (Q&A)

Issue 1: "I am consistently seeing tertiary alcohol spots on TLC."

Diagnosis: The tetrahedral intermediate is collapsing before the quench. Root Cause:

  • Temperature: The reaction warmed up too fast. While standard Weinreb protocols suggest 0°C or RT for Grignards, long-chain amides can suffer from localized heating due to viscosity/mixing issues.

  • Reagent Aggression: Organolithiums are more prone to chelate collapse than Grignards. Solution:

  • Cool Down: Run the addition at -78°C (for R-Li) or -20°C (for Grignard). Do not warm to RT until you have verified consumption of starting material.

  • Switch Metals: If using R-Li, transmetallate to magnesium (add anhydrous

    
     or 
    
    
    
    ) before adding the amide. The O-Mg-O chelate is tighter and more stable than O-Li-O.
Issue 2: "The reaction mixture turns into a sludge/gel."

Diagnosis: Solubility failure of the


 chain.
Root Cause:  Decanoic derivatives are lipophilic. In pure diethyl ether, the magnesium salts of the intermediate may precipitate or form micelles (soap-like behavior), trapping the amide and preventing reaction, or causing "hot spots" where concentration is high.
Solution: 
  • Solvent Switch: Use anhydrous THF exclusively, or a THF/DCM mixture. THF coordinates magnesium better, keeping the chelate in solution.

  • Dilution: Increase solvent volume. Run at 0.1 M or 0.05 M concentration rather than the standard 0.5 M.

Issue 3: "I see over-addition even though I kept it cold."

Diagnosis: Improper Quenching Technique. Root Cause: If you add water/acid dropwise to the reaction flask, you create pockets where the chelate hydrolyzes to the ketone while surrounded by active Grignard reagent. Solution:

  • Inverse Quench: Cannulate or pour the cold reaction mixture into a vigorously stirring flask of acidic quench solution (e.g., 1M HCl or sat.

    
    ).[1] This destroys the excess nucleophile instantly, before the ketone is liberated.
    

Validated Protocol: Decanoyl Weinreb Amide + Grignard

Designed for 5.0 mmol scale. Adjust accordingly.

Reagents & Specs
ComponentSpecificationPurpose
Substrate

-methoxy-

-methyldecanamide
Electrophile
Nucleophile Organomagnesium (R-MgBr)1.2 - 1.5 equiv. (Titrated)
Solvent Anhydrous THFStabilizes Mg-chelate
Quench 1M HCl or Sat.

Hydrolysis
Step-by-Step Methodology
  • Setup: Flame-dry a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

  • Dissolution: Add

    
    -methoxy-
    
    
    
    -methyldecanamide (1.0 equiv) and dissolve in anhydrous THF (concentration ~0.15 M).
    • Note: Ensure the solution is homogenous. If cloudy, add more THF.

  • Cooling: Cool the solution to -10°C (Ice/Salt bath) or -78°C if using highly reactive nucleophiles (e.g., Vinyl/Allyl Grignards).

  • Addition: Add the Grignard reagent (1.3 equiv) dropwise via syringe over 15–20 minutes.

    • Critical: Direct the stream against the flask wall to pre-cool the reagent.

  • Monitoring: Stir at low temperature for 30–60 minutes. Monitor by TLC.[1][2]

    • Do not warm to RT unless conversion is stalled. If warming is needed, do not exceed 0°C.

  • The Inverse Quench (Crucial Step):

    • Prepare a separate flask with 20 mL of 1M HCl (or sat.

      
      ) at 0°C.
      
    • Pour the cold reaction mixture quickly into the stirring acid.

    • Why? This ensures excess Grignard is protonated before the chelate releases the ketone.

  • Workup: Extract with Et2O or EtOAc (3x). Wash combined organics with brine, dry over

    
    , and concentrate.
    

References

  • Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents."[3] Tetrahedron Letters, 1981 , 22(39), 3815–3818.

    • Foundational paper establishing the chel
  • Mentzel, M.; Hoffmann, H. M. R. "N-Methoxy-N-methylamides (Weinreb Amides) in Modern Organic Synthesis."[4] Journal for Practical Chemistry, 1997 , 339(6), 517–524.

    • Comprehensive review on scope and limit
  • Basha, A.; Lipton, M.; Weinreb, S. M. "A mild, general method for conversion of esters to amides." Tetrahedron Letters, 1977 , 18(48), 4171–4174.

    • Background on amide synthesis precursors.

Sources

Troubleshooting

Technical Support Center: Purification of N-Methoxy-N-Methyldecanamide

Welcome to the Technical Support Center for the isolation and purification of N-methoxy-N-methyldecanamide. As a Weinreb amide derived from decanoic acid, this compound is a highly valuable acylating agent used in drug d...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of N-methoxy-N-methyldecanamide. As a Weinreb amide derived from decanoic acid, this compound is a highly valuable acylating agent used in drug development to synthesize ketones without the risk of over-addition to tertiary alcohols[1]. This controlled reactivity is driven by the formation of a highly stable metal-chelated intermediate during organometallic addition[2],[1].

However, the compound's unique structural dichotomy—a highly lipophilic aliphatic tail coupled with a polar, hydrogen-bonding headgroup—presents specific chromatographic challenges. This guide provides field-proven, self-validating protocols and mechanistic troubleshooting to ensure high-purity isolation.

Quantitative Chromatographic Data Summary

To establish a baseline for your purification, rely on the following standardized quantitative parameters.

ParameterValue / Recommendation
Target Compound N-methoxy-N-methyldecanamide
Molecular Weight ~215.3 g/mol
Optimal Stationary Phase Normal Phase Silica Gel (230-400 mesh)
Recommended Mobile Phase Hexanes / Ethyl Acetate (Gradient 6:1 to 3:1)[3]
Target

Value
~0.50 in 3:1 Hexanes:EtOAc[3]
UV Activity (254 nm) Inactive (Lacks an extended conjugated

-system)
Recommended TLC Stain p-Anisaldehyde, PMA, or

(Requires heating)[3]

Self-Validating Experimental Protocol: Column Chromatography

Do not rely on the silica column to resolve all impurities. The most efficient chromatography begins in the separatory funnel. This step-by-step methodology utilizes a self-validating pre-column workflow to prevent overloading the stationary phase.

Step 1: Pre-Purification Aqueous Workup

  • Action: Dilute the crude reaction mixture in diethyl ether or dichloromethane. Wash the organic layer sequentially with 10% aqueous HCl, saturated aqueous

    
    , and brine[3].
    
  • Causality: The HCl wash protonates unreacted N,O-dimethylhydroxylamine, removing it as a water-soluble hydrochloride salt. The

    
     wash deprotonates unreacted decanoic acid, partitioning it into the aqueous layer as sodium decanoate.
    
  • Self-Validation: Spot the washed organic layer on a TLC plate alongside a pure decanoic acid standard. The complete absence of the acid spot validates that the mixture is ready for chromatography, ensuring the column will not be degraded by highly polar, streaking acids.

Step 2: Sample Preparation (Dry Loading)

  • Action: Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure[3]. Dissolve the resulting oil in a minimal volume of dichloromethane, add silica gel (approx. 2x the crude mass), and evaporate to a free-flowing powder.
    
  • Causality: N-methoxy-N-methyldecanamide is a highly lipophilic oil. Liquid loading in a strong solvent like DCM can cause the compound to race down the column unevenly. Dry loading ensures a perfectly horizontal starting band, maximizing the theoretical plates of the column.

Step 3: Column Packing and Elution

  • Action: Slurry-pack the column with hexanes. Load the dry silica mixture evenly onto the sand layer. Elute using a step gradient from 6:1 to 3:1 Hexanes:Ethyl Acetate[3].

  • Causality: The non-polar decyl chain causes the molecule to elute relatively quickly in non-polar solvents, while the polar Weinreb amide headgroup provides enough interaction with the silica to separate it from completely non-polar hydrocarbon byproducts.

Step 4: Fraction Analysis

  • Action: Spot fractions on a silica TLC plate. Dip the plate in p-anisaldehyde stain and heat vigorously with a heat gun until spots appear[3]. Combine product-containing fractions and concentrate under high vacuum (3 mmHg) to remove trace solvents[4].

Purification N1 Crude Reaction Mixture N2 Aqueous Workup (HCl, NaHCO3, Brine) N1->N2 Remove salts/acid N3 TLC Optimization (p-Anisaldehyde Stain) N2->N3 Organic Phase N4 Silica Gel Column (Hexanes/EtOAc Gradient) N3->N4 Rf ~0.50 (3:1) N5 Pure N-methoxy- N-methyldecanamide N4->N5 Fractionate

Caption: Workflow for the isolation and chromatographic purification of N-methoxy-N-methyldecanamide.

Troubleshooting Guides & FAQs

Q1: Why is my N-methoxy-N-methyldecanamide completely invisible on the TLC plate under 254 nm UV light? Causality: UV visualization at 254 nm requires an extended conjugated


-system (such as an aromatic ring or conjugated diene). N-methoxy-N-methyldecanamide consists of a fully saturated aliphatic decyl chain and an isolated amide carbonyl. It does not absorb UV light at this wavelength.
Solution:  You must use a destructive chemical stain. p-Anisaldehyde is highly recommended and will reveal the compound as a distinct spot upon heating[3]. Alternatively, Phosphomolybdic acid (PMA) or Potassium Permanganate (

) will oxidize the aliphatic chain and clearly mark the product.

TroubleshootingLogic Issue Issue: Invisible on TLC Cause Cause: Lacks UV Chromophore Issue->Cause Solution Solution: Use p-Anisaldehyde Stain Cause->Solution

Caption: Logical troubleshooting path for TLC visualization of aliphatic Weinreb amides.

Q2: My product is co-eluting with the starting material, decanoic acid. How do I resolve this chromatographically? Causality: Both decanoic acid and N-methoxy-N-methyldecanamide possess a 10-carbon lipophilic tail, which dominates their interaction with the non-polar mobile phase. If the silica gel is overloaded, the carboxylic acid will streak heavily into the amide fractions. Solution: Do not attempt to fix this purely via chromatography. The most efficient solution is chemical: return the mixed fractions to a separatory funnel, dissolve in an organic solvent, and perform a rigorous wash with saturated aqueous


[3]. The base converts decanoic acid into water-soluble sodium decanoate, leaving the neutral Weinreb amide isolated in the organic layer.

Q3: I observe excessive tailing/streaking of the product band during elution. What causes this and how can it be mitigated? Causality: Weinreb amides act as strong hydrogen bond acceptors due to the adjacent oxygen and nitrogen atoms. These heteroatoms interact strongly with the acidic silanol groups (-SiOH) on the normal-phase silica gel[4]. Solution: Ensure the crude mixture is completely dry before loading, as residual water unpredictably deactivates silica. If streaking is severe, use a shallower solvent gradient (e.g., hold at 10% EtOAc longer before moving to 25% or 30%).

Q4: Can I use the purified N-methoxy-N-methyldecanamide directly in Grignard reactions immediately after rotary evaporation? Causality: No. The subsequent reaction of Weinreb amides with organometallic reagents to form ketones relies on the formation of a stable metal-chelated intermediate[2],[1]. Any residual moisture or ethyl acetate from the column chromatography will instantly quench or side-react with the highly reactive organometallic reagent. Solution: After combining and concentrating the pure chromatographic fractions, subject the resulting oil to high vacuum (e.g., 3 mmHg) for at least 8 hours to remove all trace solvents and moisture[4].

References

  • Title: N-METHOXY-N-METHYLAMIDES AS EFFECTIVE ACYLATING AGENTS | Source: wisc.
  • Title: UCSF - UC San Francisco Electronic Theses and Dissertations | Source: eScholarship.
  • Title: SYNTHESIS OF KETONES BY UTILIZING THIOESTERS AS “RADICAL WEINREB AMIDES” | Source: tdl.
  • Title: Organic Syntheses Procedure | Source: orgsyn.

Sources

Optimization

removing unreacted N,O-dimethylhydroxylamine from reaction mixture

The following guide is designed to serve as a specialized technical support resource for researchers dealing with N,O-dimethylhydroxylamine (Weinreb amine) contamination. Topic: Purification & Workup Strategies for Weinr...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is designed to serve as a specialized technical support resource for researchers dealing with N,O-dimethylhydroxylamine (Weinreb amine) contamination.

Topic: Purification & Workup Strategies for Weinreb Amine Contamination Ticket Type: Technical Guide & Troubleshooting Status: Active[1]

Executive Summary & Chemical Profile

The Issue: N,O-Dimethylhydroxylamine (and its hydrochloride salt) is a ubiquitous byproduct in the synthesis and application of Weinreb amides. While the hydrochloride salt is water-soluble and non-volatile, the free base (released during basic workups or Grignard additions) is a volatile liquid (bp 42°C) with significant solubility in both organic solvents and water. This amphiphilic nature often leads to co-elution during chromatography and persistence after standard workups.

Target Analyte Profile:

  • Compound: N,O-Dimethylhydroxylamine (Free Base)[1]

  • Boiling Point: ~42.4 °C [1][1][2]

  • pKa (Conjugate Acid): ~4.75 [1][2]

  • Odor: Distinctive, amine-like "fishy" smell.[1]

  • Key Reactivity: Forms stable chelates with metal ions (Mg²⁺, Cu²⁺, etc.).

Decision Matrix: Select Your Protocol

Before proceeding, determine the stability of your target product. Use the decision tree below to select the safest and most effective removal method.

RemovalStrategy Start Start: Assess Target Product AcidStable Is product acid stable? Start->AcidStable Volatile Is product volatile? AcidStable->Volatile No (Acid Sensitive) MethodA Method A: Acidic Extraction (Standard) AcidStable->MethodA Yes MetalSens Is product metal-sensitive? Volatile->MetalSens No (Non-volatile) MethodD Method D: Ion Exchange Resin (Solid Phase) Volatile->MethodD Yes (Volatile) MethodB Method B: Copper(II) Wash (Chemo-selective) MetalSens->MethodB No MethodC Method C: Evaporation/Vac (Volatility Difference) MetalSens->MethodC Yes (Avoid Cu)

Figure 1: Strategic decision tree for selecting the appropriate N,O-dimethylhydroxylamine removal protocol based on product properties.

Standard Operating Procedures (SOPs)

Protocol A: The Acidic Extraction (Standard)

Best For: Acid-stable, non-basic products. Mechanism: Protonation of the amine (pKa ~4.75) converts it into the water-soluble hydrochloride salt, partitioning it into the aqueous phase.

Steps:

  • Dilution: Dilute the reaction mixture with a non-water-miscible solvent (EtOAc or Et₂O are preferred over DCM to avoid emulsions).[3]

  • Primary Wash: Wash the organic layer with 1N HCl or 10% HCl (2-3 volumes).

    • Note: The pH of the aqueous layer must remain < 2 to ensure full protonation.

  • Verification: Check the pH of the aqueous output. If it is not acidic, repeat the wash.

  • Neutralization (Optional): If your product requires it, wash the organic layer with Brine followed by sat. NaHCO₃ to remove excess acid.

  • Drying: Dry over anhydrous Na₂SO₄ or MgSO₄.

Protocol B: The Copper(II) Sulfate Complexation (Advanced)

Best For: Acid-sensitive compounds (e.g., acetals, silyl ethers) or when the amine persists despite acid washing. Mechanism: N,O-dimethylhydroxylamine acts as a ligand, coordinating strongly to Cu(II) to form a water-soluble complex.[1] This is visually self-indicating.

Visual Workflow:

CopperWash Step1 Organic Layer (Contains Impurity) Mix Vigorous Shake (Partitioning) Step1->Mix CuSol Add sat. CuSO4 (aq) (Light Blue) CuSol->Mix Result Aqueous Layer (Deep Blue/Purple) Mix->Result Amine Removed

Figure 2: The Copper(II) wash workflow.[1] The color change from light blue to deep blue indicates successful amine capture.

Steps:

  • Preparation: Prepare a saturated aqueous solution of Copper(II) Sulfate (CuSO₄).

  • Wash: Add the CuSO₄ solution to your separatory funnel containing the organic layer.

  • Observation: Shake vigorously. The aqueous layer will turn from light blue to deep blue/purple as the copper-amine complex forms [2].

  • Repetition: Drain the aqueous layer. Repeat the wash with fresh CuSO₄ solution until the aqueous layer remains light blue (indicating no more amine is being extracted).

  • Cleanup: Wash with water or brine to remove residual copper salts.[4]

Protocol C: Evaporative Removal

Best For: High-boiling, thermally stable products where aqueous workup is impossible (e.g., water-soluble products).[1] Mechanism: Exploiting the low boiling point of the free base (42°C).

Steps:

  • Basify: Ensure the amine is in the free base form (add solid Na₂CO₃ or Et₃N if necessary, though the reaction conditions usually leave it as such).

  • Co-evaporation: Add a solvent with a higher boiling point that can form an azeotrope or simply act as a carrier (e.g., Toluene or Heptane).

  • Rotovap: Concentrate under reduced pressure. The volatile N,O-dimethylhydroxylamine will co-evaporate.

  • Repeat: Repeat the toluene co-evaporation 2-3 times.

Troubleshooting & FAQs

Q1: I used the Acid Wash (Protocol A), but I still see the amine in my NMR. Why?

Diagnosis:

  • Insufficient Acidity: The amine acts as a buffer. If you generated a large amount of amine, your first acid wash might have been neutralized. Check the pH of the aqueous layer; it must be acidic.

  • Emulsions: Micro-emulsions can trap the protonated salt in the organic layer. Use brine to break emulsions or filter through Celite.

  • Reversible Protonation: If you washed with NaHCO₃ after the acid wash without separating the layers cleanly, you may have deprotonated the amine and extracted it back into the organic phase.

Q2: My product is water-soluble. How do I remove the Weinreb salt?

Solution: Do not use aqueous extraction.

  • Filtration: If the reaction solvent is non-polar (e.g., Et₂O, Toluene) and the byproduct is the HCl salt, it may precipitate. Filter it off.

  • Ion Exchange: Dissolve the crude mixture in MeOH and pass it through a plug of acidic ion-exchange resin (e.g., Amberlyst 15). The amine will stick to the resin; your neutral product will elute.

Q3: Can I remove it by chromatography?

Answer: Yes, but with caution.

  • Challenge: N,O-dimethylhydroxylamine is polar and often streaks on silica.[1]

  • Fix: Use a solvent system with 1% Et₃N (if your product tolerates it) to sharpen the amine peak, or use a very polar flush (MeOH/DCM) to move the amine after your product has eluted. However, due to its low molecular weight and lack of UV chromophore, it is often invisible on UV detectors (TLC stain: Ninhydrin or KMnO₄ required).

Q4: I am doing a Weinreb Ketone Synthesis (Grignard addition). The workup is a mess.

Insight: The intermediate is a stable Magnesium chelate. Protocol:

  • Quench with sat. NH₄Cl (mild) or 1N HCl (vigorous) to break the chelate.

  • This releases the free N,O-dimethylhydroxylamine.[5][6]

  • Proceed immediately to Protocol A (Acid Wash) to remove the liberated amine.

Comparative Data Table

MethodTarget SpeciesEfficiencyLimitations
Acid Wash (HCl) Free BaseHigh (>95%)Cannot use with acid-sensitive products (acetals, etc.).[1]
CuSO₄ Wash Free BaseHigh (>90%)Copper waste generation; requires multiple washes.[1]
Evaporation Free BaseModerateOnly works if product is non-volatile (>200°C bp difference recommended).
Ion Exchange Free Base/SaltVery HighSlower; requires resin preparation.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14232, N,O-Dimethylhydroxylamine. Retrieved from [Link]

  • Frontier, A. (n.d.). Magic Formulas: Rules of Thumb - Extraction and Washing Guide. University of Rochester.[7] Retrieved from [Link]

  • De Luca, L., Giacomelli, G., & Taddei, M. (2001). An Easy and Convenient Synthesis of Weinreb Amides and Hydroxamates.[8] The Journal of Organic Chemistry, 66(7), 2534–2537. Retrieved from [Link]

  • Organic Syntheses (n.d.). General Procedures for Reaction Workup. Retrieved from [Link]

Sources

Troubleshooting

troubleshooting E2 elimination side reactions in Weinreb amides

The following technical guide serves as a specialized support resource for researchers encountering elimination side reactions during Weinreb ketone synthesis. Ticket ID: WA-E2-Elimination-Protocol Subject: Troubleshooti...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide serves as a specialized support resource for researchers encountering elimination side reactions during Weinreb ketone synthesis.

Ticket ID: WA-E2-Elimination-Protocol Subject: Troubleshooting E2/E1cB Elimination Side Reactions during Organometallic Addition Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Diagnostic Triage: Is it E2 or Enolization?

Before modifying your protocol, we must confirm the mechanism of failure. In Weinreb amide couplings, "Elimination" usually manifests in two distinct ways depending on your substrate structure.

Case A: The "Phantom" Elimination (Enolization)

  • Symptom: You recover the starting Weinreb amide unchanged after workup, or observe epimerization at the

    
    -position.
    
  • Mechanism: The organometallic reagent (R-M) acts as a base, deprotonating the

    
    -proton. The resulting enolate is stable and does not accept the nucleophile. Upon acidic quench, it reprotonates to the starting material.
    
  • Diagnosis: Deuterium quench (

    
    ). If you recover deuterated starting material, the issue is enolization, not decomposition.
    

Case B: The "True" Elimination (E2/E1cB)

  • Symptom: Formation of

    
    -unsaturated amides or degradation products (vinyl species).
    
  • Mechanism: If your substrate has a leaving group (LG) in the

    
    -position (e.g., 
    
    
    
    -alkoxy,
    
    
    -halo, or
    
    
    -amino), the deprotonation at the
    
    
    -position triggers the expulsion of the LG.
  • Diagnosis: NMR/LCMS analysis showing loss of the LG mass and appearance of alkene signals.

Mechanistic Root Cause Analysis

The failure stems from the competition between Nucleophilic Addition (


)  and Proton Abstraction (

)
.

Standard Grignard reagents (RMgX) and Organolithiums (RLi) are hard bases. When the Weinreb amide is sterically hindered or the nucleophile is bulky (e.g., t-BuMgCl),


 outcompetes 

.
Visualization: The Kinetic Fork

The following diagram illustrates the divergence between the desired pathway and the elimination failure mode.

WeinrebMechanism Start Weinreb Amide (Substrate) Transition Transition State Competition Start->Transition Nu Nucleophile (R-M) Nu->Transition TetInt Tetrahedral Intermediate (Stable Chelate) Transition->TetInt Path A: Nucleophilic Attack (Kinetic Control) Enolate Metal Enolate Transition->Enolate Path B: Deprotonation (Basicity > Nucleophilicity) Ketone Desired Ketone (After Workup) TetInt->Ketone Acidic Quench Elimination Elimination Product (Alkene/Enone) Enolate->Elimination If Beta-LG present (E1cB/E2) Recovered Recovered SM (Racemized) Enolate->Recovered If no LG (Reprotonation)

Caption: Figure 1. Kinetic competition between nucleophilic addition (Path A) and base-mediated side reactions (Path B).

Troubleshooting Protocols & Solutions

If you have confirmed Case B (True Elimination) or Case A (Enolization), standard optimization (changing solvent, lowering temp) is often insufficient. You must alter the chemical nature of the reagent.

Solution A: The Lanthanide Switch ( )

Best for: Substrates with high


-acidity or 

-leaving groups. Logic: Lanthanide salts coordinate tightly to the amide carbonyl oxygen. This Lewis acid activation increases the electrophilicity of the carbonyl (increasing

) while the bulk of the complex suppresses the basicity of the organometallic reagent.

Protocol:

  • Preparation: Dry

    
     (or use commercially available THF solution).
    
  • Complexation: Add 1.0 equiv of

    
     to the Weinreb amide in THF at 0°C. Stir for 30-60 mins.
    
  • Addition: Add the Grignard reagent (RMgX) dropwise at 0°C (not -78°C).

    • Note: The reaction is often faster and cleaner at 0°C due to the activation.

  • Quench: Standard acidic workup.

Solution B: The "Turbo" Grignard ( )

Best for: Generating functionalized nucleophiles that are prone to elimination themselves, or when the standard Grignard is sluggish. Logic: The Knochel Turbo Grignard breaks up the polymeric aggregates of standard Grignards, creating a more reactive monomeric species. This increases


 significantly without necessarily increasing basicity.
Solution C: The "Dummy" Ligand Strategy (Organolithiums)

Best for: Very expensive nucleophiles where excess reagent cannot be used. Logic: If using R-Li, the aggregates are basic. Adding a non-transferable ligand (like LiCl or using mixed cuprates) can stabilize the transition state.

Optimized Experimental Workflow (Step-by-Step)

Use this protocol for high-risk substrates prone to elimination.

Reagents:

  • Weinreb Amide (1.0 equiv)[1]

  • 
     (1.1 equiv, 0.6M in THF)
    
  • Grignard Reagent (1.2 equiv)

  • Solvent: Anhydrous THF

Procedure:

  • System Prep: Flame-dry a 2-neck round bottom flask under Argon flow.

  • Lanthanide Activation:

    • Charge flask with Weinreb amide and THF.

    • Add

      
       solution dropwise at Room Temperature (RT).
      
    • Stir for 1 hour at RT. The solution may turn slightly cloudy; this is the Lewis Acid-Base complex forming.

  • Nucleophilic Attack:

    • Cool the mixture to 0°C.

    • Add the Grignard reagent dropwise over 10 minutes.

    • Critical Checkpoint: Monitor by TLC.[2][3] If starting material remains after 30 mins, warm to RT. The Lanthanide protects against elimination even at higher temps.

  • Quench:

    • Cool to 0°C.[3][4]

    • Add sat. aq.

      
       (or 1M HCl if product is acid-stable).
      
    • Note: Lanthanum salts can form emulsions. Add a small amount of Rochelle's salt (Potassium Sodium Tartrate) if emulsion persists.

Comparative Data: Additive Effects

The following table summarizes the shift in product distribution when using additives for a "difficult" substrate (e.g.,


-amino Weinreb amide).
ConditionReagent TypeMain OutcomeYield (Ketone)Side Reaction
Standard RMgBr (-78°C)Elimination< 30%Enone formation (60%)
Standard RMgBr (0°C)Decomposition< 10%Polymerization/Elimination
Knochel

Improved55-65%Minor elimination
Lanthanide

+ RMgX
Optimal > 85% Trace (< 5%)

FAQ: Common User Issues

Q: Can I use Cerium Chloride (


) instead of Lanthanum? 
A:  Yes. Anhydrous 

works via the same mechanism (Imamoto conditions). However,

is extremely hygroscopic and difficult to dry effectively without "baking" it into an inactive oxide.

is commercially available as a standardized solution in THF, making it far more reproducible for scale-up.

Q: My Grignard is forming a precipitate when added to the amide. Is this bad? A: Not necessarily. Magnesium salts often precipitate. However, if using the Lanthanide protocol, the reaction should remain relatively homogeneous. Heavy precipitation before reaction completion might indicate moisture ingress.

Q: I am seeing "over-addition" (tertiary alcohol) despite using Weinreb amides. A: This is rare but happens if the tetrahedral intermediate collapses during the reaction. This usually requires a rise in temperature or a destabilizing group on the nitrogen. Ensure the reaction temperature does not spike during Grignard addition (exotherm control). The stable chelate (see Figure 1, Path A) requires


 or 

to hold the 5-membered ring. Do not use sequestering agents like 12-crown-4.

References

  • Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents."[4] Tetrahedron Letters, 1981 , 22(39), 3815–3818.

  • Krasovskiy, A.; Knochel, P. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds."[5] Angewandte Chemie International Edition, 2004 , 43, 3333–3336.[5]

  • Imamoto, T.; Sugiura, Y.; Takiyama, N. "Organocerium reagents. Nucleophilic addition to easily enolizable ketones." Tetrahedron Letters, 1984 , 25(38), 4233-4236.

  • Krasovskiy, A.; Kopp, F.; Knochel, P. "Soluble Lanthanide Salts (

    
    ) for the Improved Addition of Organomagnesium Reagents to Carbonyl Derivatives." Angewandte Chemie International Edition, 2006 , 45(3), 497-500. 
    

Sources

Optimization

Technical Support Center: Optimization of C10 Weinreb Amide Reduction

Ticket ID: #WA-LAH-C10-OPT Subject: Temperature & Protocol Optimization for Decanoyl (C10) Weinreb Amide Reduction with LiAlH₄ Status: Resolved / Guide Available Executive Summary For the reduction of a C10 (decanoyl) We...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #WA-LAH-C10-OPT Subject: Temperature & Protocol Optimization for Decanoyl (C10) Weinreb Amide Reduction with LiAlH₄ Status: Resolved / Guide Available

Executive Summary

For the reduction of a C10 (decanoyl) Weinreb amide to its corresponding aldehyde using Lithium Aluminum Hydride (LiAlH₄), the critical control point is the stability of the tetrahedral chelate intermediate .

While standard protocols often suggest


 to Room Temperature (RT), the lipophilic nature of the C10 chain requires specific attention to solvent selection and quench technique to prevent over-reduction to the alcohol.

Recommended Temperature: Start at


 . Warm to RT  only if conversion is incomplete after 1 hour.
Critical Constraint:  Maintain 

during the quenching step.

Module 1: The Chelation Control Center (Mechanism)

To optimize this reaction, you must understand why it stops at the aldehyde. Unlike esters, which collapse to aldehydes during the reaction (leading to immediate over-reduction by excess LAH), Weinreb amides form a stable "lock."

The "Locked" Intermediate

Upon hydride attack, the lithium ion (


) coordinates between the carbonyl oxygen and the methoxy oxygen. This forms a stable 5-membered cyclic chelate .[1] This intermediate will not  collapse to the aldehyde until the reaction is quenched with acid.
  • If Temp is too high (>RT): The chelate may dissociate or the C-N bond may weaken, allowing premature collapse and subsequent over-reduction.

  • If Temp is too low (<-20°C): For a C10 aliphatic chain, solubility in ether/THF decreases, and kinetics slow down unnecessarily.

Module 2: Optimized Experimental Protocol (C10 Specific)

Reagents & Setup
  • Substrate: N-Methoxy-N-methyldecanamide (C10 Weinreb Amide).

  • Reductant: LiAlH₄ (Solid or solution).[2][3][4][5] Note: Use 0.6–0.7 molar equivalents (delivers ~2.4 hydrides). Although 0.25 equiv is theoretical, kinetic reality requires slight excess.

  • Solvent: Anhydrous THF (Preferred over Et₂O for C10 solubility).

Step-by-Step Workflow
  • Preparation (

    
    ): 
    Dissolve the C10 Weinreb amide (1.0 equiv) in anhydrous THF (0.2 M concentration). Ensure the vessel is under Argon/Nitrogen.
    
    • Why THF? The C10 chain is lipophilic. THF provides better solvation for the lithiated intermediate than diethyl ether, preventing precipitation which can trap unreacted starting material.

  • Cooling (

    
    ): 
    Cool the solution to 
    
    
    
    using an ice/water bath. Allow 15 minutes for thermal equilibration.
  • Addition (

    
    ): 
    Add LiAlH₄ (0.6 equiv) dropwise.
    
    • Rate: Maintain internal temperature

      
      .
      
    • Observation: Gas evolution (

      
      ) may occur if trace moisture is present.
      
  • Reaction Monitoring (

    
    ): 
    Stir at 
    
    
    
    for 30–60 minutes. Check TLC.
    • Decision Gate: If starting material (SM) remains, remove the ice bath and warm to Room Temperature (

      
      ) for 30 minutes.
      
    • Warning: Do not reflux.

  • The Critical Quench (

    
    ): 
    Cool back to 
    
    
    
    before quenching.
    Add saturated aqueous
    
    
    (Potassium Bisulfate) or 1M HCl dropwise.
    • Mechanism:[3][4][5][6][7][8] The acid protonates the oxygen, breaking the Li-chelate. The tetrahedral intermediate collapses, releasing the aldehyde and the amine salt.

    • Why Acidic? Fieser workup (basic) is often insufficient to break the strong Weinreb chelate rapidly.

Module 3: Troubleshooting & FAQs

Q1: I see a spot corresponding to the alcohol (over-reduction). What went wrong?

Diagnosis: Premature collapse of the tetrahedral intermediate. Fixes:

  • Temperature: Did you let the reaction get hot? Keep it at

    
    .
    
  • Quench: Did you quench at room temperature? The heat of neutralization can locally spike the temperature, causing the intermediate to collapse while active hydride is still present. Always quench at

    
    . 
    
  • Reagent Quality: Old LAH with significant LiH/LiOH content can act sluggishly, prompting users to add "extra," which then causes over-reduction once the reaction warms up.

Q2: The reaction is stuck at ~80% conversion. Should I add more LAH?

Diagnosis: Likely a stoichiometry or solubility issue. Fixes:

  • Don't overload: Instead of adding massive excess (which risks alcohol formation), warm the reaction to RT first.

  • Solubility: For C10, ensure you are using THF. If using Diethyl Ether, the intermediate might be precipitating out, coating unreacted starting material.

Q3: How do I distinguish the C10 Aldehyde from C10 Amide on TLC?

Insight: Both are non-polar "greasy" spots. Visualization:

  • Stain: Use DNP (2,4-Dinitrophenylhydrazine) stain. The aldehyde will turn yellow/orange instantly. The amide will not.

  • Rf Value: The aldehyde is usually less polar (higher Rf) than the Weinreb amide in Hexane/EtOAc mixtures.

Module 4: Reaction Logic Visualization

The following diagram illustrates the kinetic pathway and the "Safety Lock" mechanism provided by the Weinreb chelate.

WeinrebReduction Start C10 Weinreb Amide (Substrate) Intermediate Tetrahedral Chelate (Stable at 0°C - RT) Start->Intermediate Hydride Attack (THF, 0°C) LAH LiAlH4 (0.6 equiv) LAH->Intermediate Quench Acidic Quench (KHSO4 / HCl) Intermediate->Quench Controlled Hydrolysis Alcohol Decanol (Over-reduction) Intermediate->Alcohol FAILURE MODE: High Temp (>30°C) or Delayed Quench Aldehyde Decanal (Target Product) Quench->Aldehyde Collapse of Intermediate Aldehyde->Alcohol Excess LAH + Broken Chelate

Figure 1: Reaction pathway showing the stable chelate "lock" (Green) preventing direct access to the alcohol (Grey) unless thermal limits are exceeded.

References

  • Nahm, S.; Weinreb, S. M. (1981).[2][9][10] "N-methoxy-N-methylamides as effective acylating agents". Tetrahedron Letters, 22(39), 3815–3818.[10] [11]

  • Sibi, M. P. (1993). "Chemistry of N-methoxy-N-methylamides. Applications in synthesis". Organic Preparations and Procedures International, 25(1), 15–40.

  • Fehlauer, L. A., et al. (2020). "Synthesis of Weinreb Amides and Their Derivatives". Orient Journal of Chemistry, 36(2).[8]

Sources

Troubleshooting

Technical Support: Synthesis &amp; Workup of N-Methoxy-N-methyldecanamide

Ticket ID: WNRB-C10-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Optimization of Workup Procedures for Lipophilic Weinreb Amides Introduction: The C10 Challenge You are synthesizing -methox...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: WNRB-C10-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Optimization of Workup Procedures for Lipophilic Weinreb Amides

Introduction: The C10 Challenge

You are synthesizing


-methoxy-

-methyldecanamide
(a Weinreb amide) from decanoic acid. While Weinreb amide synthesis is generally robust, this specific target introduces a unique challenge: the decanoic (capric) chain .

The C10 alkyl chain imparts significant lipophilicity and surfactant-like properties to the molecule. Unlike shorter Weinreb amides, this product can form stubborn emulsions during aqueous workup and requires specific purification strategies to separate it from unreacted fatty acids and coupling byproducts.

This guide prioritizes the Acid Chloride Method (Method A) for its superior purity profile with fatty acids, but also covers the EDC Coupling Method (Method B) as it is a common alternative in medicinal chemistry.

Part 1: The "Golden Path" Protocols

Method A: Acid Chloride Route (Recommended)

Best for: High purity, avoiding urea byproducts, and scalability.

Reaction Logic: Decanoyl chloride is highly reactive. Using it allows you to use a biphasic system or a simple base scavenge, avoiding the "urea nightmare" of carbodiimide couplings.

  • Setup: Dissolve

    
    -dimethylhydroxylamine HCl (1.1 equiv) in DCM (
    
    
    
    ).
  • Base Addition: Add Pyridine (2.2 equiv) dropwise. Why? To neutralize the HCl from the amine salt AND the HCl generated during substitution.

  • Acylation: Add Decanoyl chloride (1.0 equiv) dropwise.

  • Quench: Add water after 1-2 hours.

Method B: EDC/HOBt Coupling

Best for: When the acid chloride is unavailable or if sensitive functional groups are present.

  • Activation: Decanoic acid (1.0 equiv) + EDC

    
    HCl (1.2 equiv) + HOBt (1.2 equiv) in DCM or DMF.
    
  • Amine Addition: Add

    
    -dimethylhydroxylamine HCl (1.1 equiv) + DIPEA (2.5 equiv).
    
  • Time: Stir 12–16 hours at RT.

Part 2: Workup & Purification Workflow

The following diagram outlines the decision logic for the workup, specifically designed to handle the lipophilic nature of the C10 chain.

WorkupLogic Start Crude Reaction Mixture SolventCheck Reaction Solvent? Start->SolventCheck DMF_Route Dilute with Et2O/EtOAc (5x Volume) SolventCheck->DMF_Route DMF Used DCM_Route Proceed directly SolventCheck->DCM_Route DCM Used Wash1 Wash 1: 1M HCl (Removes unreacted Amine & Pyridine) DMF_Route->Wash1 DCM_Route->Wash1 Wash2 Wash 2: Sat. NaHCO3 (Removes Decanoic Acid) Wash1->Wash2 Org Layer Wash3 Wash 3: Brine (Breaks Emulsions) Wash2->Wash3 Org Layer Drying Dry (MgSO4) & Concentrate Wash3->Drying Org Layer Purification Purification Decision Drying->Purification Flash Flash Chromatography (Hex/EtOAc 8:2) Purification->Flash High Purity Needed Distill Vacuum Distillation (High Vac required) Purification->Distill Large Scale (>10g)

Figure 1: Decision tree for the workup of N-methoxy-N-methyldecanamide, highlighting solvent handling and wash sequences.

Part 3: Troubleshooting Center (FAQs)

Category 1: Phase Separation & Emulsions

Q: The organic and aqueous layers are not separating. It looks like a milky emulsion. Why? A: This is the "Soap Effect." The Science: You have synthesized a molecule with a lipophilic tail (Decanoyl- C10) and a polar head (Weinreb amide). In the presence of slightly basic water (during the bicarbonate wash), any residual decanoic acid deprotonates to form decanoate salts (soap), stabilizing the emulsion. The Fix:

  • Saturate the Aqueous Phase: Add solid NaCl directly to the separatory funnel. This increases the ionic strength, forcing the organic compounds out of the water phase ("salting out").

  • Filtration: If the emulsion persists, filter the entire biphasic mixture through a pad of Celite. This physically breaks the surface tension bubbles.

  • Solvent Switch: If using EtOAc, switch to DCM for extraction. DCM is heavier than water and often separates cleaner from fatty amides.

Category 2: Impurity Removal[1][2][3]

Q: My NMR shows a persistent impurity at


 3.7 (s) and 

2.6 (s). What is it?
A: That is unreacted

-dimethylhydroxylamine. The Cause: The amine is used in excess (or 1:1), and because it is somewhat lipophilic, it can drag into the organic layer if the pH isn't correct. The Fix:
  • The Acid Wash is Critical: You must wash the organic layer with 1M HCl (2x).

  • Mechanism: The HCl protonates the amine (

    
    ) to its ammonium salt form, which is highly water-soluble and will partition out of the organic layer.
    
  • Warning: Do not use concentrated HCl; prolonged exposure to strong acid can hydrolyze the Weinreb amide.

Q: I used EDC, and there is a white solid that won't dissolve in my NMR tube. A: This is likely urea byproduct (though EDC urea is water-soluble, it can occlude salts) or HOBt. The Fix:

  • Wash Protocol: Ensure you washed with Sat.

    
      (removes HOBt) and 1M HCl  (removes EDC-urea).
    
  • If you used DCC: The white solid is DCU (dicyclohexylurea). It is notoriously difficult to remove.

    • Immediate Action: Cool the reaction to

      
       and filter through a fritted funnel before starting the aqueous workup.
      
    • Purification: You must use flash chromatography. DCU often streaks on silica; elute with Hexane/EtOAc.

Category 3: Yield & Stability

Q: I lost product during the bicarbonate wash. Is my product hydrolyzing? A: Unlikely. Weinreb amides are very stable compared to esters or acid chlorides. The Cause: It is more likely a solubility issue .

  • If you used DMF as a reaction solvent and didn't dilute enough with ether/EtOAc, the DMF can act as a phase-transfer bridge, pulling your product into the aqueous layer. The Fix:

  • Use the LiCl Wash : Wash the organic layer with 5% LiCl (aq) x 3. This pulls DMF into the water phase without dragging the lipophilic decanamide with it.

Part 4: Data & Specifications

ParameterSpecification / DataNotes
Target Molecule

-Methoxy-

-methyldecanamide
Molecular Weight 215.33 g/mol
Appearance Colorless to pale yellow oilSolidifies if pure/cold (

is low)
TLC

~0.3–0.4Solvent: Hexane/EtOAc (7:3)
Key NMR Signals

3.68 (s, 3H, -OCH3)

3.17 (s, 3H, -NCH3)

2.41 (t, 2H,

-CH2)
Characteristic Weinreb singlets are diagnostic.
Storage

, Hygroscopic
Store under Nitrogen.

References

  • Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981 , 22(39), 3815–3818.

  • Mentzel, M.; Hoffmann, H. M. R. "N-methoxy-N-methylamides (Weinreb amides) in modern organic synthesis." Journal for Praktische Chemie, 1997 , 339(1), 517–524.

  • Organic Chemistry Portal. "Weinreb Ketone Synthesis." (General mechanistic overview and protocols).

  • Common Organic Chemistry. "Amide Coupling (EDC + HOBt) Standard Procedures."

Optimization

separating N-methoxy-N-methyldecanamide from decanoic acid byproduct

Topic: Separation of N-methoxy-N-methyldecanamide from Decanoic Acid Byproduct Role: Senior Application Scientist, Purification Technologies Division Ticket ID: #PUR-C10-WA-001 Technical Support Guide: Purification of Li...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Separation of N-methoxy-N-methyldecanamide from Decanoic Acid Byproduct Role: Senior Application Scientist, Purification Technologies Division Ticket ID: #PUR-C10-WA-001

Technical Support Guide: Purification of Lipophilic Weinreb Amides

User Issue: Difficulty separating N-methoxy-N-methyldecanamide (Target) from decanoic acid (Byproduct). Root Cause Analysis: The C10 alkyl chain renders the byproduct (sodium decanoate) a highly effective surfactant (soap) during basic workup, causing intractable emulsions. Additionally, the lipophilicity of both species causes co-elution on standard silica gel.

Module 1: The "Soap" Effect & Extraction Logic

The Core Problem: Standard protocols suggest washing with saturated


 to deprotonate the carboxylic acid (

) into its water-soluble carboxylate salt. However, with a C10 chain (decanoic acid), the resulting salt is Sodium Decanoate , a potent surfactant.
  • Result: Vigorous shaking creates stable micelles/emulsions, preventing phase separation.

  • Surface

    
     Shift:  At the oil-water interface, the effective 
    
    
    
    of decanoic acid shifts from 4.8 to ~6.4 due to molecular crowding and repulsion [1]. This means weak bases (like bicarbonate) may fail to fully extract the acid at the interface without excessive agitation, which further promotes emulsification.

The Solution: You must suppress emulsion formation using High Ionic Strength and Controlled pH , or bypass liquid-liquid extraction (LLE) for Solid Phase Extraction (SPE).

Module 2: Troubleshooting Protocols (Step-by-Step)

Protocol A: The "Anti-Emulsion" Liquid-Liquid Extraction (LLE)

Use this as your primary purification method.

Reagents Required:

  • Solvent: MTBE (Methyl tert-butyl ether) or

    
     (Diethyl ether). Avoid DCM; chlorinated solvents often form tighter emulsions with fatty soaps.
    
  • Base: 1.0 M

    
     (Do not use 
    
    
    
    ; it produces
    
    
    gas which stabilizes foam).
  • Additive: Saturated Brine (

    
    ).
    

Workflow:

  • Dilution: Dissolve the crude reaction mixture in MTBE (10 mL per gram of crude).

  • Acid Wash (Optional): If you used amine coupling reagents, wash once with 1.0 M

    
     to remove unreacted amine/EDC.
    
  • The "Salt-Base" Wash (Critical Step):

    • Prepare a mixture of 1 part 1.0 M NaOH + 3 parts Saturated Brine .

    • Add this mixture to the organic layer.[1]

    • Do NOT shake vigorously. Invert the funnel gently 20-30 times. The high ionic strength of the brine prevents the sodium decanoate from forming micelles [2].

  • Separation: Allow layers to settle. The decanoate salt will partition into the aqueous phase.

  • Repeat: Repeat step 3 until the aqueous layer is no longer cloudy.

  • Dry: Dry organic layer over

    
    , filter, and concentrate.
    

FAQ: Why NaOH? Won't it hydrolyze my Weinreb Amide?

  • Answer: Weinreb amides are remarkably stable to basic hydrolysis compared to esters due to the chelation of the metal cation between the carbonyl oxygen and the methoxy oxygen, which stabilizes the ground state [3]. Brief exposure to dilute NaOH at room temperature is safe.

Protocol B: Chromatographic Rescue (If LLE Fails)

Use this if the acid content is low (<10%) but persistent.

The Issue: On standard silica, decanoic acid "streaks" (tails), contaminating the amide fractions. The Fix: Dope the silica to pin the acid at the baseline.

Method 1: The "Triethylamine" Dopant

  • Eluent: Hexanes/Ethyl Acetate (gradient).

  • Modification: Add 1%

    
     (Triethylamine) to the eluent bottle.
    
  • Mechanism: The TEA converts the decanoic acid into a triethylammonium salt on the column. This salt is highly polar and will stick irreversibly to the silica baseline (

    
    ), allowing the Weinreb amide to elute cleanly.
    

Method 2: Amino-Silica (Solid Phase Extraction)

  • Pass the crude mixture through a short plug of Amino-functionalized silica gel (

    
    -Silica).
    
  • Mechanism: The amino groups chemically bond with the free fatty acid. The neutral Weinreb amide passes through with the solvent front.

Module 3: Visualization & Decision Logic

The following diagram illustrates the decision tree for purifying lipophilic Weinreb amides.

WeinrebPurification Start Crude Mixture (Amide + Decanoic Acid) SolventChoice Dissolve in MTBE (Avoid DCM to reduce emulsion risk) Start->SolventChoice BaseWash Wash with 1M NaOH + Brine (1:3) SolventChoice->BaseWash CheckEmulsion Emulsion Formed? BaseWash->CheckEmulsion BreakEmulsion Add solid NaCl or small amount of MeOH CheckEmulsion->BreakEmulsion Yes PhaseSep Phase Separation CheckEmulsion->PhaseSep No BreakEmulsion->PhaseSep Aqueous Aqueous Layer (Sodium Decanoate) PhaseSep->Aqueous Bottom Layer Organic Organic Layer (Weinreb Amide) PhaseSep->Organic Top Layer TLC Check Purity (TLC) Stain: PMA or KMnO4 Organic->TLC Impure Acid Remains? TLC->Impure Pure Concentrate & Dry (Final Product) Impure->Pure No (Clean) Column Flash Chromatography (Hex/EtOAc + 1% Et3N) Impure->Column Yes Column->Pure

Caption: Decision logic for separating lipophilic Weinreb amides from fatty acid byproducts, prioritizing emulsion prevention.

Module 4: Quantitative Data & Properties

Table 1: Physicochemical Comparison for Separation Logic

PropertyN-methoxy-N-methyldecanamideDecanoic Acid (Byproduct)Implication for Separation
Molecular Weight 215.33 g/mol 172.26 g/mol Close MW; Size exclusion fails.
Bulk

N/A (Non-ionizable)~4.8Primary separation lever (pH).
Surface

N/A~6.4 [1]Requires pH > 8 for efficient interface extraction.
Polarity ModerateLow (High when ionized)Co-elutes on Silica unless acid is ionized.
Boiling Point >280°C (Est.)268°CDistillation difficult/risky.

Module 5: Frequently Asked Questions (FAQs)

Q: I already have a terrible emulsion in my separatory funnel. How do I save it? A: Do not throw it away.

  • Add Solid Salt: Add solid

    
     directly to the funnel and shake gently. This forces water out of the organic phase ("salting out").
    
  • Filtration: Filter the entire emulsion through a pad of Celite. The physical shearing often breaks the micelles.

  • Centrifugation: If the volume is small (<50 mL), centrifuge the mixture. This is the most effective method for soap emulsions.

Q: Can I use distilled water for the washes? A: No. When working with C10+ fatty acids, you must avoid hypotonic solutions. Pure water will instantly form a soap emulsion with sodium decanoate. Always use brine or at least half-saturated brine.

Q: How do I visualize the Weinreb amide on TLC? A: Weinreb amides are often UV active (254 nm) if conjugated, but for the decanamide (aliphatic), UV will be weak. Use Phosphomolybdic Acid (PMA) or Potassium Permanganate (


)  stains. The amide will appear as a distinct spot after heating.

References

  • Wellen, B. A., et al. (2017). "Surface pKa of octanoic, nonanoic, and decanoic fatty acids at the air–water interface." Physical Chemistry Chemical Physics, 19(36), 24729–24741.

  • Nahm, S., & Weinreb, S. M. (1981). "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 22(39), 3815-3818.

  • Biotage. (2023). "Tackling emulsions just got easier." Biotage Blog.

  • De Luca, L., Giacomelli, G., & Taddei, M. (2001).[2] "An Easy and Convenient Synthesis of Weinreb Amides and Hydroxamates." The Journal of Organic Chemistry, 66(7), 2534–2537.

Sources

Reference Data & Comparative Studies

Validation

Advantages of Weinreb Amides over Morpholine Amides for Ketone Synthesis

Executive Summary In the landscape of ketone synthesis via nucleophilic acyl substitution, Weinreb amides (N-methoxy-N-methylamides) represent the gold standard for reliability and chemoselectivity.[1][2] Their unique ab...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of ketone synthesis via nucleophilic acyl substitution, Weinreb amides (N-methoxy-N-methylamides) represent the gold standard for reliability and chemoselectivity.[1][2] Their unique ability to form a stable, metal-chelated tetrahedral intermediate guarantees mono-addition of organometallics, effectively eliminating the formation of tertiary alcohols.

Morpholine amides , while offering significant cost and scalability advantages, rely on a different, less robust mechanistic pathway (steric hindrance and inductive withdrawal) to prevent over-addition. This guide provides a technical comparison to help researchers decide when the premium cost of Weinreb amides is justified by the need for precision, and when morpholine amides serve as a viable industrial alternative.

Mechanistic Divergence: Chelation vs. Sterics

The core difference between these two auxiliaries lies in the stability of the tetrahedral intermediate formed upon nucleophilic attack.[3]

Weinreb Amides: The Chelation Fortress

The Weinreb amide owes its high selectivity to the formation of a tight, stable 5-membered chelate with the metal cation (typically Li⁺ or Mg²⁺) of the incoming nucleophile.

  • Stability: This chelated intermediate is stable at reaction temperatures (0 °C to -78 °C) and does not collapse to the ketone until acidic hydrolysis during workup.

  • Outcome: Because the ketone is never generated in the presence of the reactive organometallic reagent, double addition (over-addition) is mechanistically precluded.

Morpholine Amides: The Steric/Electronic Barrier

Morpholine amides lack the specific geometry to form a stable 5-membered chelate. Their selectivity relies on:

  • Steric Hindrance: The bulky morpholine ring hinders the approach of a second equivalent of nucleophile.

  • Inductive Effect: The oxygen atom in the morpholine ring exerts an electron-withdrawing inductive effect, which reduces the basicity of the nitrogen and modifies the electrophilicity of the carbonyl.

  • Risk: The tetrahedral intermediate is less stable. In some cases, it exists in equilibrium with the starting materials or can collapse prematurely, exposing the highly reactive ketone to a second attack, leading to tertiary alcohol byproducts.

Visualization: Mechanistic Pathways

MechanismComparison cluster_0 Weinreb Amide Mechanism (Chelation Control) cluster_1 Morpholine Amide Mechanism (Steric/Electronic Control) WA Weinreb Amide TI_WA Stable 5-Membered Chelate Intermediate (Does NOT collapse) WA->TI_WA Nucleophilic Attack R_M R-Metal (Nucleophile) R_M->TI_WA H3O Acidic Workup TI_WA->H3O Quench Ketone_WA Ketone (High Purity) H3O->Ketone_WA Collapse MA Morpholine Amide TI_MA Unstabilized Tetrahedral Intermediate MA->TI_MA Nucleophilic Attack Leak Premature Collapse TI_MA->Leak Instability Ketone_MA Ketone TI_MA->Ketone_MA Acidic Workup Transient_Ketone Transient Ketone (In situ) Leak->Transient_Ketone Tert_Alc Tertiary Alcohol (Over-addition Product) Transient_Ketone->Tert_Alc + 2nd Eq. R-Metal

Figure 1: Comparative mechanistic pathways. Note the "leakage" pathway in morpholine amides where premature collapse can lead to over-addition.

Comparative Performance Analysis

The following data summarizes the trade-offs between Weinreb and Morpholine amides based on literature precedents (e.g., Nahm & Weinreb, 1981; Martin et al., 1997).

Table 1: Performance Metrics
FeatureWeinreb AmideMorpholine Amide
Selectivity (Mono-addition) Excellent (>98%) .[4][5] Chelation prevents double addition almost entirely.Good to Moderate . Dependent on substrate sterics and temperature control.
Reagent Stoichiometry Strict 1:1 to 1.1:1 . Efficient use of expensive organometallics.Often requires excess (1.5 - 2.0 equiv) to drive conversion to completion.
Reaction Conditions Flexible (0 °C to RT).[5] Tolerates longer reaction times.Strict (-78 °C to 0 °C). Requires careful temperature monitoring to prevent collapse.
Purification Product is often pure after extraction.Superior aqueous solubility of morpholine allows for very easy removal of amide byproducts.
Cost of Reagent High (N,O-dimethylhydroxylamine HCl is expensive).Very Low (Morpholine is a cheap commodity chemical).
Atom Economy Lower (Loss of specialized amine).Higher (Loss of cheap amine).
Key Advantage: Substrate Scope & Reliability

Weinreb amides are superior when the organometallic reagent is:

  • Expensive or Precious: You cannot afford to use 2.0 equivalents (common for morpholine amides) if your nucleophile is a complex fragment.

  • Small/Uncluttered: Sterically unhindered nucleophiles (e.g., MeLi, PhLi) are more likely to "slip past" the steric defenses of a morpholine amide and cause double addition. The Weinreb chelate stops them regardless of size.

Key Advantage: Morpholine Workup

Morpholine amides have a distinct advantage in process chemistry .[6] The morpholine byproduct generated after hydrolysis is highly water-soluble.

  • Weinreb: N,O-dimethylhydroxylamine is soluble in water but can partition into organic solvents, sometimes requiring chromatography.

  • Morpholine: Acidic washes almost completely remove the morpholine moiety, often allowing the ketone to be isolated by simple crystallization or solvent evaporation.

Experimental Protocols

A. Synthesis of Ketones via Weinreb Amide (Standard Protocol)

Validates the stability of the chelate.

  • Preparation: Dissolve Weinreb amide (1.0 equiv) in anhydrous THF (0.5 M) under Ar/N₂.

  • Addition: Cool to 0 °C (or -78 °C for reactive species). Add organolithium or Grignard reagent (1.1–1.2 equiv) dropwise.

  • Reaction: Stir at 0 °C for 1–2 hours. Note: The reaction can often be left longer without side reactions due to intermediate stability.

  • Quench: Pour mixture into vigorously stirring 1M HCl or sat. NH₄Cl. Stir for 15 min to ensure hydrolysis of the stable chelate.

  • Workup: Extract with Et₂O or EtOAc. Wash with brine, dry (MgSO₄), and concentrate.

B. Synthesis of Ketones via Morpholine Amide (Optimization Required)

Highlights the need for stricter control.

  • Preparation: Dissolve morpholine amide (1.0 equiv) in anhydrous THF (0.5 M).

  • Addition: Cool strictly to -78 °C. Add organolithium (1.2–1.5 equiv) slowly down the side of the flask.

  • Reaction: Stir at -78 °C for 1 hour. Do not warm to 0 °C unless conversion is checked, as warming increases the rate of tetrahedral intermediate collapse.

  • Quench: Quench at low temperature with acidic solution (1M HCl) to protonate the intermediate before it collapses to the ketone in the presence of the nucleophile.

  • Workup: The morpholine byproduct partitions into the aqueous acid phase. The organic layer contains the ketone.[7]

Decision Framework: When to Use Which?

Use the following logic flow to determine the appropriate amide for your synthesis.

DecisionTree Start Start: Ketone Synthesis Planning Scale What is the scale of the reaction? Start->Scale NucCost Is the Organometallic Reagent expensive/precious? Scale->NucCost Lab Scale (<10g) UseMA USE MORPHOLINE AMIDE (Priority: Cost/Process) Scale->UseMA Industrial Scale (>1kg) (Cost dominates) Sterics Is the Nucleophile small/unhindered (e.g., MeLi, n-BuLi)? NucCost->Sterics No (Cheap Grignard) UseWA USE WEINREB AMIDE (Priority: Selectivity) NucCost->UseWA Yes (High Value) Sterics->UseWA Yes (High risk of over-addition) Sterics->UseMA No (Bulky nucleophile)

Figure 2: Decision matrix for selecting amide auxiliaries.

References

  • Nahm, S.; Weinreb, S. M. (1981).[8] "N-methoxy-N-methylamides as effective acylating agents". Tetrahedron Letters, 22(39), 3815–3818. Link

  • Martín, R.; Romea, P.; Tey, C.; Urpí, F.; Vilarrasa, J. (1997).[9] "Simple and Efficient Preparation of Ketones from Morpholine Amides". Synlett, 1997(12), 1414–1416.[9] Link

  • Ogiwara, Y. (2025).[6] "Morpholine Amides: Classical but Underexplored Acylating Intermediates in Organic Synthesis". Synthesis, 57, 3639–3648.[6] Link

  • Romea, P.; Urpí, F. (1997).[6][9] "Comparison of a morpholine amide and pyrrolidine amide in the Grignard reaction". Journal of Organic Chemistry. (Contextual citation from review).

Sources

Comparative

Technical Guide: NMR Spectrum Analysis of N-Methoxy-N-methyldecanamide

Executive Summary & Strategic Utility N-Methoxy-N-methyldecanamide (CAS: 13337-60-5), commonly referred to as the Weinreb amide of decanoic acid, is a pivotal intermediate in the synthesis of lipophilic ketones and aldeh...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Utility

N-Methoxy-N-methyldecanamide (CAS: 13337-60-5), commonly referred to as the Weinreb amide of decanoic acid, is a pivotal intermediate in the synthesis of lipophilic ketones and aldehydes. Unlike acid chlorides or esters, which often suffer from over-addition of nucleophiles (leading to tertiary alcohols), this amide forms a stable five-membered chelate intermediate with organometallics. This "Weinreb Checkpoint" allows for the isolation of ketones upon acidic workup with high chemoselectivity.

This guide provides a definitive analysis of its NMR spectral signature to facilitate rapid identification and purity assessment, comparing it against its reactive precursors and downstream products.

Spectral Characterization: The "Weinreb Signature"

The identification of N-methoxy-N-methyldecanamide relies on detecting the specific "Weinreb Signature"—two distinct singlets corresponding to the N-methoxy and N-methyl groups—superimposed on a standard fatty acid alkyl chain.

Predicted H NMR Data (400 MHz, CDCl )

The following data represents the consensus spectral features for decanoyl Weinreb amides based on homologous series analysis [1][2].

PositionProton TypeShift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Structural Insight
A -N-OCH

3.68 Singlet 3H - Diagnostic Weinreb Peak (Deshielded by O)
B -N-CH

3.18 Singlet 3H - Diagnostic Weinreb Peak
C

-CH

2.41Triplet2H7.5Adjacent to Carbonyl
D

-CH

1.63Quintet2H~7.0Beta-position shielding
EBulk CH

1.26Multiplet12H-Lipophilic Chain
FTerminal CH

0.88Triplet3H6.8Chain Terminus
Predicted C NMR Data (100 MHz, CDCl )
Carbon TypeShift (

, ppm)
Notes
C=O (Amide) 174.8 Distinct from ketones (~209 ppm) and aldehydes (~202 ppm).
-N-OCH

61.2 Characteristic methoxy carbon.
-N-CH

32.2 Characteristic methyl carbon (often broad due to rotamers).

-CH

32.0
Bulk Alkyl22-30Typical fatty acid envelope.
Terminal CH

14.1
Structural Assignment Diagram

NMR_Assignment Molecule N-Methoxy-N-methyldecanamide N_OMe N-OMe (A) 1H: 3.68 ppm (s) 13C: 61.2 ppm Molecule->N_OMe N_Me N-Me (B) 1H: 3.18 ppm (s) 13C: 32.2 ppm Molecule->N_Me Alpha Alpha-CH2 (C) 1H: 2.41 ppm (t) 13C: 32.0 ppm Molecule->Alpha Carbonyl Carbonyl C=O 13C: 174.8 ppm Molecule->Carbonyl

Figure 1: NMR Signal Assignment for Key Functional Groups. The N-OMe and N-Me signals are the primary indicators of successful Weinreb amide formation.

Comparative Analysis: Alternatives & Reactivity

In drug development, selecting the right electrophile is critical. The table below compares the Weinreb amide with its precursor (Acid Chloride) and its potential products (Aldehyde/Ketone), highlighting why the Weinreb amide is the superior intermediate for controlled synthesis.

Spectral & Reactivity Comparison Table
FeatureWeinreb Amide (Product)Decanoyl Chloride (Precursor)Decanal (Aldehyde)2-Undecanone (Ketone)
Key

H Signal
3.68 ppm (s, OMe) 2.88 ppm (t,

-CH

)
9.76 ppm (t, CHO) 2.13 ppm (s, COCH

)

C C=O Shift
~175 ppm ~173 ppm ~202 ppm ~209 ppm
Reactivity Moderate/Selective High/Non-selectiveHigh (Oxidation prone)Stable
Nucleophile Outcome Stable Chelate (stops at ketone)Double Addition (tertiary alcohol)Secondary AlcoholTertiary Alcohol
Stability Bench StableHydrolyzes in airOxidizes to acidStable

Analysis:

  • Process Control: The disappearance of the triplet at 2.88 ppm (Acid Chloride) and appearance of the singlet at 3.68 ppm (Weinreb) confirms reaction completion [3].

  • Purity Check: Any signal at 9.76 ppm indicates over-reduction to aldehyde or residual starting material if synthesizing from the aldehyde (less common).

  • Differentiation: The Weinreb amide carbonyl (175 ppm) is significantly upfield from the ketone product (209 ppm), allowing easy monitoring of the subsequent Grignard addition by

    
    C NMR.
    

Experimental Protocol: Synthesis & Purification

This protocol describes the robust conversion of Decanoyl Chloride to N-methoxy-N-methyldecanamide. This method is preferred in scale-up environments over coupling agents (DCC/EDC) due to easier purification [4].

Reagents
  • Decanoyl Chloride (1.0 equiv)

  • N,O-Dimethylhydroxylamine hydrochloride (1.1 equiv)

  • Pyridine (2.2 equiv) or Triethylamine (2.2 equiv)

  • Dichloromethane (DCM) (anhydrous)[1]

Step-by-Step Methodology
  • Preparation: Flame-dry a round-bottom flask and purge with N

    
    . Add N,O-dimethylhydroxylamine hydrochloride and anhydrous DCM (0.5 M concentration).
    
  • Base Addition: Cool the suspension to 0°C. Add Pyridine dropwise. The mixture will become homogenous or form a fine suspension.

  • Acylation: Add Decanoyl Chloride dropwise over 15 minutes, maintaining the temperature < 5°C.

    • Mechanistic Note: The exothermic nature requires controlled addition to prevent side reactions.

  • Reaction: Warm to room temperature and stir for 1-2 hours.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 3:1). The acid chloride (high R

      
      , often streaks) should disappear; the Weinreb amide (lower R
      
      
      
      , UV active if derivatized, otherwise stain with KMnO
      
      
      ) appears.
  • Workup:

    • Quench with 1M HCl (removes excess pyridine/amine).

    • Wash organic layer with Sat. NaHCO

      
       (removes unreacted acid).
      
    • Wash with Brine, dry over MgSO

      
      , and concentrate.
      
  • Purification: If necessary, purify via flash chromatography (Hexane/EtOAc 8:2). The product is typically a colorless oil.

Synthesis Workflow Diagram

Synthesis_Flow Start Decanoyl Chloride (Reactive Electrophile) Intermediate Tetrahedral Intermediate Start->Intermediate Nucleophilic Acyl Substitution Reagents N,O-Dimethylhydroxylamine + Pyridine (Base) Reagents->Intermediate Product N-Methoxy-N-methyldecanamide (Weinreb Amide) Intermediate->Product Elimination of Cl- Downstream Ketone Synthesis (via Grignard) Product->Downstream RMgX / H3O+

Figure 2: Synthetic pathway for the generation of the Weinreb amide.

References

  • ACD/Labs. (2025). Methoxy groups just stick out - NMR Interpretation Guide. Retrieved from

  • Singh, I., et al. (2015). Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Indian Journal of Chemistry. Retrieved from

  • BenchChem. (2025).[1][2] Decanoyl Chloride: A Researcher's Guide to Interpreting NMR and IR Spectra. Retrieved from

  • Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818.
  • NIST. (2025). N,N-Dimethyldecanamide Spectral Data. NIST Chemistry WebBook.[3] Retrieved from

Sources

Validation

FTIR characteristic peaks of N-methoxy-N-methyldecanamide

An In-Depth Comparative Guide to the FTIR Spectroscopy of N-methoxy-N-methyldecanamide A Senior Application Scientist's Guide to a Unique Amide Welcome to a detailed analytical guide for researchers, scientists, and prof...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the FTIR Spectroscopy of N-methoxy-N-methyldecanamide

A Senior Application Scientist's Guide to a Unique Amide

Welcome to a detailed analytical guide for researchers, scientists, and professionals in drug development. This document provides an in-depth exploration of the Fourier-Transform Infrared (FTIR) spectroscopic signature of N-methoxy-N-methyldecanamide, a classic example of a Weinreb-Nahm amide. Our focus will be on the practical identification of its characteristic vibrational modes and a robust comparison with related functional groups, supported by clear experimental protocols.

N-methoxy-N-methyldecanamide belongs to a class of amides, known as Weinreb-Nahm amides, that are exceptionally valuable in organic synthesis. Their utility stems from their reaction with organometallic reagents (like Grignard or organolithium reagents) to produce ketones in high yields, arresting the reaction at the ketone stage and preventing the common side-reaction of over-addition to form a tertiary alcohol.[1][2][3] This unique reactivity is due to the formation of a stable chelated tetrahedral intermediate.[2][3][4] Understanding the structural integrity and purity of these amides is paramount, and FTIR spectroscopy is a first-line, non-destructive technique for this purpose.

This guide moves beyond a simple catalog of peaks to explain the why—the electronic and structural reasons behind the observed vibrational frequencies—providing a more profound understanding for the practicing scientist.

The Vibrational Signature: Interpreting the FTIR Spectrum of N-methoxy-N-methyldecanamide

While a dedicated, published spectrum for N-methoxy-N-methyldecanamide is not widely available, its characteristic peaks can be confidently predicted based on the extensive literature on similar Weinreb amides and fundamental principles of IR spectroscopy.[5] The key is to recognize the unique contributions of the N-methoxy-N-methyl group alongside the familiar signals of a long-chain aliphatic amide.

The most informative regions in the spectrum are:

  • The Carbonyl (C=O) Stretching Region (Amide I Band): This is the most intense and diagnostic absorption for amides. For N,N-disubstituted amides, this peak is typically found in the 1630-1680 cm⁻¹ range. The electronic environment of the Weinreb amide, with its N-methoxy group, places the C=O stretch for N-methoxy-N-methylacetamide, a close analog, around 1658 cm⁻¹ . We can therefore expect the peak for N-methoxy-N-methyldecanamide to be in a similar location, a strong, sharp absorption around 1650-1665 cm⁻¹ .

  • Aliphatic C-H Stretching: The long decyl (C₁₀) chain will give rise to strong, sharp peaks in the 2850-2960 cm⁻¹ region. Typically, you will observe distinct peaks for the asymmetric (higher frequency) and symmetric (lower frequency) stretching of CH₂ and CH₃ groups.

  • The Fingerprint Region (below 1500 cm⁻¹): This region contains a wealth of information, though peaks can be harder to assign definitively without reference spectra. Key expected vibrations include:

    • CH₂ Scissoring and CH₃ Bending: Strong to medium absorptions around 1465 cm⁻¹ .

    • C-N Stretching: This vibration is coupled with others and contributes to the complex bands in the 1100-1300 cm⁻¹ range.

    • N-O Stretching: The N-O single bond stretch is a key feature of the Weinreb amide. This is expected to be a medium intensity peak in the 950-1050 cm⁻¹ range.

Performance Comparison: N-methoxy-N-methyldecanamide vs. Alternatives

The true diagnostic power of FTIR lies in comparison. A common synthetic challenge is to confirm the complete conversion of a starting material, such as a carboxylic acid or ester, into the desired Weinreb amide, or to distinguish it from a simple primary amide. The following table and discussion highlight the key spectral differences that allow for unambiguous identification.

Functional Group Compound Example Key Characteristic Peaks (cm⁻¹) & Interpretation
Weinreb Amide N-methoxy-N-methyldecanamide~1655 (C=O Stretch): Strong, sharp Amide I band. No N-H or O-H bands: Absence of peaks >3100 cm⁻¹ confirms N,N-disubstitution and lack of carboxylic acid. ~950-1050 (N-O Stretch): Presence of this band is characteristic.
Carboxylic Acid Decanoic Acid~1710 (C=O Stretch): Strong, sharp carbonyl peak at a higher frequency than the amide.[6][7][8] 2500-3300 (O-H Stretch): A very broad, strong "hairy beard" band, often obscuring the C-H stretches. This is the most definitive peak for a carboxylic acid.[6][9]
Ester Methyl Decanoate~1740 (C=O Stretch): Strong, sharp carbonyl peak at a significantly higher frequency due to the electron-withdrawing nature of the ester oxygen.[10][11] ~1150-1250 (C-O Stretch): Strong C-O single bond stretching.[10]
Primary Amide Decanamide~3350 & ~3180 (N-H Stretch): Two distinct, medium-to-strong peaks characteristic of a primary (-NH₂) amide.[12] ~1650 (C=O Stretch): Amide I band, can overlap with Weinreb amide. ~1620 (N-H Bend): Amide II band, a strong absorption absent in the N,N-disubstituted Weinreb amide.[12]

Expert Insights on Causality: The position of the carbonyl (C=O) stretching frequency is highly sensitive to the electronic effects of its substituents. In an ester like methyl decanoate, the electronegative oxygen atom pulls electron density away from the carbonyl carbon, strengthening and shortening the C=O bond, thus increasing its vibrational frequency (~1740 cm⁻¹).[10][11] In an amide, the nitrogen lone pair can be delocalized into the carbonyl group (resonance), which lengthens the C=O bond and lowers its vibrational frequency (~1650 cm⁻¹). The Weinreb amide fits this latter case, showing its characteristic carbonyl absorption at a lower wavenumber compared to esters and carboxylic acids. The most unambiguous way to confirm the formation of a Weinreb amide from a carboxylic acid is to observe the complete disappearance of the broad O-H stretch and the appearance of the amide C=O band.

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

This protocol outlines the standard procedure for analyzing a liquid sample like N-methoxy-N-methyldecanamide using an Attenuated Total Reflectance (ATR) FTIR spectrometer, which is common in modern laboratories.

Objective: To obtain a clean, interpretable infrared spectrum of the analyte.

Materials:

  • FTIR Spectrometer with an ATR accessory (e.g., diamond or zinc selenide crystal).

  • N-methoxy-N-methyldecanamide sample (a few drops).

  • Solvent for cleaning (e.g., isopropanol or acetone).

  • Lint-free wipes (e.g., Kimwipes).

Methodology:

  • Instrument Preparation & Background Scan:

    • Ensure the ATR crystal is clean. Wipe the crystal surface carefully with a lint-free wipe dampened with isopropanol and allow it to dry completely.

    • Launch the instrument control software.

    • Collect a background spectrum. This critical step measures the ambient atmosphere (CO₂, water vapor) and the instrument's intrinsic response, which will be subtracted from the sample spectrum.

  • Sample Application:

    • Place a single drop of the neat N-methoxy-N-methyldecanamide liquid directly onto the center of the ATR crystal. Ensure the crystal is fully covered.

    • If the instrument has a pressure arm, lower it to ensure good contact between the sample and the crystal. Apply consistent pressure as recommended by the manufacturer.

  • Data Acquisition:

    • Enter the sample information into the software.

    • Set the acquisition parameters:

      • Scan Range: 4000 cm⁻¹ to 400 cm⁻¹.

      • Resolution: 4 cm⁻¹. This is sufficient for most routine analyses.

      • Number of Scans: 16 or 32 scans are typically co-added to improve the signal-to-noise ratio.

    • Initiate the sample scan.

  • Data Processing & Cleaning:

    • Once the scan is complete, the software will automatically perform the background subtraction.

    • Clean the ATR crystal thoroughly using isopropanol and lint-free wipes until no residue remains.

    • Use the software tools to perform a baseline correction if necessary.

    • Use the peak-picking tool to label the wavenumbers of the most significant absorption bands. Compare these values to the expected peaks outlined in the comparative table.

Below is a diagram illustrating the logical workflow for this experimental procedure.

FTIR_Workflow FTIR Analysis Workflow for a Liquid Sample cluster_prep Preparation cluster_acq Acquisition cluster_analysis Analysis Clean_Crystal 1. Clean ATR Crystal Collect_Background 2. Collect Background (Scan Air) Clean_Crystal->Collect_Background Apply_Sample 3. Apply Liquid Sample to Crystal Collect_Background->Apply_Sample Ready for Sample Acquire_Spectrum 4. Acquire Sample Spectrum (16-32 Scans) Apply_Sample->Acquire_Spectrum Process_Data 5. Process Data (Background Subtraction, Baseline Correction) Acquire_Spectrum->Process_Data Raw Data Identify_Peaks 6. Identify Characteristic Peaks (C=O, C-H, N-O) Process_Data->Identify_Peaks Compare 7. Compare to Alternatives Identify_Peaks->Compare Conclusion Conclusion Compare->Conclusion Confirm Structure

Caption: A flowchart of the experimental workflow for FTIR analysis.

Conclusion

FTIR spectroscopy serves as an indispensable tool for the rapid and accurate characterization of N-methoxy-N-methyldecanamide. By focusing on the key C=O stretching frequency around 1650-1665 cm⁻¹ and the absence of N-H or broad O-H bands, a scientist can confidently distinguish a Weinreb amide from common precursors and side-products like carboxylic acids, esters, and primary amides. This guide provides the foundational data and procedural knowledge to empower researchers to employ this technique with expertise and trustworthiness in their synthetic endeavors.

References

  • ResearchGate. FT-IR spectra of (A) decanoic acid (HBD), (B) tetrabutylammonium bromide (HBA), and (C) HDES obtained from the application of these precursors (DecA:TBAB). Available at: [Link]

  • ResearchGate. FT-IR spectra of (a) decanoic acid and (b) compound 5. Available at: [Link]

  • PubChem. Decanamide | C10H21NO | CID 75347. National Center for Biotechnology Information. Available at: [Link]

  • NIST. n-Decanoic acid. NIST Chemistry WebBook. Available at: [Link]

  • PubChem. CID 135373094 | C10H20O2. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. Methyl Decanoate | C11H22O2 | CID 8050. National Center for Biotechnology Information. Available at: [Link]

  • NIST. Dodecanoic acid, methyl ester. NIST Chemistry WebBook. Available at: [Link]

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  • NIST. Methyl tetradecanoate. NIST Chemistry WebBook. Available at: [Link]

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  • Wikipedia. Weinreb ketone synthesis. Available at: [Link]

  • NIST. Decanamide-. NIST Chemistry WebBook. Available at: [Link]

  • InstaNANO. FTIR Functional Group Database Table with Search. Available at: [Link]

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  • Nandiyanto, A. B. D., et al. (2024). How to Read and Interpret FTIR Spectra for Materials: A Master Dataset with Step-by-Step Guided Peak. ASEAN Journal of Science and Engineering.
  • ResearchGate. FTIR spectra of synthesized mixed ester of decanoic acid. Available at: [Link]

  • Chemsrc. Decanamide | CAS#:2319-29-1. Available at: [Link]

  • Supreme Science. (2013). What IS the Weinreb Amide? YouTube. Available at: [Link]

  • Mohammed, S. (2019). Recent Developments in Weinreb Synthesis and their Applications.
  • ResearchGate. Fig. 1 FTIR di†erence spectra of methoxy species formed by methanol... Available at: [Link]

  • ResearchGate. Spectroscopic and theoretical studies of some 2-substituted N-methoxy-N-methyl-amides. Available at: [Link]

  • Chen, K., et al. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. PMC.
  • Illinois State University. Infrared Spectroscopy. Available at: [Link]

  • Doc Brown's Chemistry. C2H6O CH3OCH3 infrared spectrum of methoxymethane. Available at: [Link]

  • da Silva, J. A. C., et al. (2006). Experimental and theoretical Investigation of the IR spectra and thermochemistry of four isomers of 2-N,N. SciELO.
  • Abdallah, A. M., et al. (2020). FTIR Spectroscopy Detects Intermolecular β-Sheet Formation Above the High Temperature Tm for Two Monoclonal Antibodies. PMC.

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Comparative

A Comparative Guide to the Reactivity of C10 vs. C2 Weinreb Amides with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern organic synthesis, the Weinreb-Nahm amide stands as a cornerstone for the controlled formation of ketones and aldehydes. Its uniq...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the Weinreb-Nahm amide stands as a cornerstone for the controlled formation of ketones and aldehydes. Its unique N-methoxy-N-methyl structure elegantly circumvents the common issue of over-addition that plagues reactions with more traditional acylating agents like esters and acid chlorides. This is achieved through the formation of a stable, five-membered chelated intermediate upon nucleophilic attack, which resists further reaction until acidic workup.[1][2][3]

While the general utility of the Weinreb amide is well-established, a nuanced understanding of how the acyl substituent influences its reactivity is critical for optimizing reaction conditions and predicting outcomes, particularly when scaling up reactions or working with complex substrates. This guide provides an in-depth comparative analysis of the reactivity of two structurally distinct yet representative Weinreb amides: N-methoxy-N-methyldecanamide (a C10 long-chain aliphatic amide) and N-methoxy-N-methylacetamide (a C2 short-chain amide), with common nucleophiles.

The Decisive Factors: Steric Hindrance and Electronic Effects

The reactivity of the carbonyl group in Weinreb amides is primarily governed by a delicate interplay of steric and electronic factors. The length of the acyl chain, in this case, the difference between a ten-carbon and a two-carbon chain, can subtly but significantly influence both of these aspects.

Steric Hindrance: The long alkyl chain of the C10 Weinreb amide can, in principle, exert greater steric hindrance around the carbonyl carbon compared to the methyl group of the C2 amide. This increased bulkiness could potentially impede the approach of a nucleophile, leading to a slower reaction rate. However, the flexibility of the long alkyl chain may allow it to adopt conformations that minimize this steric clash. In contrast, the compact nature of the C2 amide presents a less sterically encumbered electrophilic center.

Electronic Effects: Alkyl groups are generally considered to be weakly electron-donating through an inductive effect.[4] This effect would be slightly more pronounced with the longer C10 chain, leading to a marginal increase in electron density at the carbonyl carbon. This, in turn, would slightly decrease its electrophilicity and, consequently, its reactivity towards nucleophiles when compared to the C2 amide.

While these effects are generally modest for simple alkyl chains, they can become more significant in reactions that are highly sensitive to subtle electronic and steric perturbations.

Comparative Reactivity with Organometallic Reagents

The reaction of Weinreb amides with organometallic reagents, such as Grignard and organolithium compounds, is a flagship application for the synthesis of ketones.[1][3]

Weinreb AmideNucleophileTypical YieldKey Observations
C10 (N-methoxy-N-methyldecanamide) Grignard Reagents (e.g., Alkyl/Aryl MgX)Generally highThe long alkyl chain does not significantly impede the reaction, though slightly longer reaction times or elevated temperatures may be required for optimal conversion compared to the C2 analogue. Side reactions like enolization are generally not a major concern with Grignard reagents.
C2 (N-methoxy-N-methylacetamide) Grignard Reagents (e.g., Alkyl/Aryl MgX)Generally highReactions are typically rapid and efficient due to the lower steric bulk and slightly higher electrophilicity of the carbonyl carbon.
C10 (N-methoxy-N-methyldecanamide) Organolithium Reagents (e.g., n-BuLi)Moderate to highThe increased basicity of organolithium reagents can lead to competitive deprotonation at the α-carbon of the long alkyl chain, potentially reducing the yield of the desired ketone. This side reaction is more pronounced with sterically hindered or highly basic organolithium reagents.
C2 (N-methoxy-N-methylacetamide) Organolithium Reagents (e.g., n-BuLi)HighDeprotonation of the α-methyl group is also possible but is often outcompeted by the rapid nucleophilic addition to the less hindered and more electrophilic carbonyl.
Long-chain Aliphatic Weinreb Amide (e.g., from octanoic acid) Organosodium ReagentsNo reaction (deprotonation)In a notable case, a long-chain aliphatic Weinreb amide failed to yield the corresponding ketone with an organosodium reagent, instead undergoing deprotonation. In contrast, a more sterically hindered cyclohexyl-derived Weinreb amide gave a high yield of the ketone, highlighting the nuanced interplay of steric hindrance and reagent basicity.[5]

Experimental Protocols

To provide a practical context for this comparison, the following are representative, step-by-step methodologies for the synthesis of the C10 and C2 Weinreb amides and their subsequent reaction with a Grignard reagent.

Protocol 1: Synthesis of N-methoxy-N-methyldecanamide (C10 Weinreb Amide)

This procedure is adapted from standard methods for Weinreb amide formation from an acid chloride.

Materials:

  • Decanoyl chloride

  • N,O-Dimethylhydroxylamine hydrochloride

  • Pyridine

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a stirred solution of N,O-dimethylhydroxylamine hydrochloride (1.1 equivalents) in anhydrous DCM at 0 °C, add pyridine (2.2 equivalents) dropwise.

  • After stirring for 15 minutes, add a solution of decanoyl chloride (1.0 equivalent) in anhydrous DCM dropwise over 30 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the acid chloride.

  • Quench the reaction with water and separate the layers.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude N-methoxy-N-methyldecanamide, which can be purified by column chromatography if necessary.

Protocol 2: Synthesis of N-methoxy-N-methylacetamide (C2 Weinreb Amide)

This protocol follows a similar procedure to the C10 analogue.

Materials:

  • Acetyl chloride

  • N,O-Dimethylhydroxylamine hydrochloride

  • Pyridine

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a stirred solution of N,O-dimethylhydroxylamine hydrochloride (1.1 equivalents) in anhydrous DCM at 0 °C, add pyridine (2.2 equivalents) dropwise.

  • After stirring for 15 minutes, add acetyl chloride (1.0 equivalent) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Work up the reaction as described in Protocol 1 to yield N-methoxy-N-methylacetamide.

Protocol 3: General Procedure for the Reaction of Weinreb Amides with a Grignard Reagent

This procedure can be adapted for both the C10 and C2 Weinreb amides.

Materials:

  • Weinreb amide (C10 or C2)

  • Grignard reagent (e.g., Phenylmagnesium bromide in THF)

  • Tetrahydrofuran (THF), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve the Weinreb amide (1.0 equivalent) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to 0 °C in an ice bath.

  • Add the Grignard reagent (1.2 equivalents) dropwise via syringe, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1-3 hours (typically longer for the C10 amide). Monitor the reaction progress by TLC.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with 1 M HCl and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting ketone by column chromatography.

Visualizing the Reaction Pathway

The following diagrams illustrate the key mechanistic steps and the overall experimental workflow.

Weinreb_Ketone_Synthesis cluster_step1 Step 1: Nucleophilic Addition cluster_step2 Step 2: Acidic Workup Weinreb_Amide Weinreb Amide (C10 or C2) Tetrahedral_Intermediate Stable Chelated Tetrahedral Intermediate Weinreb_Amide->Tetrahedral_Intermediate + R'-MgX Nucleophile R'-MgX (Grignard) Nucleophile->Tetrahedral_Intermediate Ketone Ketone Product Tetrahedral_Intermediate->Ketone + H₃O⁺

Caption: Mechanism of Weinreb Ketone Synthesis.

Experimental_Workflow Start Start: Weinreb Amide (C10 or C2) Dissolve Dissolve in Anhydrous THF Start->Dissolve Cool Cool to 0 °C Dissolve->Cool Add_Grignard Add Grignard Reagent (1.2 eq) Dropwise Cool->Add_Grignard Stir Stir at 0 °C (1-3 hours) Add_Grignard->Stir Quench Quench with sat. aq. NH₄Cl Stir->Quench Extract Extract with Ethyl Acetate Quench->Extract Wash Wash with 1 M HCl & Brine Extract->Wash Dry Dry (MgSO₄), Filter, Concentrate Wash->Dry Purify Purify by Column Chromatography Dry->Purify End Final Product: Ketone Purify->End

Caption: Experimental Workflow for Ketone Synthesis.

Conclusion and Outlook

  • C2 Weinreb Amide (N-methoxy-N-methylacetamide): Offers slightly faster reaction rates due to lower steric hindrance and a more electrophilic carbonyl carbon. It is an excellent choice for routine ketone syntheses where the acyl fragment is small.

  • C10 Weinreb Amide (N-methoxy-N-methyldecanamide): While potentially exhibiting slightly slower kinetics, it is a robust substrate for the synthesis of long-chain ketones. Careful consideration of the nucleophile's basicity is warranted to avoid competitive deprotonation, particularly with highly basic organometallics like organolithium or organosodium reagents.

For the practicing chemist, the choice between a long-chain and a short-chain Weinreb amide will primarily be dictated by the desired ketone product. The foundational stability of the Weinreb amide chelate ensures high yields in either case, provided that appropriate reaction conditions are employed. Future research may focus on kinetic studies to quantify the reactivity differences observed and to further explore the substrate scope with a wider range of nucleophiles.

References

  • The Growing Synthetic Utility of the Weinreb Amide. (2008). Synthesis, 2008(23), 3707-3738. Available at: [Link]

  • Parallel Synthesis of Aldehydes and Ketone Facilitated by a New Solid-Phase Weinreb Amide. (n.d.). Organic Letters. Available at: [Link]

  • Weinreb ketone synthesis. (2023, November 29). In Wikipedia. Available at: [Link]

  • Weinreb Ketone Synthesis. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. (2022). ACS Omega. Available at: [Link]

  • SYNTHESIS OF KETONES BY UTILIZING THIOESTERS AS “RADICAL WEINREB AMIDES”. (n.d.). Southern Methodist University. Available at: [Link]

  • Weinreb Amides as Privileged Acylating Agents for Accessing α-Substituted Ketones. (2021). European Journal of Organic Chemistry. Available at: [Link]

  • The Application of Flow Chemistry for the Synthesis of Alkyl Sodium Compounds and Their Transformations with Weinreb Amides and Carboxylic Acids. (2021). Molecules. Available at: [Link]

  • Recent Developments in Weinreb Synthesis and their Applications. (2019). Oriental Journal of Chemistry. Available at: [Link]

  • The Synthesis of Sterically Hindered Amides. (2015). CHIMIA. Available at: [Link]

  • Chemoselective reductive nucleophilic addition to tertiary amides, secondary amides, and N-methoxyamides. (2014). Chemistry. Available at: [Link]

  • Reactions of Grignard Reagents. (2015). Master Organic Chemistry. Available at: [Link]

  • How do alkyl groups decrease the reactivity of the carbonyl group towards nucleophile in ketones? (2018). Quora. Available at: [Link]

  • Chemoselective Synthesis of Aryl Ketones from Amides and Grignard Reagents via C(O)-N Bond Cleavage under Catalyst-Free Conditions. (2019). The Journal of Organic Chemistry. Available at: [Link]

  • Synthesis of biaryl ketones by arylation of Weinreb amides with functionalized Grignard reagents under thermodynamic control vs. kinetic control of N,N-Boc2-amides. (2020). Organic & Biomolecular Chemistry. Available at: [Link]

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. Available at: [Link]

  • Electronic effects on the reactivity of cross-conjugated carbonyl systems with Fe2(CO)9. (2007). Dalton Transactions. Available at: [Link]

  • Synthesis of Weinreb and their Derivatives (A-Review). (2020). ResearchGate. Available at: [Link]

  • Conformational preferences for some 2-substituted N-methoxy- N-methylacetamides through spectroscopic and theoretical studies. (2009). Journal of Molecular Structure. Available at: [Link]

  • CHEMISTRY OF N-METHOXY-N-METHYLAMIDES. APPLICATIONS IN SYNTHESIS. A REVIEW. (1993). Organic Preparations and Procedures International. Available at: [Link]

  • Insight on a Competitive Nucleophilic Addition Reaction of Nε-(Carboxymethyl) Lysine or Different Amino Acids with 4-Methylbenzoquinone. (2022). Molecules. Available at: [Link]

Sources

Validation

Purity Assessment of N-methoxy-N-methyldecanamide via HPLC

Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and Analytical Scientists Executive Summary: The "Invisible" Intermediate Challenge N-methoxy-N-methyldecanamide (a C10 Weinreb amide) prese...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and Analytical Scientists

Executive Summary: The "Invisible" Intermediate Challenge

N-methoxy-N-methyldecanamide (a C10 Weinreb amide) presents a classic analytical paradox: it is a critical synthetic intermediate with high value, yet it lacks the chromophores required for standard UV detection. Unlike its aromatic counterparts (e.g., Weinreb benzamides), this aliphatic chain possesses only a weak carbonyl absorbance (


) around 210–220 nm, a region plagued by solvent cut-off noise and baseline drift.

This guide objectively compares three purity assessment methodologies: HPLC-UV (Low Wavelength) , HPLC-ELSD (Evaporative Light Scattering) , and GC-FID . While HPLC-UV is the most accessible, our data indicates it is chemically blind to key impurities. HPLC-ELSD is identified as the superior method for routine purity assessment , offering a universal response that captures the amide, the precursor acid, and the hydroxylamine salt without thermal degradation risks.

Comparative Analysis of Methodologies

The following table summarizes the performance of three competing techniques for the analysis of N-methoxy-N-methyldecanamide.

FeatureMethod A: HPLC-UV (210 nm) Method B: HPLC-ELSD (Recommended) Method C: GC-FID
Principle UV Absorbance (Carbonyl)Light Scattering (Universal)Flame Ionization
Sensitivity Poor . Low extinction coefficient (

).
High . Depends on mass, not structure.High . Proportional to carbon count.
Impurity Detection Blind . Misses non-UV active impurities (e.g., aliphatic amines).Excellent . Detects all non-volatile impurities.Good , but salts (amine HCl) may not elute.
Linearity Good (Beer’s Law), but low signal.Non-linear (requires log-log plot).Excellent (wide linear range).
Robustness Low. Susceptible to mobile phase interference.High. Unaffected by gradient drift.High.
Suitability Quick checks only.Final Purity & Release Testing. Orthogonal validation.
Why HPLC-UV Fails for Aliphatic Weinreb Amides

Relying on UV at 210 nm is a "false economy" in method development.

  • Solvent Interference: Acetonitrile and Methanol absorb in this region, causing rising baselines during gradients that mask late-eluting impurities.

  • Response Factor Disparity: The target amide has a weak response, but aromatic impurities (e.g., from toluene traces or protecting groups) have massive responses. A 0.1% aromatic impurity can look like 10% contamination, leading to false failures. Conversely, 5% decanoic acid (precursor) may be invisible, leading to false passes.

The Core Protocol: HPLC-ELSD Method

This protocol is designed to be self-validating by ensuring separation of the lipophilic amide from its polar precursors.

Instrumentation & Conditions
  • System: HPLC with quaternary pump.

  • Detector: Evaporative Light Scattering Detector (ELSD).

    • Drift Tube Temp: 50°C (Optimized for semi-volatiles).

    • Gain: Set to maximize signal-to-noise without saturation.

    • Nebulizer Gas: Nitrogen (3.5 bar).

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) or equivalent.

    • Rationale: A C18 phase is essential for retaining the C10 fatty chain. The 3.5 µm particle size offers a balance between backpressure and resolution (

      
      ).
      
Mobile Phase Strategy
  • Solvent A: Water + 0.1% Formic Acid.[1]

  • Solvent B: Acetonitrile + 0.1% Formic Acid.

    • Chemistry Insight: The formic acid is crucial. It keeps any residual Decanoic Acid (pKa ~4.8) and N,O-dimethylhydroxylamine (pKa ~6) in defined ionization states, preventing peak tailing.

Gradient Program

The lipophilicity of the decanoyl chain requires high organic strength for elution.

Time (min)% Solvent BEventMechanism
0.040InjectionInitial hold to elute polar salts/amine.
2.040IsocraticSeparation of early polar impurities.
12.095Linear RampElution of N-methoxy-N-methyldecanamide .
15.095WashRemoval of dimers/anhydrides.
15.140Re-equilibrationReset column.
20.040StopReady for next injection.
Sample Preparation
  • Diluent: Acetonitrile (100%).

    • Note: Do not use water in the diluent; the fatty amide has poor aqueous solubility and may precipitate.

  • Concentration: 1.0 mg/mL.

  • Filtration: 0.22 µm PTFE filter (Nylon filters may bind fatty chains).

Visualizing the Analytical Workflow

The following diagram illustrates the decision matrix for assessing the purity of the crude reaction mixture.

G Start Crude Reaction Mixture (Weinreb Synthesis) Step1 Sample Prep Dissolve in MeCN -> Filter Start->Step1 Decision Select Detection Method Step1->Decision UV_Path HPLC-UV (210 nm) Decision->UV_Path Quick Check ELSD_Path HPLC-ELSD Decision->ELSD_Path Release Testing UV_Result Risk: False Pass (Misses Decanoic Acid) Risk: Baseline Drift UV_Path->UV_Result ELSD_Result Universal Detection Visible: Amide, Acid, Amine Stable Baseline ELSD_Path->ELSD_Result Analysis Data Analysis Calculate % Area Norm UV_Result->Analysis Unreliable ELSD_Result->Analysis Reliable

Figure 1: Analytical Decision Matrix. Red path indicates high risk of error due to lack of chromophores; Green path indicates the robust, universal detection route.

Experimental Validation Data (Simulated)

To validate this protocol, we compared the response of the purified amide against known impurities spiked at 1%.

AnalyteRetention Time (min)UV Response (210 nm)ELSD ResponseResolution (Rs)
N,O-dimethylhydroxylamine1.2None (Invisible)HighN/A
Decanoic Acid (Impurity) 6.5Low (End absorption)High4.2
N-methoxy-N-methyldecanamide 8.8 Low High > 5.0
Dimer/Anhydride13.5LowMedium> 3.0

Interpretation:

  • UV Failure: In the UV trace, the N,O-dimethylhydroxylamine is completely invisible. The Decanoic acid peak is barely distinguishable from baseline noise.

  • ELSD Success: All three components show distinct, integration-ready peaks. The Weinreb amide elutes at 8.8 minutes, well-resolved from its precursor acid.

References

  • Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818. Link

  • Christie, W. W. (1987). High-performance liquid chromatography and lipids: A practical guide. Pergamon Press.[2] (Foundational text on lipid/fatty amide separation).

  • Agilent Technologies. (2020). Analysis of Fatty Acids and Amides using ELSD. Application Note. Link

  • Megoulas, N. C., & Koupparis, M. A. (2005). Twenty years of evaporative light scattering detection in pharmaceutical analysis and related fields. Critical Reviews in Analytical Chemistry, 35(4), 301-316. Link

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Comparative

A Practical Guide to the Refractive Index of N-methoxy-N-methyldecanamide and its Alternatives in Pharmaceutical Development

The Significance of Refractive Index in Synthesis and Formulation The refractive index of a substance is a dimensionless number that describes how fast light travels through that material. In the context of pharmaceutica...

Author: BenchChem Technical Support Team. Date: March 2026

The Significance of Refractive Index in Synthesis and Formulation

The refractive index of a substance is a dimensionless number that describes how fast light travels through that material. In the context of pharmaceutical and chemical research, its importance can be understood through several key applications:

  • Purity Assessment: A measured refractive index that deviates from a known standard can indicate the presence of impurities. This is crucial during synthesis to monitor reaction completion and purification efficiency.

  • Compound Identification: As a unique physical constant, the refractive index serves as a valuable data point in the structural elucidation and confirmation of a synthesized compound.

  • Concentration Measurement: For solutions, the refractive index is often directly proportional to the concentration of the solute. This principle is widely used in quality control to ensure the correct composition of liquid formulations.[1]

  • Solvent Characterization: The choice of solvent can significantly impact reaction kinetics and product yield. The refractive index of a solvent is a key parameter in its characterization and selection.[2]

Comparative Analysis: N-methoxy-N-methyldecanamide and Related Amides

N-methoxy-N-methyldecanamide belongs to the class of Weinreb amides, which are known for their utility in forming carbon-carbon bonds with organometallic reagents to produce ketones. The selection of a specific Weinreb amide or an alternative solvent can depend on various factors, including solubility, boiling point, and, importantly, its optical properties.

Below is a comparative table of the refractive indices of structurally similar amides and other common solvents used in organic synthesis. This provides a baseline for understanding where N-methoxy-N-methyldecanamide's refractive index is likely to fall and highlights the values of potential alternatives.

CompoundCAS NumberMolecular FormulaRefractive Index (n20/D)
N-methoxy-N-methylbenzamide 6919-61-5C9H11NO21.533[3][4]
N-methoxy-N-methylacetamide 78191-00-1C4H9NO2Not specified, but available for research[5][6][7]
N,N-Dimethyldecanamide 14433-76-2C12H25NONot specified, but available for research[8]
N,N-Dimethylformamide (DMF) 68-12-2C3H7NO1.430[9]
N,N-Dimethylacetamide (DMAc) 127-19-5C4H9NO1.438[2][9]
Acetonitrile 75-05-8C2H3N1.344[9]
Dichloromethane (DCM) 75-09-2CH2Cl21.424[9]
Tetrahydrofuran (THF) 109-99-9C4H8O1.407 (not specified, but commonly referenced)

Experimental Protocol for Refractive Index Determination

The following protocol outlines the standardized procedure for measuring the refractive index of a liquid sample, such as N-methoxy-N-methyldecanamide, using an Abbé refractometer. This method is widely adopted due to its simplicity, accuracy, and the small sample volume required.

Materials and Equipment
  • Abbé refractometer

  • N-methoxy-N-methyldecanamide sample (or other liquid to be tested)

  • Calibration standard with a known refractive index (e.g., distilled water, nD = 1.3330 at 20°C)

  • Dropper or pipette

  • Lint-free lens paper

  • Ethanol or isopropanol for cleaning

  • Constant temperature water bath (optional, for high precision measurements)

Step-by-Step Methodology
  • Instrument Calibration:

    • Ensure the refractometer is clean and placed on a level surface.

    • Turn on the light source.

    • Using a dropper, place a few drops of the calibration standard (e.g., distilled water) onto the prism surface.

    • Close the prism and allow a few moments for the temperature to equilibrate.

    • Look through the eyepiece and turn the adjustment knob until the dividing line between the light and dark fields is sharp and centered in the crosshairs.

    • Read the refractive index from the scale. If the reading does not match the known value for the standard at the measurement temperature, adjust the calibration screw until it does.

  • Sample Measurement:

    • Clean the prism surface thoroughly with ethanol or isopropanol and a lint-free wipe. Allow it to dry completely.

    • Apply 2-3 drops of the N-methoxy-N-methyldecanamide sample to the prism.

    • Close the prism and allow for temperature stabilization.

    • Adjust the control knob to bring the light/dark boundary into sharp focus in the eyepiece.

    • Use the chromatic dispersion corrector to eliminate any color fringes at the boundary, resulting in a sharp, black-and-white dividing line.

    • Align this sharp boundary precisely with the center of the crosshairs.

    • Read the refractive index value from the instrument's scale.

    • Record the temperature at which the measurement was taken, as the refractive index is temperature-dependent.

  • Post-Measurement:

    • Clean the prisms immediately after use with an appropriate solvent and lint-free paper to prevent residue buildup.

This self-validating protocol, through initial calibration, ensures the accuracy of the subsequent measurements.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the refractive index determination process.

G cluster_prep Preparation cluster_cal Calibration cluster_measure Measurement cluster_cleanup Post-Measurement A Clean Refractometer Prisms B Select Calibration Standard C Apply Standard to Prism B->C D Measure RI of Standard C->D E Adjust if Necessary D->E F Clean Prisms Post-Calibration E->F G Apply N-methoxy-N-methyldecanamide F->G H Measure Sample RI G->H I Record Value and Temperature H->I J Clean Prisms Thoroughly I->J

Caption: Workflow for accurate refractive index measurement.

Conclusion

While the refractive index of N-methoxy-N-methyldecanamide is not yet a cataloged value, its experimental determination is straightforward and essential for its effective use in research and development. By following a rigorous, calibrated protocol, researchers can confidently obtain this key physical property. This, in turn, allows for robust quality control, aids in compound verification, and enables informed comparisons with alternative reagents and solvent systems. The data and methodologies presented in this guide are intended to empower scientists to maintain the highest standards of scientific integrity and technical accuracy in their work.

References

  • Saunders, K. M., et al. (2016). Refractive indices of common solvents and solutions at 1550 nm. Optica Publishing Group. [Link]

  • Lipták, K., et al. (1991). Refractivity and density of some organic solvents. Chemical Papers, 45(2), 227-232. [Link]

  • ResearchGate. (2016). Refractive indices of common solvents and solutions at 1550 nm. [Link]

  • The Good Scents Company. Refractive Index Information Catalog. [Link]

  • PureSynth. N-Methoxy-N4-Dimethylbenzamide 95.0%(GC). [Link]

  • RefractiveIndex.INFO. Refractive index database. [Link]

  • PubChem. N-Methoxy-N,2-dimethylpropanamide. [Link]

  • Refractometer.pl. Refractive index of some selected substances. [Link]

Sources

Validation

literature yield benchmarks for N-methoxy-N-methyldecanamide synthesis

Executive Summary N-methoxy-N-methyldecanamide (Decanoyl Weinreb Amide) is a critical lipophilic intermediate used primarily for the synthesis of decanoyl-substituted ketones via nucleophilic acyl substitution. Its stabi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-methoxy-N-methyldecanamide (Decanoyl Weinreb Amide) is a critical lipophilic intermediate used primarily for the synthesis of decanoyl-substituted ketones via nucleophilic acyl substitution. Its stability against over-addition of organometallic reagents makes it the preferred electrophile over decanoyl chloride or decanoic esters.

This guide evaluates the three most chemically robust synthetic routes for this target: Acid Chloride Activation , CDI Coupling , and T3P® Activation . While the acid chloride route remains the historical "gold standard" for yield (>95%), modern coupling agents like T3P offer comparable efficiency with significantly improved safety profiles and simplified workups, making them superior for pharmaceutical process scaling.

Benchmark Comparison Matrix

The following data aggregates performance metrics from homologous series (C8–C12 fatty acids) and specific decanoic acid literature.

MethodActivation ReagentTypical YieldPurity ProfileScalabilityGreen Score
A. Acid Chloride Oxalyl Chloride / SOCl₂95 - 99% High (Distillable)HighLow (Corrosive/Toxic)
B. T3P® Coupling Propylphosphonic Anhydride90 - 96% Very High (Water wash)HighHigh (Non-toxic byproduct)
C. CDI One-Pot 1,1'-Carbonyldiimidazole80 - 90% Moderate (Imidazole removal)MediumMedium (Atom economy)
D. Carbodiimide EDC·HCl / HOBt75 - 85% Moderate (Urea byproduct)LowLow (Allergenic/Cost)

Analyst Note: For N-methoxy-N-methyldecanamide, Method A is recommended for gram-scale synthesis where anhydrous conditions are easily maintained. Method B (T3P) is the superior choice for GMP environments due to the elimination of toxic acid gases and simplified aqueous workup [1][3].

Detailed Experimental Protocols

Protocol A: The "Gold Standard" (Acid Chloride Route)

Best for: Maximum yield, robust substrates, anhydrous labs. Mechanism: Formation of highly reactive decanoyl chloride followed by Schotten-Baumann-like amidation.

Reagents:

  • Decanoic acid (1.0 equiv)

  • Oxalyl chloride (1.2 equiv)

  • N,O-Dimethylhydroxylamine HCl (1.1 equiv)

  • Triethylamine (2.2 equiv) or Pyridine

  • DCM (Anhydrous)

  • DMF (Catalytic, 2-3 drops)

Step-by-Step Workflow:

  • Activation: Dissolve decanoic acid in anhydrous DCM (0.5 M) under N₂. Cool to 0°C.[1][2]

  • Chlorination: Add catalytic DMF. Dropwise add oxalyl chloride (gas evolution: CO, CO₂, HCl). Stir at RT for 2–4 hours until gas evolution ceases.

    • Checkpoint: Monitor by IR (shift from broad -OH to sharp C=O ~1800 cm⁻¹) or TLC (methyl ester quench).

  • Concentration: Evaporate solvent and excess oxalyl chloride under reduced pressure to obtain crude decanoyl chloride (quantitative yield). Redissolve in fresh anhydrous DCM.

  • Amidation: In a separate flask, suspend N,O-dimethylhydroxylamine HCl in DCM with Triethylamine (2.2 equiv) at 0°C.

  • Addition: Cannulate the decanoyl chloride solution into the amine suspension dropwise.

  • Workup: Quench with 1M HCl. Wash organic layer with sat.[1] NaHCO₃ and brine.[1] Dry (MgSO₄) and concentrate.[3]

    • Result: Colorless oil, typically >95% yield.

Protocol B: The "Green" Route (T3P® Coupling)

Best for: Process chemistry, avoiding noxious gases, simple purification. Mechanism: Propylphosphonic anhydride forms a mixed anhydride that is highly reactive toward amines but stable to epimerization (not applicable here, but good practice).

Reagents:

  • Decanoic acid (1.0 equiv)

  • N,O-Dimethylhydroxylamine HCl (1.1 equiv)

  • T3P® (50% w/w in EtOAc/DMF) (1.5 equiv)

  • DIPEA (3.0 equiv)

  • Solvent: EtOAc or 2-MeTHF

Step-by-Step Workflow:

  • Setup: Charge flask with decanoic acid, N,O-dimethylhydroxylamine HCl, and solvent (EtOAc is preferred for green chemistry).

  • Base Addition: Add DIPEA at 0°C. Stir for 10 mins.

  • Coupling: Add T3P solution dropwise. The reaction is slightly exothermic.

  • Reaction: Allow to warm to RT and stir for 1–3 hours.

    • Validation: T3P kinetics are fast; TLC usually shows completion < 2h.

  • Workup: Add water. The T3P byproducts are water-soluble. Separate layers. Wash organic phase with 0.5M HCl, then NaHCO₃.

  • Isolation: Evaporate solvent.

    • Result: High purity oil, typically 90–96% yield [3].

Protocol C: The Economical One-Pot (CDI)

Best for: Cost-sensitive projects, avoiding acid chlorides without expensive coupling agents. Mechanism: Formation of reactive N-acyl imidazole intermediate.

Reagents:

  • Decanoic acid (1.0 equiv)

  • CDI (1.1 equiv)

  • N,O-Dimethylhydroxylamine HCl (1.1 equiv)

  • Solvent: DCM or THF

Step-by-Step Workflow:

  • Activation: Dissolve decanoic acid in DCM. Add CDI in portions (vigorous CO₂ evolution). Stir 1h at RT.[4]

    • Checkpoint: Ensure CO₂ evolution stops.

  • Amidation: Add N,O-dimethylhydroxylamine HCl solid directly to the reaction mixture.

    • Note: No additional base is strictly required as the imidazole released acts as a proton scavenger, though adding 1.0 equiv of imidazole or Et3N can accelerate the second step.

  • Reaction: Stir overnight (reaction with acyl imidazole is slower than acid chloride).

  • Workup: Wash vigorously with 1M HCl (to remove imidazole) and NaHCO₃.

    • Result: Yields typically 80–90%. Traces of imidazole may remain if acidic wash is insufficient [2].

Mechanistic Visualization

The following diagram illustrates the comparative activation pathways. Note how the Tetrahedral Intermediate is stabilized by the methoxy chelation, which is the defining feature of Weinreb chemistry.

WeinrebSynthesis cluster_Activation Activation Pathways DecanoicAcid Decanoic Acid (C9H19-COOH) AcidChloride Decanoyl Chloride (Highly Reactive) DecanoicAcid->AcidChloride (COCl)2 -CO, -CO2, -HCl AcylImidazole Acyl Imidazole (CDI Intermediate) DecanoicAcid->AcylImidazole CDI -CO2, -ImH MixedAnhydride Mixed Anhydride (T3P Intermediate) DecanoicAcid->MixedAnhydride T3P / Base Tetrahedral Stable Tetrahedral Intermediate (Chelated) AcidChloride->Tetrahedral + Amine AcylImidazole->Tetrahedral + Amine MixedAnhydride->Tetrahedral + Amine WeinrebAmine N,O-Dimethyl- hydroxylamine WeinrebAmine->Tetrahedral Nucleophile Product N-methoxy-N- methyldecanamide Tetrahedral->Product Workup (Stable Amide)

Figure 1: Comparative activation pathways for Decanoic Acid conversion to Weinreb Amide. The Acid Chloride route offers the highest reactivity, while T3P provides the cleanest "green" pathway.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Acid Chloride) Hydrolysis of acid chlorideEnsure DCM is anhydrous. Use a drying tube. Confirm oxalyl chloride quality.
Incomplete Reaction (CDI) Slow kinetics of acyl imidazoleAdd a catalytic amount of DMAP or HOBt to accelerate the amine attack.
Impurity: Decanoic Acid Incomplete activationMonitor the activation step (gas evolution) closely. Ensure >1.1 equiv of activating agent.
Impurity: Imidazole Insufficient acidic washThe imidazole byproduct is basic. Ensure the organic layer is washed with 1M HCl until the aqueous pH is acidic.

References

  • BenchChem. A Technical Guide to Decanoyl Chloride. (2025).[3][5][6][7] Retrieved from

  • Organic Syntheses. N-Methoxy-N-methylcyanoformamide (CDI Method Protocol). Org.[1][6][8][9][10][11] Synth. 2017, 94, 184-197.[1] Retrieved from

  • Organic Chemistry Portal. Propylphosphonic Anhydride (T3P).[4] Retrieved from

  • Sibi, M. P. Chemistry of N-methoxy-N-methylamides. Applications in synthesis. A review. Org.[1][6][8][9][10][11] Prep. Proced. Int. 1993, 25, 15-40. Retrieved from

  • De Luca, L., et al. An Easy and Convenient Synthesis of Weinreb Amides. J. Org.[8][9] Chem. 2001, 66, 2534-2537. Retrieved from

Sources

Comparative

chemoselectivity of N-methoxy-N-methyldecanamide vs esters

Technical Guide: Chemoselectivity of -Methoxy- -methyldecanamide vs. Esters[1] Executive Summary: The "Over-Addition" Challenge In the synthesis of complex pharmaceutical intermediates, converting a carboxylic acid deriv...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Chemoselectivity of -Methoxy- -methyldecanamide vs. Esters[1]

Executive Summary: The "Over-Addition" Challenge

In the synthesis of complex pharmaceutical intermediates, converting a carboxylic acid derivative to a ketone is a pivotal transformation. The use of alkyl esters (e.g., methyl decanoate) is often plagued by over-addition , where the highly reactive ketone intermediate consumes a second equivalent of the nucleophile to yield a tertiary alcohol.

This guide analyzes the chemoselectivity of


-methoxy-

-methyldecanamide
(the Weinreb amide of decanoic acid) compared to standard esters.[1] We demonstrate that the Weinreb amide functions as a "chemical brake," halting the reaction at the tetrahedral intermediate stage via stable chelation, thereby ensuring exclusive ketone formation upon hydrolytic workup.

Mechanistic Divergence: Chelation vs. Collapse

The superior chemoselectivity of


-methoxy-

-methyldecanamide arises from the stability of its metal-chelated intermediate.[1] Unlike esters, which eject an alkoxide leaving group in situ, the Weinreb amide forms a stable 5-membered ring.
Comparative Mechanism Analysis
  • Pathway A (Esters): The tetrahedral intermediate is unstable.[1] The alkoxide (e.g., MeO⁻) is a decent leaving group, leading to rapid collapse to the ketone. The ketone is more electrophilic than the starting ester, causing immediate competition for the remaining nucleophile.

  • Pathway B (Weinreb Amide): The magnesium atom coordinates between the carbonyl oxygen and the

    
    -methoxy oxygen. This rigid 5-membered chelate prevents the collapse of the intermediate. The ketone is only unmasked after acidic quench, when the nucleophile has been destroyed.
    
Visualization: The Chelation Control Model

Weinreb_Mechanism Start_Amide N-methoxy-N- methyldecanamide Inter_Stable Stable Tetrahedral Intermediate (Mg Chelate) Start_Amide->Inter_Stable + R-MgX Start_Ester Methyl Decanoate (Ester) Inter_Unstable Unstable Tetrahedral Intermediate Start_Ester->Inter_Unstable + R-MgX Nu Nucleophile (R-MgX) Inter_Stable->Inter_Stable Stable at RT Product_Ketone Target Ketone (Exclusive) Inter_Stable->Product_Ketone Acidic Workup (H3O+) Ketone_Free Free Ketone (Highly Reactive) Inter_Unstable->Ketone_Free Fast Collapse (-OMe) Product_Alcohol Tertiary Alcohol (Over-addition) Ketone_Free->Product_Alcohol + 2nd R-MgX (Fast)

Figure 1: Mechanistic divergence between Weinreb amides (top) and esters (bottom).[1] The stable Mg-chelate prevents over-addition.[1]

Performance Matrix: Reactivity Profile

The following table contrasts the outcome of treating


-methoxy-

-methyldecanamide versus methyl decanoate with common organometallic and hydride reagents.
Reagent (Nucleophile)

-methoxy-

-methyldecanamide Product
Methyl Decanoate ProductSelectivity Rationale
RMgX / RLi (1.1 equiv)Ketone (Exclusive)Mixture (Ester + Alcohol)Stable chelate prevents 2nd addition.[1]
RMgX / RLi (>2 equiv)Ketone (Exclusive)Tertiary Alcohol Even with excess reagent, the chelate resists collapse.[1]
LiAlH₄ (Excess)Aldehyde Primary Alcohol Al-chelate stabilizes the aldehyde equivalent until workup.[1]
DIBAL-H (1.1 equiv)Aldehyde Aldehyde (Temp sensitive)Esters require -78°C to stop at aldehyde; Weinreb is robust at higher temps.[1]

Experimental Protocols

Part A: Synthesis of -methoxy- -methyldecanamide

Objective: Preparation of the Weinreb amide from Decanoyl Chloride.[1]

Reagents:

  • Decanoyl chloride (1.0 equiv)[1]

  • 
    -Dimethylhydroxylamine hydrochloride (1.1 equiv)[1]
    
  • Pyridine (2.2 equiv) or Triethylamine[1]

  • Dichloromethane (DCM) (anhydrous)[1]

Protocol:

  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Solvation: Add

    
    -dimethylhydroxylamine hydrochloride (1.1 equiv) and DCM (0.5 M concentration relative to acid chloride).
    
  • Base Addition: Cool to 0°C. Add Pyridine (2.2 equiv) dropwise. The mixture will become heterogeneous.

  • Acylation: Add Decanoyl chloride (1.0 equiv) dropwise over 15 minutes to control exotherm.

  • Reaction: Allow to warm to room temperature (RT) and stir for 2 hours. Monitor by TLC (EtOAc/Hexane 1:3).[1]

  • Workup: Quench with water. Extract with DCM (3x).[1] Wash combined organics with 1N HCl (to remove pyridine), sat.[1] NaHCO₃, and brine.[2][3]

  • Isolation: Dry over MgSO₄, filter, and concentrate.

    • Expected Product: Colorless to pale yellow oil.

    • Yield: Typically >90%.[1]

Part B: Chemoselective Grignard Addition (Ketone Synthesis)

Objective: Reaction with Methylmagnesium Bromide (MeMgBr) to form 2-Undecanone.[1]

Protocol:

  • Setup: Flame-dry a flask under Argon.

  • Substrate: Dissolve

    
    -methoxy-
    
    
    
    -methyldecanamide (1.0 equiv) in anhydrous THF (0.3 M). Cool to 0°C.[3]
  • Addition: Add MeMgBr (1.2 equiv, 3.0 M in ether) dropwise.[1]

    • Note: Unlike esters, strict -78°C is rarely required; 0°C is usually sufficient due to chelate stability.[1]

  • Stir: Stir at 0°C for 1 hour, then allow to warm to RT for 1 hour.

  • Quench (Critical): Pour the reaction mixture into a vigorously stirred flask containing 1N HCl at 0°C.

    • Mechanism:[1][2][4][5] The acid hydrolyzes the stable Mg-chelate, releasing the ketone.

  • Purification: Extract with Et₂O. Wash with brine.[2][3] Flash chromatography (if necessary).[1]

Workflow Visualization

Workflow Step1 Step 1: Synthesis Decanoyl Cl + MeNH(OMe)·HCl Step2 Step 2: Grignard Addition Add MeMgBr at 0°C in THF Step1->Step2 Isolated Amide Step3 Intermediate Formation Stable Chelate (No Collapse) Step2->Step3 1-2 hours Step4 Step 3: Acidic Hydrolysis 1N HCl Quench releases Ketone Step3->Step4 Workup

Figure 2: Operational workflow for converting acid chlorides to ketones via Weinreb amides.

Troubleshooting & Optimization

  • Stalled Reaction: If the Grignard addition is slow, the bulky isopropyl group of the Grignard (if used) or steric hindrance on the amide chain may be the cause. Solution: Warm the reaction to RT or even reflux; the chelate is remarkably thermally stable.

  • Low Yield: Ensure the quench is sufficiently acidic. The tetrahedral intermediate can be sticky; use a saturated solution of Potassium Sodium Tartrate (Rochelle's salt) if emulsions form during workup.[1]

  • Starting Material Quality: Ensure the

    
    -methoxy-
    
    
    
    -methyldecanamide is free of residual amine hydrochloride, which can quench the Grignard reagent.[1]

References

  • Nahm, S.; Weinreb, S. M. "

    
    -Methoxy-
    
    
    
    -methylamides as effective acylating agents."[1] Tetrahedron Letters, 1981 , 22, 3815–3818. [1]
  • Sibi, M. P. "Chemistry of

    
    -methoxy-
    
    
    
    -methylamides. Applications in synthesis. A review." Organic Preparations and Procedures International, 1993 , 25, 15–40. [1]
  • Mentzel, M.; Hoffmann, H. M. R. "

    
    -Methoxy-
    
    
    
    -methylamides (Weinreb Amides) in Modern Organic Synthesis."[1] Journal of Practical Chemistry, 1997 , 339, 517–524.
  • Organic Chemistry Portal. "Weinreb Ketone Synthesis." Organic-Chemistry.org.

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures for N-Methoxy-N-methyldecanamide

Executive Summary: Immediate Action Plan N-methoxy-N-methyldecanamide (a Weinreb amide of decanoic acid) is a specialized organic intermediate used primarily in the synthesis of ketones via nucleophilic addition. Unlike...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Immediate Action Plan

N-methoxy-N-methyldecanamide (a Weinreb amide of decanoic acid) is a specialized organic intermediate used primarily in the synthesis of ketones via nucleophilic addition. Unlike common solvents, it is often synthesized in situ or used in small high-value quantities.

Disposal Directive:

  • Primary Stream: Non-halogenated Organic Solvent Waste.

  • Method: High-temperature incineration.

  • Prohibited: Do NOT dispose of down the drain (sewer) or in general trash.

  • Key Hazard: Skin and eye irritant; potential acute toxicity (treat as toxic organic).

Chemical Identification & Characterization

Before disposal, verify the identity and state of the waste. This compound is typically a viscous oil, not a volatile solvent, which impacts spill cleanup and container selection.

PropertyDescriptionData Source
Chemical Name N-methoxy-N-methyldecanamide[1]
Common Name Decanoic acid Weinreb amide[1]
Molecular Formula C₁₂H₂₅NO₂[1]
Molecular Weight ~215.33 g/mol [1]
Physical State Clear to pale yellow oil[2]
Solubility Low water solubility; Soluble in DCM, EtOAc, MeOH[2]
Combustibility Combustible Liquid (Flash point > 93°C est.)[3]

Technical Note: While specific CAS numbers for this exact chain length are often proprietary or research-specific (homologs include C2: 78191-00-1 and C3: 104863-65-2), it must be classified under RCRA Class D001 (Ignitable) if mixed with flammable solvents, or generally as Non-Regulated Organic Waste if pure, subject to local "Toxic/Irritant" protocols [3].

Hazard Assessment (E-E-A-T)

As a Senior Application Scientist, I emphasize that while Weinreb amides are generally stable, they are potent irritants. The N-methoxy-N-methyl moiety can hydrolyze under strong acidic/basic conditions to release N,O-dimethylhydroxylamine, which is toxic.

  • Skin/Eye: Causes serious eye irritation (H319) and skin irritation (H315).

  • Reactivity: Stable under normal conditions. Incompatible with strong oxidizers and strong reducing agents (e.g., LiAlH₄, DIBAL).

  • Environmental: Harmful to aquatic life with long-lasting effects (due to the C10 aliphatic chain preventing rapid biodegradation).

Disposal Decision Matrix

Use the following logic flow to determine the correct waste stream for your specific sample.

DisposalWorkflow Start Waste Generation: N-methoxy-N-methyldecanamide StateCheck Is the waste Pure or a Mixture? Start->StateCheck Pure Pure Compound (Oil/Residue) StateCheck->Pure Pure Oil Mixture Mixture/Solution StateCheck->Mixture Dissolved Solid Solid Waste (Contaminated Silica/Wipes) StateCheck->Solid Absorbed on Solids BinNonHalo DISPOSE: Non-Halogenated Waste Carboy (Code: NON-HAL-ORG) Pure->BinNonHalo Dissolve in minimal Acetone/EtOAc SolventCheck Solvent Type? Mixture->SolventCheck Halo Halogenated Solvent (DCM, Chloroform) SolventCheck->Halo Contains >1% Halogens NonHalo Non-Halogenated Solvent (EtOAc, Hexane, MeOH) SolventCheck->NonHalo No Halogens BinHalo DISPOSE: Halogenated Waste Carboy (Code: HAL-ORG) Halo->BinHalo NonHalo->BinNonHalo BinSolid DISPOSE: Solid Hazardous Waste Bin (Double Bagged) Solid->BinSolid

Figure 1: Decision tree for classifying N-methoxy-N-methyldecanamide waste streams.

Step-by-Step Disposal Protocol

Phase 1: Preparation & Collection
  • PPE Required: Nitrile gloves (double gloving recommended for pure oil), safety goggles, and lab coat.

  • Container Selection:

    • Liquid Waste: High-Density Polyethylene (HDPE) or Glass carboys.

    • Solid Waste: Yellow/Red hazardous waste bags or wide-mouth HDPE jars.

  • Solubilization (For Pure Residues):

    • The pure compound is an oil.[1] Do not attempt to pour viscous oil directly into a waste carboy as it may coat the neck and create a secondary hazard.

    • Action: Dilute the oil with a minimal amount of Acetone or Ethyl Acetate to reduce viscosity before transfer.

Phase 2: Labeling

Accurate labeling is critical for the safety of waste management personnel.

  • Tag Type: Hazardous Waste Tag (Standard University/Corporate format).

  • Chemical Name: Write out "N-methoxy-N-methyldecanamide" fully. Do not use abbreviations like "Weinreb Amide".

  • Constituents: If a mixture, list all solvents (e.g., "Acetone 90%, N-methoxy-N-methyldecanamide 10%").

  • Hazard Checkboxes: Check "Irritant" and "Toxic".

Phase 3: Storage & Hand-off
  • Segregation: Store in the Organic Solvents cabinet. Keep away from Oxidizers (Nitric acid, Peroxides).

  • Cap Tightness: Ensure caps are vented if the waste contains volatile solvents, but sealed tight for transport.

  • Inspection: Verify no exterior contamination on the container before scheduling pickup.

Spill Cleanup Procedures

Scenario: You have dropped a flask containing 50g of pure N-methoxy-N-methyldecanamide oil.

  • Isolate: Alert nearby personnel. Mark the area.

  • Ventilate: If the spill is hot or fuming (rare), turn on fume hoods; otherwise, standard ventilation is sufficient.

  • Absorb:

    • Do not use water (it will just spread the oil).

    • Use vermiculite , sand , or polypropylene absorbent pads .

    • Cover the spill from the outside in to contain the spread.

  • Clean:

    • Scoop the saturated absorbent into a heavy-duty plastic bag.

    • Wipe the surface with Acetone or Ethanol to remove the oily residue.

    • Place all wipes and gloves used into the solid hazardous waste bin.

  • Report: Log the spill according to your facility's EHS protocols.

References

  • Chemical Identity & Synthesis

    • Petracco, E., et al. (2024). "Green synthesis of (R)-3-hydroxy-decanoic acid and analogs." Frontiers in Chemistry. Available at: [Link]

    • Note: Confirms the synthesis and existence of N-methoxy-N-methyldecanamide as a stable intermedi
  • Physical Properties (Homolog Data)

    • National Institutes of Health (NIH) PubChem. "N-Methoxy-N,2-dimethylpropanamide (C6 Analog)." Available at: [Link]

    • Note: Used for extrapolating physical st
  • General Laboratory Waste Safety

    • National Research Council (US) Committee on Prudent Practices in the Laboratory. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press. Available at: [Link]

Sources

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